molecular formula C9H9NOS B070382 7-Methoxy-2-methylbenzo[d]thiazole CAS No. 163298-70-2

7-Methoxy-2-methylbenzo[d]thiazole

Cat. No.: B070382
CAS No.: 163298-70-2
M. Wt: 179.24 g/mol
InChI Key: ULNOESYCOCNVQV-UHFFFAOYSA-N
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Description

7-Methoxy-2-methylbenzo[d]thiazole is a high-purity chemical reagent serving as a privileged scaffold in advanced scientific research. This benzothiazole derivative is engineered for investigators in medicinal chemistry and materials science seeking to develop new bioactive molecules or functional materials. Key Research Applications & Value: Medicinal Chemistry & Drug Discovery: The benzo[d]thiazole core is a recognized pharmacophore in the design of novel therapeutic agents. Research indicates that derivatives bearing electron-donating groups, such as the methoxy substituent on this compound, are particularly favorable for developing potent inhibitors of biological targets like H+/K+ ATPase, which is a key enzyme in gastric acid secretion . This makes it a valuable precursor in the synthesis of potential antiulcer agents. Materials Science & Sensing: Benzo[d]thiazole functionalized molecules are prominent in the development of advanced materials due to their optoelectronic properties. They are investigated for applications such as aggregation-induced emission (AIE), viscosity sensing in microenvironments, and as active components in nonlinear optics (NLO) for photonic devices . The molecular structure allows for electronic modulation, which is crucial for these functionalities. Handling & Safety: This product is intended for research purposes by qualified laboratory personnel. Refer to the Safety Data Sheet (SDS) for detailed handling, storage, and hazard information. Note: For Research Use Only. Not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxy-2-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c1-6-10-7-4-3-5-8(11-2)9(7)12-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNOESYCOCNVQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

7-Methoxy-2-methylbenzo[d]thiazole synthesis from 2-amino-6-methoxythiophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 7-Methoxy-2-methylbenzo[d]thiazole from 2-amino-6-methoxythiophenol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of this compound, a heterocyclic compound of interest in medicinal chemistry. The synthesis originates from the precursor 2-amino-6-methoxythiophenol. This document elucidates the underlying chemical principles, reaction mechanisms, and step-by-step experimental procedures. It is designed to serve as a practical resource for scientists engaged in organic synthesis and drug discovery, emphasizing causality in experimental design and ensuring procedural robustness.

Introduction: The Significance of the Benzothiazole Scaffold

Benzothiazoles are a class of bicyclic heterocyclic compounds featuring a benzene ring fused to a thiazole ring. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1][2][3] Derivatives of 2-substituted benzothiazoles are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, antitumor, and antidiabetic properties.[1][2][4][5] The versatility of the benzothiazole core allows for structural modifications, particularly at the C-2 position, to modulate biological activity and optimize pharmacokinetic profiles.[1][6]

This guide focuses specifically on the synthesis of this compound. The strategic placement of the methoxy group at the 7-position and the methyl group at the 2-position creates a unique electronic and steric profile, making it a valuable building block for further elaboration in drug development programs. The synthesis begins with the highly reactive precursor, 2-amino-6-methoxythiophenol, which undergoes a classical cyclocondensation reaction to form the target benzothiazole ring.

Synthetic Strategy and Mechanistic Overview

The synthesis of 2-substituted benzothiazoles from 2-aminothiophenols is a cornerstone of heterocyclic chemistry. The most direct and common approach involves the condensation of the aminothiophenol with a carboxylic acid or one of its derivatives (e.g., acyl chlorides, anhydrides, or esters).[1][4][6]

The formation of this compound from 2-amino-6-methoxythiophenol and an acetylating agent (such as acetic acid or acetic anhydride) proceeds via a two-stage mechanism: initial N-acylation followed by an intramolecular cyclization and dehydration.

  • N-Acylation: The nucleophilic amino group (-NH₂) of 2-amino-6-methoxythiophenol attacks the electrophilic carbonyl carbon of the acetylating agent. This forms an N-(2-mercapto-3-methoxyphenyl)acetamide intermediate.

  • Cyclocondensation: The proximate thiol group (-SH) then performs an intramolecular nucleophilic attack on the amide carbonyl carbon. This step is often promoted by acid catalysts or heat.

  • Dehydration: The resulting tetrahedral intermediate subsequently eliminates a molecule of water to yield the thermodynamically stable, aromatic this compound.

The overall workflow for this synthesis is depicted below.

G cluster_0 Part 1: Precursor Preparation cluster_1 Part 2: Target Synthesis A 2-Amino-6-methoxybenzothiazole B KOH, H₂O, Reflux (Hydrolysis) A->B C 2-amino-6-methoxythiophenol (Crude Product) B->C E Cyclocondensation & Dehydration C->E D Acetic Anhydride / Acetic Acid D->E F This compound (Purified Product) E->F

Caption: High-level workflow for the synthesis of the target molecule.

Part 1: Preparation of 2-amino-6-methoxythiophenol

The starting material, 2-amino-6-methoxythiophenol, is not commonly available commercially and is typically synthesized immediately prior to use due to its susceptibility to oxidation.[4] A reliable method for its preparation is the alkaline hydrolysis of 2-amino-6-methoxybenzothiazole.[7][8]

Causality: The benzothiazole ring is stable under many conditions, but it can be cleaved by vigorous hydrolysis with a strong base like potassium hydroxide. The reaction proceeds by nucleophilic attack of hydroxide at the C-2 carbon of the benzothiazole, leading to ring opening and the formation of the sodium or potassium salt of the aminothiophenol. Subsequent careful neutralization with a weak acid like acetic acid protonates the thiolate and amino groups, precipitating the desired product while minimizing side reactions that can occur under strongly acidic conditions.[9]

Experimental Protocol 1: Synthesis of 2-amino-6-methoxythiophenol

Materials and Reagents:

  • 2-amino-6-methoxybenzothiazole

  • Potassium hydroxide (KOH)

  • Deionized water

  • Glacial acetic acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Filtration apparatus (Büchner funnel)

Procedure:

  • To a round-bottom flask, add 2-amino-6-methoxybenzothiazole (1 equivalent).

  • Add an aqueous solution of potassium hydroxide (e.g., 8N KOH, ~10 equivalents) to the flask.[7]

  • Heat the mixture to reflux with vigorous stirring. The reaction is typically refluxed overnight (12-24 hours) to ensure complete hydrolysis.[7][8]

  • After reflux, cool the reaction mixture to room temperature and then further in an ice bath.

  • Slowly and carefully neutralize the solution by adding glacial acetic acid dropwise with stirring. Monitor the pH and adjust to approximately 6-7.[8][9]

  • A precipitate of 2-amino-6-methoxythiophenol will form.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove residual salts.

  • The resulting product is a light-colored solid and should be used immediately in the next step without extensive drying, as it is prone to air oxidation.

Part 2: Synthesis of this compound

With the precursor in hand, the final cyclization can be performed. The reaction of a 2-aminothiophenol with a carboxylic acid or its anhydride is a classic and efficient method for forming the 2-substituted benzothiazole ring.[6] Using acetic anhydride serves the dual purpose of being the acetylating agent and a dehydrating agent to drive the reaction to completion.

Causality: The mechanism involves the initial, rapid acylation of the more nucleophilic amino group over the thiol group. The resulting amide intermediate is perfectly poised for intramolecular cyclization. The thiol, although less nucleophilic than the amine, becomes the key actor in the ring-closing step. This intramolecular reaction is entropically favored. Heating the mixture provides the necessary activation energy for the cyclization and subsequent dehydration, which expels a molecule of water to form the stable aromatic benzothiazole ring system.

G Start 2-amino-6-methoxythiophenol + Acetic Anhydride Intermediate1 N-acylation Start->Intermediate1 Step 1 Amide N-(2-mercapto-3-methoxyphenyl)acetamide (Intermediate) Intermediate1->Amide Intermediate2 Intramolecular Cyclization Amide->Intermediate2 Step 2 Cyclized Tetrahedral Intermediate Intermediate2->Cyclized Intermediate3 Dehydration Cyclized->Intermediate3 Step 3 Product This compound Intermediate3->Product

Caption: Reaction mechanism for the formation of the target benzothiazole.

Experimental Protocol 2: Cyclocondensation to form this compound

Materials and Reagents:

  • Crude 2-amino-6-methoxythiophenol (from Part 1)

  • Acetic anhydride

  • Round-bottom flask

  • Magnetic stirrer and heat source

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Place the crude, moist 2-amino-6-methoxythiophenol (1 equivalent) into a round-bottom flask.

  • Add an excess of acetic anhydride (3-5 equivalents). Acetic anhydride will act as both the reactant and the solvent.

  • Heat the mixture with stirring to approximately 100-120 °C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker containing an ice-cold saturated solution of sodium bicarbonate to neutralize the excess acetic anhydride and any acetic acid formed. Caution: This neutralization is exothermic and will release CO₂ gas. Perform this step in a well-ventilated fume hood with vigorous stirring.

  • Transfer the quenched mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

Table 1: Summary of Reaction Parameters
ParameterPart 1: Hydrolysis Part 2: Cyclocondensation
Key Reactant 2-amino-6-methoxybenzothiazole2-amino-6-methoxythiophenol
Reagent Potassium Hydroxide (KOH)Acetic Anhydride
Stoichiometry ~10 eq. KOH3-5 eq. Acetic Anhydride
Solvent WaterAcetic Anhydride (neat)
Temperature Reflux (~100-110 °C)100-120 °C
Reaction Time 12-24 hours2-4 hours
Workup Acetic acid neutralization, filtrationNaHCO₃ quench, extraction
Expected Yield High (used crude)60-85% (after purification)
Table 2: Characterization Data for this compound
PropertyExpected Value
Molecular Formula C₉H₉NOS
Molecular Weight 179.24 g/mol
Appearance White to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ ~7.6-7.8 (d, 1H), δ ~7.2-7.4 (t, 1H), δ ~6.8-7.0 (d, 1H), δ ~3.9 (s, 3H, -OCH₃), δ ~2.8 (s, 3H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ ~168 (C=N), δ ~155, δ ~145, δ ~133, δ ~125, δ ~115, δ ~108, δ ~56 (-OCH₃), δ ~20 (-CH₃)
Mass Spec (EI) m/z 179 (M⁺)

Note: NMR chemical shifts are estimates based on analogous structures and general principles. Actual values must be confirmed experimentally.[10][11]

Conclusion

The synthesis of this compound from 2-amino-6-methoxythiophenol is a robust and reliable process rooted in fundamental principles of heterocyclic chemistry. This guide outlines a two-part procedure, beginning with the preparation of the unstable aminothiophenol precursor via hydrolysis, followed by an efficient cyclocondensation with acetic anhydride. By understanding the causality behind each procedural step—from the choice of a weak acid for neutralization to the dual role of acetic anhydride—researchers can confidently execute this synthesis and adapt it for the creation of novel benzothiazole derivatives. The methods described herein provide a solid foundation for the exploration of this important scaffold in the ongoing quest for new therapeutic agents.

References

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI. Available at: [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2025). ResearchGate. Available at: [Link]

  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2024). MDPI. Available at: [Link]

  • Synthesis and Cyclization of Benzothiazole: Review. (2010). ResearchGate. Available at: [Link]

  • Step 2: Preparation of 2-amino-5-methoxythiophenol. PrepChem.com. Available at: [Link]

  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). National Institutes of Health (NIH). Available at: [Link]

  • Hydrosilane-PromotedCyclization of 2-Aminothiophenols by CO2 to Benzothiazoles. (2014). The Royal Society of Chemistry. Available at: [Link]

  • A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Songklanakarin J. Sci. Technol.. Available at: [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2021). National Institutes of Health (NIH). Available at: [Link]

  • 2-Aminothiophenol. Wikipedia. Available at: [Link]

  • Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. (2013). National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of new chalcone derivatives bearing 2-mercapto benzothiazole. SID. Available at: [Link]

  • Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. (2018). IOSR Journal. Available at: [Link]

  • Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. (2011). National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. (2022). Chemical Methodologies. Available at: [Link]

  • Studies on the Synthesis of 2-Aminothiophenol. (2008). Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • A novel one pot synthesis, characterization, and antimosquito properties of 2,6- and 2,4-substituted benzo[d]thiazole analogues. (2013). CONICET. Available at: [Link]

  • Synthesis and Cyclization of Benzothiazole: Review. (2010). ResearchGate. Available at: [Link]

  • Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. (2022). National Institutes of Health (NIH). Available at: [Link]

  • Isolation process for 2-aminothiophenol. Google Patents.
  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022). MDPI. Available at: [Link]

  • Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. (2022). Brieflands. Available at: [Link]

  • Benzothiazole, 2-methyl-. NIST WebBook. Available at: [Link]

Sources

An In-depth Technical Guide to 7-Methoxy-2-methylbenzo[d]thiazole: Chemical Properties, Structure, and Synthetic Approaches

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the chemical properties, structural features, and synthetic methodologies pertaining to 7-Methoxy-2-methylbenzo[d]thiazole. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights, grounded in authoritative scientific literature.

Introduction and Significance

This compound belongs to the benzothiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][2] The thoughtful placement of substituents on the benzothiazole core allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic profiles. The methoxy group at the 7-position and the methyl group at the 2-position of the target compound are expected to modulate its lipophilicity, metabolic stability, and interaction with biological targets. While direct experimental data for this compound is limited in publicly accessible databases, a detailed analysis of its structural isomers and related analogs provides a robust framework for understanding its chemical behavior and potential applications.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound consists of a benzene ring fused to a thiazole ring, with a methoxy substituent at position 7 and a methyl group at position 2.

Caption: 2D structure of this compound.

Predicted Physicochemical Properties

The physicochemical properties of this compound can be inferred from its structural isomers, 5-Methoxy-2-methylbenzothiazole (CAS 2941-69-7) and 6-Methoxy-2-methylbenzothiazole (CAS 2941-72-2).

Property5-Methoxy-2-methylbenzothiazole6-Methoxy-2-methylbenzothiazolePredicted: 7-Methoxy-2-methylbenzothiazole
CAS Number 2941-69-7[3][4][5]2941-72-2[6][7]Not available
Molecular Formula C₉H₉NOSC₉H₉NOSC₉H₉NOS
Molecular Weight 179.24 g/mol [5]179.24 g/mol 179.24 g/mol
Appearance Solid, Lumps; White or Colorless to Light orange to Yellow[3]Clear deep yellow liquid[6]Likely a solid or liquid at room temperature
Melting Point 36-40 °C[5][8]182 °C (decomposition)[7]Expected to be a solid with a distinct melting point
Boiling Point 135 °C / 3 mmHg[5]284 °C; 133-135 °C / 6 Torr[6][7]Expected to have a high boiling point
Density 1.1784 g/mL (estimate)[5]1.204 g/mL at 25 °C[6]Expected to be denser than water
Refractive Index 1.6100[5]n20/D 1.612[6]Expected to be around 1.61
Solubility Soluble in organic solvents[3]Insoluble in water[6][9]Expected to be soluble in organic solvents and poorly soluble in water
Spectroscopic Characteristics (Predicted)

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons, the methoxy group, and the methyl group. The aromatic region will display a pattern corresponding to a trisubstituted benzene ring. The chemical shifts (δ) will be influenced by the electron-donating methoxy group. The methoxy protons should appear as a singlet around δ 3.8-4.0 ppm, and the methyl protons at C2 as a singlet around δ 2.7-2.9 ppm. The aromatic protons are expected in the range of δ 6.8-7.8 ppm.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the nine carbon atoms. The chemical shift of the methoxy carbon is typically around 55-60 ppm.[10][11] The C2 methyl carbon will resonate at approximately 15-20 ppm. The aromatic and heterocyclic carbons will appear in the downfield region (δ 110-170 ppm).

Proposed Synthesis Protocol

A plausible synthetic route to this compound involves the cyclization of an appropriately substituted aminothiophenol. This approach is adapted from known procedures for the synthesis of related benzothiazole derivatives.[12][13][14]

G cluster_synthesis Proposed Synthesis of this compound start 2-Amino-6-methoxythiophenol reaction Cyclization start->reaction reagent Acetic Anhydride reagent->reaction product This compound reaction->product

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology
  • Starting Material: The synthesis commences with 2-amino-6-methoxythiophenol.

  • Acylation: The starting material is treated with an acylating agent, such as acetic anhydride or acetyl chloride, which will react with the amino group.

  • Cyclization: The resulting N-acyl intermediate undergoes an intramolecular cyclization. This is typically acid-catalyzed and involves the nucleophilic attack of the sulfur atom onto the carbonyl carbon of the acyl group, followed by dehydration to form the thiazole ring.

  • Purification: The crude product is then purified using standard laboratory techniques such as recrystallization or column chromatography to yield pure this compound.

Self-Validating System: The success of each step can be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparing the obtained data with the predicted values.

Applications in Drug Discovery

The benzothiazole scaffold is a privileged structure in medicinal chemistry due to its wide array of biological activities.[1][2][15] The introduction of methoxy and methyl groups, as in this compound, can significantly influence the compound's pharmacological profile.

  • Anticancer Activity: Many substituted benzothiazoles have demonstrated potent anticancer activity.[13] The position of the substituents on the benzothiazole ring can affect the mechanism of action and the cancer cell lines against which the compound is effective.

  • Antimicrobial Properties: Benzothiazole derivatives have been investigated for their antibacterial and antifungal properties.[1][16] The 7-methoxy substitution could potentially enhance the antimicrobial activity.

  • Enzyme Inhibition: Certain benzothiazoles are known to be inhibitors of various enzymes. For instance, 6-Methoxy-2-methylbenzothiazole has been studied as an inhibitor of aryl hydrocarbon hydroxylase and aminopyrine N-demethylase.[9] It is plausible that the 7-methoxy isomer could exhibit similar or unique enzyme inhibitory activities.

  • Neuroprotective Agents: Some benzothiazole-containing compounds have shown promise as neuroprotective agents for the treatment of neurodegenerative diseases.[17]

The development of this compound and its derivatives could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

Conclusion

References

  • IntechOpen. Chapter 4: Synthesis, Properties, and Biological Applications of Benzothiazoles. [Link][18]

  • National Institutes of Health. Recent insights into antibacterial potential of benzothiazole derivatives. [Link][16]

  • ChemWhat. 6-METHOXY-2-METHYLBENZOTHIAZOLE CAS#: 2941-72-2. [Link][6]

  • ResearchGate. Synthesis, characterization and biological activity of various substituted benzothiazole derivatives. [Link][1]

  • National Institutes of Health. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. [Link][15]

  • ResearchGate. Benzothiazoles: A new profile of biological activities. [Link][2]

  • ACS Publications. Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substituted 2-Methoxypyridines. [Link][19]

  • ACS Publications. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link][20]

  • Journal of Young Pharmacists. Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. [Link][12]

  • MDPI. Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors. [Link][17]

  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link][21]

  • ACS Publications. Synthesis and Biological Properties of Benzothiazole, Benzoxazole, and Chromen-4-one Analogues of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, NSC 721648). [Link][13]

  • CAS Common Chemistry. 5-Methoxy-2-methylbenzothiazole. [Link][4]

  • ResearchGate. Synthesis and Mesomorphic Properties of 6-Methoxy and 6-Ethoxy-2-(2-Hydroxy-4-Alkanoyloxybenzylidenamino)Benzothiazoles. [Link][22]

  • National Institutes of Health. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. [Link][10]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link][11]

  • ChemSynthesis. 4-methoxy-7-methyl-1,3-benzothiazol-2-amine. [Link][23]

  • Journal of Synthetic Chemistry. C-S bond creation via intramolecular cascade: A new and green method for synthesis of benzothiazole analogues. [Link][14]

  • CAS Common Chemistry. 6-Methoxy-2-methylbenzothiazole. [Link][7]

Sources

Spectroscopic Characterization of 7-Methoxy-2-methylbenzo[d]thiazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and Isomeric Context

The benzothiazole core is a privileged scaffold in drug discovery, and the positional isomerism of substituents can significantly impact a molecule's biological activity and physicochemical properties. Understanding the distinct spectroscopic signature of each isomer is therefore paramount. 7-Methoxy-2-methylbenzo[d]thiazole, with the chemical formula C₉H₉NOS and a molecular weight of 179.24 g/mol , is one such isomer.[1][2][3] Its structure, alongside the 5-methoxy and 6-methoxy isomers, is depicted below.

Benzothiazole_Isomers cluster_7_methoxy This compound cluster_5_methoxy 5-Methoxy-2-methylbenzothiazole cluster_6_methoxy 6-Methoxy-2-methylbenzothiazole 7-methoxy_img 7-methoxy_label C₉H₉NOS MW: 179.24 5-methoxy_img 5-methoxy_label C₉H₉NOS MW: 179.24 6-methoxy_img 6-methoxy_label C₉H₉NOS MW: 179.24

Caption: Chemical structures of this compound and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shifts and coupling constants of ¹H and ¹³C nuclei provide detailed information about the electronic environment and connectivity of atoms.

¹H NMR Spectroscopy

While the experimental ¹H NMR spectrum for this compound is not available, we can predict its key features by analyzing the spectrum of the 6-methoxy isomer and considering the electronic effects of the methoxy group.

Experimental Data for 6-Methoxy-2-methylbenzothiazole:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Predicted for 7-methoxy
~2.7s3H2-CH₃
~3.9s3H7-OCH₃
~6.9d1HH-6
~7.2t1HH-5
~7.6d1HH-4

Note: Predicted values for this compound are based on known substituent effects and analysis of related isomers. Actual experimental values may vary.

Interpretation and Prediction for this compound:

  • 2-Methyl Protons: A sharp singlet is expected around δ 2.7 ppm, characteristic of the methyl group attached to the C2 position of the thiazole ring.

  • 7-Methoxy Protons: A singlet for the methoxy protons is anticipated around δ 3.9 ppm.

  • Aromatic Protons: The aromatic region will be the most informative for distinguishing the 7-methoxy isomer. The methoxy group at C7 is electron-donating, which will shield the ortho (H-6) and para (H-4) protons. We can predict the following pattern:

    • H-6: This proton, ortho to the methoxy group, is expected to be the most shielded, appearing as a doublet at the lowest chemical shift in the aromatic region (around δ 6.9 ppm).

    • H-5: This proton will be a triplet (or doublet of doublets) due to coupling with both H-4 and H-6, appearing around δ 7.2 ppm.

    • H-4: This proton, para to the methoxy group, will also be shielded and is expected to appear as a doublet around δ 7.6 ppm.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the spectrum at room temperature with standard acquisition parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

1H_NMR_Workflow Sample_Prep Sample Preparation (5-10 mg in 0.6 mL solvent) NMR_Acquisition NMR Data Acquisition (≥400 MHz Spectrometer) Sample_Prep->NMR_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Chemical Shifts, Integration, Coupling) Data_Processing->Spectral_Analysis

Caption: General workflow for acquiring and analyzing a ¹H NMR spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

Predicted ¹³C NMR Chemical Shifts for this compound:

Chemical Shift (ppm)Assignment
~202-CH₃
~567-OCH₃
~110C-6
~115C-4
~124C-5
~125C-3a
~148C-7a
~152C-7
~165C-2

Note: Predicted values are based on the known ¹³C NMR data for 2-methylbenzothiazole and the anticipated effects of the methoxy substituent at the 7-position.[4]

Interpretation and Prediction for this compound:

  • Aliphatic Carbons: The methyl carbon (2-CH₃) is expected around δ 20 ppm, and the methoxy carbon (7-OCH₃) around δ 56 ppm. The chemical shift of the methoxy carbon can be influenced by its conformation relative to the aromatic ring.[5]

  • Aromatic Carbons: The electron-donating methoxy group will cause an upfield shift (lower ppm) for the ortho (C-6) and para (C-4) carbons and a downfield shift (higher ppm) for the ipso-carbon (C-7). The quaternary carbons of the benzothiazole ring system will have distinct chemical shifts that can be assigned based on comparison with related structures.

Experimental Protocol for ¹³C NMR:

The experimental protocol for ¹³C NMR is similar to that for ¹H NMR, but typically requires a larger number of scans due to the lower natural abundance of the ¹³C isotope. Proton-decoupled spectra are usually acquired to simplify the spectrum to a series of singlets for each unique carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Characteristic IR Absorption Bands for Methoxy-2-methylbenzothiazoles:

Wavenumber (cm⁻¹)Vibration
~3050Aromatic C-H stretch
~2950Aliphatic C-H stretch
~1600, ~1480Aromatic C=C stretch
~1610C=N stretch (thiazole)
~1250Asymmetric C-O-C stretch (methoxy)
~1030Symmetric C-O-C stretch (methoxy)
~750C-S stretch

Note: Data is based on the known IR spectrum of 5-Methoxy-2-methylbenzothiazole and general values for benzothiazole derivatives.[1][6]

Interpretation and Prediction for this compound:

The IR spectrum of this compound is expected to show characteristic peaks for the aromatic ring, the methyl and methoxy groups, and the thiazole moiety. The precise positions of the C-O stretching bands and the out-of-plane C-H bending vibrations of the aromatic protons can provide clues about the substitution pattern, though these may be subtle.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: For solid samples, a KBr pellet can be prepared, or the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with specific functional groups and vibrational modes.

IR_Spectroscopy_Workflow Sample_Prep Sample Preparation (KBr pellet, ATR, or thin film) IR_Acquisition IR Spectrum Acquisition (4000-400 cm⁻¹) Sample_Prep->IR_Acquisition Data_Analysis Data Analysis (Peak identification and assignment) IR_Acquisition->Data_Analysis

Caption: A streamlined workflow for performing IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.

Predicted Mass Spectrum for this compound:

m/zInterpretation
179Molecular ion [M]⁺
164[M - CH₃]⁺
151[M - CO]⁺
136[M - CH₃ - CO]⁺

Note: The predicted fragmentation is based on the known mass spectrum of 2-methylbenzothiazole and typical fragmentation pathways for methoxy-substituted aromatic compounds.[7][8]

Interpretation and Prediction for this compound:

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak at m/z 179. Key fragmentation pathways would likely involve the loss of a methyl radical from the methoxy group to give a fragment at m/z 164, followed by the loss of carbon monoxide to yield a fragment at m/z 136.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or more commonly, as the eluent from a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

  • Ionization: Electron ionization (EI) is a common technique for volatile compounds, while electrospray ionization (ESI) is often used for less volatile or more polar molecules in LC-MS.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Mass_Spectrometry_Fragmentation M [C₉H₉NOS]⁺ m/z = 179 M-CH3 [C₈H₆NOS]⁺ m/z = 164 M->M-CH3 - CH₃ M-CO [C₈H₉NS]⁺ m/z = 151 M->M-CO - CO M-CH3-CO [C₇H₆NS]⁺ m/z = 136 M-CH3->M-CH3-CO - CO

Caption: Predicted fragmentation pathway for this compound in mass spectrometry.

Conclusion

While direct experimental spectroscopic data for this compound remains elusive in publicly accessible databases, a comprehensive and scientifically rigorous characterization can be inferred through a comparative analysis of its isomers and related benzothiazole derivatives. This technical guide provides researchers, scientists, and drug development professionals with the expected NMR, IR, and MS data, along with the underlying principles for their interpretation. The predicted spectroscopic signatures detailed herein offer a valuable reference for the identification and structural confirmation of this compound in synthesis and screening efforts, underscoring the power of predictive spectroscopy in modern chemical research. The ultimate confirmation of these predictions will, of course, rely on future experimental verification.

References

  • NIST. (n.d.). 5-methoxy-2-methylbenzothiazole. NIST Chemistry WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 5-methoxy-2-methylbenzothiazole (CAS 2941-69-7). Retrieved from [Link]

  • Patel, R. V., et al. (2018). Iron-Catalyzed unprecedented formation of Benzo[d] imidazo [2,1-b] thiazoles under Solvent-Free Conditions. ChemistrySelect, 3(44), 12484-12488.
  • Karabacak, M., et al. (2013). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 105, 384-393.
  • ChemWhat. (n.d.). 6-METHOXY-2-METHYLBENZOTHIAZOLE CAS#: 2941-72-2. Retrieved from [Link]

  • Ahmadi, N., et al. (2022). Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. Iranian Journal of Pharmaceutical Research, 21(1), e127041.
  • Shaik, A. B., et al. (2018). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists, 10(3), 269-274.
  • Prajapati, A. K., & Bonde, N. L. (2003). Mesogenic benzothiazole derivatives with methoxy substituents. Journal of Chemical Sciences, 115(5-6), 579-585.
  • Hutchinson, I., et al. (2001). Synthesis and Biological Properties of Benzothiazole, Benzoxazole and Chromen-4-one Analogs of the Potent Antitumor Agent 2-(4-Amino-3-methylphenyl)benzothiazole. Journal of Medicinal Chemistry, 44(9), 1446-1455.
  • PubChem. (n.d.). 2-Amino-6-methoxybenzothiazole. Retrieved from [Link]

  • The Royal Society of Chemistry. (2024).
  • Deshmukh, R. G., & Patil, S. D. (2014). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Der Pharma Chemica, 6(6), 333-339.
  • Galasso, V. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Magnetic Resonance in Chemistry, 51(8), 487-493.
  • PubChem. (n.d.). 2-Methylbenzothiazole. Retrieved from [Link]

  • NIST. (n.d.). Benzothiazole, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Reva, I., & Lapinski, L. (2018). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 23(12), 3097.
  • ResearchGate. (n.d.). Theoretical FT-IR spectrum of benzothiazole. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(2-Methylbenzyl)benzo[d]thiazole. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Methoxy-2-methylbenzothiazole. Retrieved from [Link]

Sources

Potential biological activity of 7-Methoxy-2-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Investigating the Potential Biological Activity of 7-Methoxy-2-methylbenzo[d]thiazole

Authored by a Senior Application Scientist

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3][4][5] This guide focuses on a specific, yet underexplored derivative, this compound. While extensive research exists for the broader benzothiazole family, this document provides a hypothesis-driven framework for the systematic investigation of this particular molecule. We will explore its potential anticancer, antimicrobial, and neuroprotective activities, grounded in the established structure-activity relationships of related compounds. This paper serves as a technical roadmap for researchers, providing not only detailed experimental protocols but also the scientific rationale behind each methodological choice, empowering drug development professionals to unlock the therapeutic potential of this promising scaffold.

Introduction: The Benzothiazole Scaffold and the Subject Molecule

Benzothiazole (BTA) and its derivatives are heterocyclic compounds that have garnered significant attention for their broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][3][6][7] The planar, bicyclic structure of benzothiazole allows it to interact with a diverse range of biological targets, often acting as a crucial pharmacophore in drug design.[4][7]

The subject of this guide, this compound, possesses two key substituents on the core benzothiazole ring: a methyl group at the C2 position and a methoxy group at the C7 position. Structure-activity relationship (SAR) studies on various benzothiazole derivatives suggest that substitutions at these positions can significantly influence biological efficacy.[1][4] For example, the presence of a methoxy group has been linked to enhanced anticancer and anti-Alzheimer's activity in some contexts.[3][7] This guide outlines a logical, multi-pronged approach to systematically evaluate the therapeutic potential of this specific molecule for the first time.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2942-12-3[8]
Chemical Formula C₉H₉NOSInferred
Molecular Weight 179.24 g/mol Inferred
Appearance Inferred: Likely a solid at room temperatureN/A

General Investigative Workflow

A systematic evaluation of a novel compound requires a phased approach, moving from broad screening to more specific mechanistic studies. The workflow below outlines the general strategy proposed in this guide.

G cluster_0 Phase 1: Hypothesis & Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Data Analysis & Next Steps Hypothesis Hypothesize Activities (Anticancer, Antimicrobial, Neuroprotective) Based on SAR Synthesis Chemical Synthesis & Purification Hypothesis->Synthesis AntiCancer Anticancer Assays (Viability, Migration) Synthesis->AntiCancer AntiMicrobial Antimicrobial Assays (MIC, MBC) Synthesis->AntiMicrobial Neuro Neuroprotection Assays (Induced Apoptosis Model) Synthesis->Neuro Analysis Data Analysis (IC50, MIC Determination) AntiCancer->Analysis AntiMicrobial->Analysis Neuro->Analysis MOA Mechanism of Action Studies (e.g., Kinase Inhibition, Apoptosis Pathway) Analysis->MOA Optimization Lead Optimization (SAR Studies) Analysis->Optimization

Caption: General workflow for investigating this compound.

Potential Anticancer Activity

3.1. Rationale

The benzothiazole scaffold is a well-established framework for the development of potent anticancer agents.[2][6] Derivatives have been shown to induce apoptosis, inhibit cell cycle progression, and interfere with key signaling pathways in various cancer cell lines.[9][10] Some compounds act as inhibitors of crucial enzymes like kinases or topoisomerases.[7] The presence of hydrophobic and electron-donating groups, such as the methoxy group on our target molecule, can enhance cytotoxic activity.[3] Therefore, it is highly plausible that this compound will exhibit antiproliferative effects.

3.2. Proposed Mechanism of Action

Many 2-substituted benzothiazoles exert their anticancer effects by modulating key signaling pathways that govern cell survival and proliferation, such as the PI3K/Akt/mTOR and JAK/STAT pathways.[10] A plausible hypothesis is that this compound could inhibit an upstream kinase in these pathways, leading to the downregulation of survival signals and the induction of apoptosis.

G Compound 7-Methoxy-2-methyl- benzo[d]thiazole EGFR EGFR Compound->EGFR Inhibition PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation G cluster_0 Experimental Setup cluster_1 Stress Induction & Incubation cluster_2 Analysis Seed Seed SH-SY5Y Cells Adhere Allow Adherence (24h) Seed->Adhere Pretreat Pre-treat with Compound (2-4h) Adhere->Pretreat Induce Induce Oxidative Stress (Add H₂O₂) Pretreat->Induce Incubate Incubate (24h) Induce->Incubate MTT Assess Viability (MTT Assay) Incubate->MTT Analyze Calculate % Protection MTT->Analyze

Caption: Workflow for the in vitro neuroprotection assay.

Conclusion and Future Directions

This guide provides a comprehensive, hypothesis-driven framework for the initial biological evaluation of this compound. Based on the robust pharmacological profile of the benzothiazole scaffold, there is a strong rationale to investigate this specific derivative for anticancer, antimicrobial, and neuroprotective activities. The detailed protocols provided herein serve as a validated starting point for any research laboratory equipped for cell culture and basic microbiology.

Positive results from these initial in vitro screens would warrant progression to more advanced studies. For promising anticancer activity, this would involve apoptosis assays (e.g., Annexin V/PI staining), cell cycle analysis, and Western blotting to confirm the modulation of hypothesized signaling pathways. [10]For antimicrobial leads, determining the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) and testing against resistant strains would be the next logical steps. For neuroprotection, mechanistic studies could explore the compound's effect on reactive oxygen species (ROS) levels and mitochondrial membrane potential. Successful validation in these secondary assays would build a strong case for lead optimization and eventual evaluation in preclinical in vivo models.

References

  • A Review on in-vitro Methods for Screening of Anticancer Drugs. (URL: )
  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review | Bentham Science. (URL: )
  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - NIH. (URL: [Link])

  • In vitro assays and techniques utilized in anticancer drug discovery - PubMed. (URL: [Link])

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (URL: [Link])

  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed. (URL: [Link])

  • A Review on Recent Development and biological applications of benzothiazole derivatives. (URL: [Link])

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (URL: [Link])

  • Benzothiazoles: How Relevant in Cancer Drug Design Strategy? - ResearchGate. (URL: [Link])

  • Benzothiazole derivatives as anticancer agents - PubMed. (URL: [Link])

  • Antimicrobial Susceptibility Testing - Apec.org. (URL: [Link])

  • Synthesis and various biological activities of benzothiazole derivative: A review. (URL: [Link])

  • The different methods for in vitro antimicrobial susceptibility testing... - ResearchGate. (URL: [Link])

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC - PubMed Central. (URL: [Link])

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances - MDPI. (URL: [Link])

  • Susceptibility Testing - Infectious Diseases - MSD Manual Professional Edition. (URL: [Link])

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (URL: [Link])

  • Synthesis and Mechanism of Hypoglycemic Activity of Benzothiazole Derivatives | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Biological Screening and Structure Activity relationship of Benzothiazole - ProQuest. (URL: [Link])

  • An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (URL: [Link])

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - MDPI. (URL: [Link])

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed. (URL: [Link])

  • (PDF) Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - ResearchGate. (URL: [Link])

  • Neuroprotective and anticancer effects of 7-Methoxyheptaphylline via the TAK1 pathway. (URL: [Link])

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - Preprints.org. (URL: [Link])

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - MDPI. (URL: [Link])

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - NIH. (URL: [Link])

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. (URL: [Link])

  • Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - NIH. (URL: [Link])

  • Recent insights into antibacterial potential of benzothiazole derivatives - PMC - NIH. (URL: [Link])

  • A simple and efficient route for synthesis of 2-alkylbenzothiazoles. (URL: [Link])

  • Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action. (URL: [Link])

  • Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells - Brieflands. (URL: [Link])

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC - NIH. (URL: [Link])

  • Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents - MDPI. (URL: [Link])

  • Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed. (URL: [Link])

  • Synthesis and anticancer activity of (E)-2-benzothiazole hydrazones - ResearchGate. (URL: [Link])

  • Evaluation of the combined activity of benzimidazole arylhydrazones as new anti-Parkinsonian agents: monoamine oxidase-B inhibition, neuroprotection and oxidative stress modulation - PMC. (URL: [Link])

  • Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase - PubMed Central. (URL: [Link])

Sources

Solubility and Stability of 7-Methoxy-2-methylbenzo[d]thiazole in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and chemical stability of 7-Methoxy-2-methylbenzo[d]thiazole. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable, field-proven experimental protocols. While specific experimental data for this compound is not extensively published, this guide establishes the methodologies required to generate robust and reliable data. We detail the equilibrium shake-flask method for thermodynamic solubility determination and a systematic approach to forced degradation studies for stability assessment, compliant with industry standards such as the ICH Q1A(R2) guideline. The protocols are supported by validated analytical techniques, primarily High-Performance Liquid Chromatography (HPLC), and include guidance on data interpretation and best practices for handling and storage.

Introduction

This compound belongs to the benzothiazole class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry and material science due to the wide range of biological activities exhibited by its derivatives, including antimicrobial, anticancer, and anticonvulsant properties.[1] The substitution pattern, featuring a methyl group at the 2-position and a methoxy group at the 7-position, critically influences the molecule's physicochemical properties.

A thorough understanding of a compound's solubility and stability is a non-negotiable prerequisite for its advancement through the research and development pipeline.

  • Solubility directly impacts bioavailability, formulation design, and the reliability of in vitro biological assays.[2] Poor aqueous solubility, for instance, is a primary cause of failure for many promising drug candidates.[3]

  • Stability determines a compound's shelf-life, dictates storage conditions, and reveals potential degradation pathways that could lead to loss of efficacy or the formation of toxic impurities.[4]

This guide provides the necessary theoretical background and detailed experimental workflows to empower researchers to comprehensively characterize this compound.

Physicochemical Properties

The molecular structure of this compound dictates its fundamental physicochemical characteristics, which in turn govern its solubility and stability. The aromatic benzothiazole core provides rigidity, while the methoxy and methyl groups influence its polarity and lipophilicity.

PropertyValueSource
Molecular Formula C₉H₉NOS[5]
Molecular Weight 179.24 g/mol [5]
Appearance Typically a solid at room temperature[5]
Predicted LogP 2.30[6]
Topology Polar Surface Area (TPSA) 22.12 Ų[6]

The predicted LogP value suggests moderate lipophilicity, indicating that the compound is likely to be more soluble in organic solvents than in aqueous media.[5] The methoxy group can enhance lipophilicity compared to an unsubstituted analogue.[5]

Solubility Assessment

Solubility is the concentration of a solute in a saturated solution at a specific temperature and pressure. For preclinical research, both kinetic and thermodynamic solubility are relevant, but thermodynamic solubility provides the true equilibrium value essential for robust formulation development.[7]

Theoretical Considerations

Based on its structure, the solubility profile of this compound can be predicted:

  • Aqueous Solvents (e.g., Water, PBS): Solubility is expected to be low due to the predominantly hydrophobic benzothiazole ring system. The nitrogen and oxygen atoms may offer some hydrogen bonding capacity, but this is unlikely to overcome the lipophilicity of the core structure.

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): High solubility is anticipated. Solvents like Dimethyl Sulfoxide (DMSO) are capable of dissolving a wide range of both polar and non-polar compounds and are a common choice for creating high-concentration stock solutions for biological screening.[8]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Good to moderate solubility is expected. These solvents can engage in hydrogen bonding and have sufficient polarity to interact with the heteroatoms in the molecule.

  • Non-Polar Solvents (e.g., Dichloromethane, Ethyl Acetate): Moderate to good solubility is likely, given the compound's lipophilic character.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

The shake-flask method is the gold-standard for determining equilibrium solubility.[2][9] It involves generating a saturated solution and then quantifying the dissolved compound.

Principle: An excess of the solid compound is agitated in a known volume of solvent for a sufficient period to reach equilibrium. The saturated supernatant is then carefully separated from the undissolved solid and its concentration is measured.[9]

Methodology:

  • Preparation: Add an excess amount of crystalline this compound to a series of glass vials (e.g., 5-10 mg per 1 mL of solvent). The visual presence of undissolved solid is essential.

  • Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of each test solvent into the respective vials. Common test solvents include Purified Water, Phosphate-Buffered Saline (PBS, pH 7.4), Ethanol, Methanol, Acetonitrile, and DMSO.[8]

  • Equilibration: Seal the vials securely and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a defined period.

    • Causality Insight: A minimum of 24-48 hours is typically required to ensure equilibrium is reached. To validate this, a time-course experiment should be performed where samples are taken at various intervals (e.g., 12, 24, 48, and 72 hours) until the measured concentration remains constant.[2]

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Separate the saturated supernatant by centrifuging the vials at high speed (e.g., 10,000 rpm for 15 minutes) or by filtering through a chemically inert syringe filter (e.g., 0.22 µm PTFE).[9]

    • Trustworthiness Note: This step is critical to avoid contamination of the supernatant with particulate matter, which would artificially inflate the measured solubility.

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent to fall within the linear range of a validated analytical method, such as HPLC-UV.

Analytical Quantification Protocol: HPLC-UV Method

High-Performance Liquid Chromatography with UV detection is a robust and widely used technique for quantifying small molecules in solution.[10]

  • Instrumentation: A standard HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

  • Mobile Phase: A gradient of Acetonitrile and Water (each containing 0.1% formic acid) is common. For example, a gradient from 10% to 90% Acetonitrile over 10 minutes.

  • Detection: The detection wavelength should be set at the maximum absorbance (λmax) of this compound. The λmax can be determined by scanning a dilute solution using the PDA detector or a spectrophotometer. Benzothiazole derivatives often absorb strongly in the 280-320 nm range.[11]

  • Calibration: Prepare a series of calibration standards of known concentrations. Plot the peak area versus concentration to generate a calibration curve. The curve must demonstrate good linearity (R² > 0.999).

  • Sample Analysis: Inject the diluted supernatant from the solubility experiment and determine its concentration using the calibration curve, accounting for the dilution factor.

Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Weigh excess compound prep2 Add known volume of solvent prep1->prep2 To vial equil1 Agitate at constant temperature (24-72h) prep2->equil1 equil2 Ensure solid remains present equil1->equil2 sep1 Centrifuge or Filter (0.22 µm) equil2->sep1 sep2 Collect clear supernatant sep1->sep2 quant1 Dilute supernatant accurately sep2->quant1 quant2 Analyze via validated HPLC-UV method quant1->quant2 quant3 Calculate concentration vs. calibration curve quant2->quant3

Caption: Workflow for Equilibrium Solubility Determination.

Stability Assessment

Chemical stability studies are performed to understand how a compound's quality varies over time under the influence of environmental factors like temperature, humidity, and light.[12] Forced degradation, or stress testing, is a critical component that deliberately degrades the compound to identify likely degradation products and establish a stability-indicating analytical method.[12][13]

Potential Degradation Pathways

For the benzothiazole core, hydroxylation is a common degradation pathway observed in both microbial and chemical degradation processes.[14][15][16][17] It is plausible that this compound could undergo hydroxylation on the benzene ring or potentially cleavage of the methoxy ether. The thiazole ring itself could also be susceptible to opening under harsh hydrolytic or oxidative conditions.

Experimental Protocol: Forced Degradation (Stress Testing)

This protocol is based on the principles outlined in the ICH Q1A(R2) guideline.[12] A solution of the compound (e.g., 1 mg/mL in 50:50 acetonitrile:water) is subjected to various stress conditions.

Methodology:

  • Acid Hydrolysis: Add 1N HCl to the compound solution and heat at a controlled temperature (e.g., 60-80 °C).

  • Base Hydrolysis: Add 1N NaOH to the compound solution and maintain at room temperature or heat gently.

  • Oxidative Degradation: Add 3-30% hydrogen peroxide (H₂O₂) to the compound solution and keep it at room temperature.

  • Thermal Degradation: Store the solution at an elevated temperature (e.g., 60-80 °C). A sample of the solid compound should also be stressed in a dry oven.

  • Photolytic Degradation: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Self-Validation and Control:

  • Target Degradation: The goal is to achieve 5-20% degradation of the parent compound. The duration of exposure and stressor concentration should be adjusted to achieve this target.

  • Controls: A control sample, protected from the stress condition (e.g., wrapped in foil for photostability, kept at 4°C for thermal stress), must be analyzed alongside the stressed samples.

  • Analysis: All stressed samples should be analyzed by a stability-indicating HPLC method. The method is considered "stability-indicating" if it can resolve the parent peak from all degradation product peaks, demonstrating specificity. A PDA detector is highly recommended to assess peak purity.

Workflow for Forced Degradation Study

G cluster_stress Stress Conditions cluster_eval Evaluation start Prepare Stock Solution (e.g., 1 mg/mL) acid Acidic (1N HCl, Heat) start->acid base Basic (1N NaOH, RT/Heat) start->base oxid Oxidative (3% H₂O₂, RT) start->oxid photo Photolytic (ICH Light Box) start->photo thermal Thermal (60°C, Solution & Solid) start->thermal analysis Analyze All Samples & Controls by Stability-Indicating HPLC-PDA acid->analysis base->analysis oxid->analysis photo->analysis thermal->analysis eval1 Calculate % Degradation analysis->eval1 eval2 Assess Peak Purity eval1->eval2 eval3 Identify Degradation Products (if possible) eval2->eval3

Caption: Workflow for a Forced Degradation (Stress Testing) Study.

Summary and Recommendations

This guide outlines the essential theoretical and practical considerations for determining the solubility and stability of this compound.

  • Solubility: The compound is predicted to have low aqueous solubility and good solubility in common organic solvents like DMSO and ethanol. The provided shake-flask and HPLC protocols offer a robust pathway for obtaining precise experimental solubility data, which is crucial for designing meaningful biological assays and developing viable formulations.

  • Stability: this compound may be susceptible to hydrolysis and oxidation, with hydroxylation of the benzothiazole ring being a probable degradation pathway. The forced degradation protocol is essential for identifying these liabilities and for developing a validated, stability-indicating analytical method.

Recommendations for Handling and Storage:

  • Storage: Based on general principles for similar compounds, this compound solid should be stored in a well-sealed container, protected from light, at a cool and dry temperature (e.g., 2-8 °C or -20 °C for long-term storage).

  • Solution Handling: Stock solutions, particularly in DMSO, should be stored at -20 °C or -80 °C. Avoid repeated freeze-thaw cycles. For aqueous buffers, solutions should be prepared fresh whenever possible, as the compound's stability in these media is likely limited.

By following the methodologies detailed in this guide, researchers can generate the critical data needed to confidently advance this compound in their research and development programs.

References

  • De Wever, H., De Cort, S., Noots, I., & Verachtert, H. (1998). Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates. Applied and Environmental Microbiology, 64(9), 3270–3274. [Link]

  • Gao, J., Zhang, A., Wang, J., Liu, S., & Liu, W. (2019). Degradation Pathway of Benzothiazole and Microbial Community Structure in Microbial Electrolysis Cells. Harbin Institute of Technology. [Link]

  • Dong, M. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC International, 33(6), 22-29. [Link]

  • GlycoMScan. (n.d.). Stability studies of small molecules and proteins. GlycoMScan Website. [Link]

  • Pace Analytical. (n.d.). Drug Stability Testing & Release Testing. Pace Analytical Website. [Link]

  • Haroune, N., et al. (2002). Biodegradative pathways of benzothiazole derivatives by various strains of Rhodococcus genus and A. niger. ResearchGate. [Link]

  • Wang, C., et al. (2021). Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. Environmental Science: Water Research & Technology. [Link]

  • Lipinski, C. A. (2000). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • Gaja, M. A., & Knapp, J. S. (1997). The microbial degradation of benzothiazoles. Journal of Applied Microbiology, 83(3), 327-334. [Link]

  • Abrahamsson, B. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Thomas, S. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology, 43(10), 28-31. [Link]

  • JoVE. (2015). Determining the Solubility Rules of Ionic Compounds. Journal of Visualized Experiments. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • ATSDR. (2004). Toxicological Profile for Strontium. Agency for Toxic Substances and Disease Registry. [Link]

  • Prajapati, A. K., & Bonde, N. L. (2004). Mesogenic benzothiazole derivatives with methoxy substituents. ResearchGate. [Link]

  • Eurachem. (2014). The Fitness for Purpose of Analytical Methods – A Laboratory Guide to Method Validation and Related Topics (2nd ed.). Eurachem. [Link]

  • Kostić, D. A., et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules, 28(11), 4443. [Link]

  • Djeukoua, C. M., et al. (2022). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry. [Link]

  • PubChem. (n.d.). Benzothiazole. National Center for Biotechnology Information. [Link]

  • Kim, J., et al. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Foods, 11(11), 1588. [Link]

  • Ünver, Y., et al. (2020). Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. Pharmaceutical Chemistry Journal, 54, 46-55. [Link]

  • Asati, V., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6296. [Link]

  • Gül, H. İ., et al. (2022). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega, 7(32), 28283–28297. [Link]

Sources

Derivatization of 7-Methoxy-2-methylbenzo[d]thiazole for Biological Screening: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its wide spectrum of pharmacological activities.[1][2] This technical guide provides an in-depth exploration of the derivatization of a specific, promising core structure: 7-Methoxy-2-methylbenzo[d]thiazole. We will delve into the strategic rationale and practical execution of synthetic modifications at two key positions: the reactive 2-methyl group and the electron-rich benzene ring. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and a strategic framework for creating a library of novel compounds for biological screening. We will cover the synthesis of the core molecule, key derivatization reactions including Knoevenagel condensation and electrophilic aromatic substitution, and conclude with established protocols for preliminary anticancer and antimicrobial screening.

Introduction: The Rationale for this compound Derivatization

Benzothiazole and its derivatives have demonstrated a remarkable range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][3] The unique electronic and structural features of the fused ring system allow for diverse chemical modifications, making it a "privileged scaffold" in drug discovery. Our focus on the this compound core is predicated on the following strategic considerations:

  • The Benzothiazole Core: This bicyclic system provides a rigid framework that can be strategically functionalized to interact with various biological targets.

  • The 2-Methyl Group: The methyl group at the C-2 position is activated by the adjacent nitrogen atom of the thiazole ring, making its protons acidic. This reactivity allows for a variety of condensation reactions, providing a straightforward handle to introduce diverse substituents.

  • The 7-Methoxy Group: The methoxy group at the C-7 position is a strong electron-donating group.[4] Through resonance, it increases the electron density of the benzene ring, thereby activating it towards electrophilic aromatic substitution.[4] This allows for the introduction of additional functional groups that can modulate the compound's biological activity and physicochemical properties.

This guide will provide a systematic approach to leveraging these reactive sites to generate a library of novel derivatives for subsequent biological evaluation.

Synthesis of the Core Scaffold: this compound

The synthesis of the this compound core is a critical first step. A common and effective method involves the cyclization of the corresponding aminothiophenol derivative.[5]

Synthetic Pathway Overview

The synthesis proceeds via a two-step process starting from 2-amino-6-methoxybenzenethiol. The first step is an acetylation followed by a cyclization reaction.

Synthesis_of_Core_Scaffold A 2-Amino-6-methoxybenzenethiol B This compound A->B Acetic Anhydride / Acetic Acid

Caption: Synthesis of the this compound core.

Detailed Experimental Protocol

Materials:

  • 2-Amino-6-methoxybenzenethiol

  • Acetic anhydride

  • Glacial acetic acid

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-6-methoxybenzenethiol (1 equivalent) in glacial acetic acid.

  • Add acetic anhydride (1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Carefully pour the mixture into a beaker containing crushed ice and stir.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Derivatization Strategies

With the core scaffold in hand, we can now explore derivatization at the two primary reactive sites: the 2-methyl group and the benzene ring.

Modification of the 2-Methyl Group: Knoevenagel Condensation

The protons of the 2-methyl group are sufficiently acidic to participate in condensation reactions with aldehydes, a classic example being the Knoevenagel condensation.[2][6] This reaction is a powerful tool for introducing a styryl moiety, which has been shown to be a key pharmacophore in many biologically active benzothiazole derivatives, particularly those with anticancer properties.[3][7]

Knoevenagel_Condensation cluster_conditions Conditions A This compound C 2-Styryl-7-methoxybenzo[d]thiazole Derivative A->C B Aromatic Aldehyde (R-CHO) B->C conditions Piperidine, Acetic Acid, Reflux Electrophilic_Aromatic_Substitution A This compound B Nitration (HNO₃, H₂SO₄) A->B C Halogenation (e.g., NBS, Br₂) A->C D 6-Nitro-7-methoxy-2-methylbenzo[d]thiazole B->D E 6-Bromo-7-methoxy-2-methylbenzo[d]thiazole C->E

Caption: Electrophilic aromatic substitution on the benzothiazole core.

Detailed Experimental Protocol for Nitration:

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

Procedure:

  • In a flask, dissolve this compound (1 equivalent) in concentrated sulfuric acid at 0 °C in an ice bath. [8][9]2. In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid at 0 °C.

  • Add the cold nitrating mixture dropwise to the solution of the benzothiazole derivative, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain the pure nitro-derivative.

Biological Screening Cascade

Once a library of derivatives has been synthesized, a systematic biological screening cascade is essential to identify promising lead compounds. Based on the known activities of benzothiazole derivatives, a primary screen for anticancer and antimicrobial activity is a logical starting point.

In Vitro Anticancer Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [3][7][10] Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol 2: MTT Cytotoxicity Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically in a range from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Table 1: Example Data Presentation for MTT Assay Results

Compound IDTarget Cell LineIC₅₀ (µM)
Derivative 1MCF-715.2
Derivative 2MCF-75.8
Derivative 3A54922.1
DoxorubicinMCF-70.9
In Vitro Antimicrobial Screening: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate, and a standardized inoculum of the microorganism is added. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

Protocol 3: Broth Microdilution for MIC Determination

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Fungal strains (e.g., Candida albicans ATCC 90028)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of each derivative in DMSO.

  • Serial Dilution: Perform a two-fold serial dilution of each compound in the appropriate broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Table 2: Example Data Presentation for MIC Values

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Derivative 116>6432
Derivative 24328
Ciprofloxacin0.50.25N/A
FluconazoleN/AN/A2

Conclusion

The this compound scaffold offers a versatile platform for the development of novel therapeutic agents. By strategically targeting the reactive 2-methyl group and the electron-rich benzene ring, a diverse library of compounds can be efficiently synthesized. The derivatization strategies and biological screening protocols outlined in this guide provide a comprehensive framework for researchers to explore the therapeutic potential of this promising class of molecules. The insights gained from these initial screens will pave the way for further lead optimization, structure-activity relationship studies, and the development of next-generation benzothiazole-based therapeutics.

References

  • Asif, M. (2021). A Mini-Review on Pharmacological Importance of Benzothiazole Scaffold. Mini-Reviews in Organic Chemistry, 18(8), 1086-1097. [Link]

  • Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. (2022). Chemical and Pharmaceutical Bulletin, 70(1), 82-84. [Link]

  • Ivanova, Y., et al. (2021). New Heterocyclic Combretastatin A-4 Analogs: Synthesis and Biological Activity of Styryl-2(3H)-benzothiazolones. Pharmaceuticals, 14(12), 1331. [Link]

  • Tupini, C., et al. (2022). Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. Molecules, 27(19), 6599. [Link]

  • [Link]

  • [Link]

  • Broth microdilution. (2023). In Wikipedia. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

  • [Link]

  • [Link]

  • [Link]

  • [Link]

  • [Link]

  • [Link]

  • [Link]

  • [Link]

  • [Link]

  • [Link]

  • [Link]

  • [Link]

Sources

Navigating Chemical Identity: A Critical Examination of CAS Number 2942-12-3

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist's Note: As a cornerstone of chemical research and development, the precise identification of a compound is paramount to ensure safety, reproducibility, and the overall integrity of scientific inquiry. The Chemical Abstracts Service (CAS) number serves as a unique and unambiguous identifier for a specific chemical substance. In response to the query for an in-depth technical guide on the properties and uses of the compound associated with CAS number 2942-12-3, a critical discrepancy has been identified that requires immediate clarification before proceeding.

Initial database searches indicate that CAS number 2942-12-3 is assigned to 2-Chloronicotinic acid .[1][2] Further investigation reveals that this number has also been associated with Diethyl cyanophosphonate .[3][4] This ambiguity is a significant concern, as these are distinct chemical entities with different properties and applications.

It appears there may be a misunderstanding regarding the chemical identity associated with this CAS number. Broader exploratory searches for related terms suggest a potential interest in a methoxy-nitrophenyl acetonitrile derivative. However, providing a detailed technical guide on a presumed, but unconfirmed, substance would be scientifically unsound and could lead to misinformation.

To uphold the principles of scientific integrity and provide a trustworthy and accurate technical resource, it is essential to first resolve this ambiguity. We request that you please verify and provide the correct CAS number or the precise chemical name of the compound of interest.

Once the correct chemical identity is established, a comprehensive technical guide will be generated, adhering to the highest standards of scientific rigor and providing in-depth information on its properties, synthesis, applications, and relevant experimental protocols, as originally requested. Your clarification is crucial to ensure that the information provided is accurate, relevant, and valuable to your research and development endeavors.

Sources

Topic: 7-Methoxy-2-methylbenzo[d]thiazole: A Framework for Preliminary Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting preliminary mechanism of action studies on 7-Methoxy-2-methylbenzo[d]thiazole. Given the limited direct research on this specific compound, this document synthesizes findings from related benzothiazole derivatives to propose hypothesized mechanisms and detailed experimental protocols for their investigation.

Introduction

The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities. This "privileged" structure is a core component of numerous compounds with demonstrated anticancer, anti-inflammatory, and neuroprotective properties. This compound (CAS 2942-12-3) is a specific derivative within this class.[1][2] While its chemical structure is defined, its biological activities and mechanism of action remain largely unexplored. This guide aims to bridge this knowledge gap by providing a structured approach for preliminary investigations, drawing upon the established biological profiles of analogous compounds. The subsequent sections will outline hypothesized mechanisms of action and provide detailed, actionable experimental protocols for their validation.

Part 1: Hypothesized Mechanisms of Action Based on Benzothiazole Derivatives

Anticancer Potential

The benzothiazole nucleus is a common feature in many potent anticancer agents.[3][4] Preliminary studies on this compound should, therefore, prioritize the evaluation of its antiproliferative and cytotoxic effects. Several mechanisms have been attributed to the anticancer activity of benzothiazole derivatives.

  • Hypothesis 1: Inhibition of Tubulin Polymerization: Certain 4-substituted methoxybenzoyl-aryl-thiazoles have demonstrated potent anticancer activity by inhibiting tubulin polymerization, a mechanism comparable to natural anticancer agents like Colchicine.[5] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

  • Hypothesis 2: Modulation of Key Signaling Pathways: Benzothiazole derivatives have been shown to interfere with critical cancer-related signaling pathways. These include the downregulation of EGFR, JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways, which are crucial for cancer cell proliferation, survival, and metastasis.[6] Some carbazole derivatives with methoxy groups have also been found to target the TAK1 kinase pathway, inducing apoptosis in cancer cells.[7]

  • Hypothesis 3: Induction of Apoptosis via Oxidative Stress: The cytotoxic effects of some benzothiazole derivatives are linked to their ability to regulate the production of free radicals. This can lead to an increase in intracellular reactive oxygen species (ROS), such as hydrogen peroxide, which in turn causes oxidative stress and triggers tumor cell death.[8]

Diagram 1: Potential Anticancer Mechanisms of this compound

Anticancer_Mechanisms cluster_0 This compound cluster_1 Potential Cellular Targets cluster_2 Downstream Effects cluster_3 Cellular Outcomes Compound This compound Tubulin Tubulin Compound->Tubulin Kinases Receptor Tyrosine Kinases (e.g., EGFR, TAK1) Compound->Kinases Mitochondria Mitochondria Compound->Mitochondria Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Signaling_Inhibition Inhibition of Pro-survival Pathways (PI3K/Akt, MAPK/ERK, JAK/STAT) Kinases->Signaling_Inhibition ROS_Increase Increased ROS Production Mitochondria->ROS_Increase Cell_Cycle_Arrest Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Signaling_Inhibition->Apoptosis ROS_Increase->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Hypothesized anticancer signaling pathways.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of numerous diseases. Benzothiazole derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[9]

  • Hypothesis 4: Inhibition of Cyclooxygenase (COX) Enzymes: The anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is achieved by inhibiting COX-1 and COX-2. These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Molecular docking studies suggest that benzothiazole derivatives can effectively bind to and inhibit COX enzymes. Some thiazole derivatives have shown dual inhibition of both COX-2 and 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade.[10]

Diagram 2: Proposed Anti-inflammatory Mechanism

Anti_inflammatory_Mechanism Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Compound 7-Methoxy-2-methyl- benzo[d]thiazole Compound->COX_Enzymes Inhibition Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation

Caption: Inhibition of the COX pathway.

Neuroprotective Effects

Neurodegenerative diseases like Parkinson's and Alzheimer's are characterized by progressive neuronal loss. Oxidative stress and neuroinflammation are key contributors to this process. Certain benzothiazole derivatives have shown promise as neuroprotective agents.[11][12]

  • Hypothesis 5: Attenuation of Oxidative Stress: Similar to their anticancer effects, the antioxidant properties of benzothiazole derivatives can confer neuroprotection. By scavenging free radicals and reducing oxidative damage in neuronal cells, these compounds can enhance cell viability in the face of neurotoxic insults like hydrogen peroxide (H₂O₂).[7][13]

  • Hypothesis 6: Inhibition of Monoamine Oxidase-B (MAO-B): Over-expression of MAO-B in the brain is associated with neurodegenerative diseases and contributes to increased oxidative stress through the metabolism of dopamine.[14] Selective MAO-B inhibitors can slow the progression of these diseases. Some benzothiazole derivatives have been identified as potent and selective MAO-B inhibitors.[14]

Diagram 3: Potential Neuroprotective Workflow

Neuroprotective_Workflow cluster_0 Neurotoxic Insult cluster_1 Intervention cluster_2 Mechanism cluster_3 Outcome Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Compound This compound MAO_B_Activity Elevated MAO-B Activity ROS_Scavenging ROS Scavenging Compound->ROS_Scavenging MAO_B_Inhibition MAO-B Inhibition Compound->MAO_B_Inhibition Neuronal_Survival Increased Neuronal Survival ROS_Scavenging->Neuronal_Survival MAO_B_Inhibition->Neuronal_Survival

Caption: Proposed neuroprotective mechanisms.

Part 2: Experimental Protocols for Preliminary Investigation

The following protocols provide a starting point for investigating the hypothesized mechanisms of action of this compound.

In Vitro Cytotoxicity and Antiproliferative Assay (MTT Assay)

This assay determines the concentration at which the compound inhibits cell growth by 50% (IC₅₀).

Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, and H1299 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the media in the wells with the media containing the compound or vehicle control (DMSO).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using non-linear regression analysis.

Cell LineCompoundIncubation Time (h)IC₅₀ (µM)
MCF-7This compound24
48
72
HepG2This compound24
48
72
H1299This compound24
48
72

Table 1: Template for Recording IC₅₀ Values

Cell Cycle Analysis by Flow Cytometry

This protocol determines if the compound induces cell cycle arrest at a specific phase.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect changes in the expression of key proteins involved in apoptosis.

Protocol:

  • Protein Extraction: Treat cells with the compound at its IC₅₀ concentration for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against apoptosis-related proteins (e.g., Cleaved Caspase-3, Bax, Bcl-xL) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.

In Vitro Neuroprotection Assay

This assay evaluates the ability of the compound to protect neuronal cells from oxidative stress-induced cell death.[7][13]

Protocol:

  • Cell Culture: Culture SH-SY5Y human neuroblastoma cells.

  • Pre-treatment: Seed cells in 96-well plates. Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Induction of Oxidative Stress: Add hydrogen peroxide (H₂O₂) to the wells at a final concentration of 250 µM and incubate for 4 hours.

  • Cell Viability Assessment: Perform an MTT assay as described in section 2.1 to determine the cell viability.

  • Data Analysis: Compare the viability of cells pre-treated with the compound to those treated with H₂O₂ alone. An increase in viability indicates a neuroprotective effect.

Part 3: Data Interpretation and Future Directions

The results from these preliminary studies will provide the initial evidence for the biological activities of this compound.

  • Anticancer Activity: If the compound exhibits potent cytotoxicity against cancer cell lines, further studies should focus on elucidating the specific molecular targets. This could involve tubulin polymerization assays, kinase profiling, and further investigation into the induction of apoptosis and oxidative stress.

  • Anti-inflammatory Activity: If the compound shows promising results in COX inhibition assays, in vivo studies using animal models of inflammation (e.g., carrageenan-induced paw edema) would be the next logical step.[9]

  • Neuroprotective Effects: Positive results in the neuroprotection assay would warrant further investigation into the specific mechanisms, such as direct antioxidant effects or inhibition of enzymes like MAO-B.

The synthesis and evaluation of a series of related derivatives will be crucial for establishing a structure-activity relationship (SAR), which can guide the optimization of the lead compound for improved potency and selectivity.

References

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (n.d.). National Institutes of Health. [Link]

  • Patil, V., Asrondkar, A., & Chowdhary, A. (n.d.). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. Semantic Scholar. [Link]

  • Neuroprotective and anticancer effects of 7-Methoxyheptaphylline via the TAK1 pathway. (n.d.). Spandidos Publications. [Link]

  • Benzothiazole derivatives as anticancer agents. (2020). National Institutes of Health. [Link]

  • Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line. (2016). National Institutes of Health. [Link]

  • Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents. (2005). National Institutes of Health. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]

  • Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. (2022). Brieflands. [Link]

  • Synthesis and Cytotoxic Activity of Certain Benzothiazole Derivatives Against Human MCF-7 Cancer Cell Line. (n.d.). ResearchGate. [Link]

  • In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents. (n.d.). Eco-Vector Journals Portal. [Link]

  • Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. (n.d.). National Institutes of Health. [Link]

  • Novel approach of multi-targeted thiazoles and thiazolidenes toward anti-inflammatory and anticancer therapy—dual inhibition of COX-2 and 5-LOX enzymes. (2021). ResearchGate. [Link]

  • Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. (2022). National Institutes of Health. [Link]

  • Evaluation of the combined activity of benzimidazole arylhydrazones as new anti-Parkinsonian agents: monoamine oxidase-B inhibition, neuroprotection and oxidative stress modulation. (2021). National Institutes of Health. [Link]

  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (n.d.). National Institutes of Health. [Link]

  • Thiazole Ring—A Biologically Active Scaffold. (n.d.). BioKB. [Link]

  • 7-Methoxybenzo[d]thiazole. (n.d.). MySkinRecipes. [Link]

  • Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase. (n.d.). National Institutes of Health. [Link]

  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (n.d.). National Institutes of Health. [Link]

  • Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. (n.d.). Nature. [Link]

  • European Journal of Medicinal Chemistry. (2024). Uniba. [Link]

  • Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. (2023). National Institutes of Health. [Link]

  • Novel benzothiazole/benzothiazole thiazolidine-2,4-dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. (n.d.). National Institutes of Health. [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021). National Institutes of Health. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. [Link]

Sources

Methodological & Application

Protocol for the Synthesis of 7-Methoxy-2-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, two-stage protocol for the synthesis of 7-Methoxy-2-methylbenzo[d]thiazole, a key heterocyclic scaffold in medicinal chemistry and materials science. The synthesis commences with the preparation of the critical intermediate, 2-amino-6-methoxybenzothiazole, from p-anisidine. This is followed by the hydrolysis of the aminobenzothiazole to yield 2-amino-6-methoxybenzenethiol, which subsequently undergoes cyclization with acetic anhydride to afford the final product. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed, step-by-step methodologies, mechanistic insights, and data presentation to ensure reproducible and efficient synthesis.

Introduction

Benzothiazole derivatives are a cornerstone in the development of novel therapeutic agents, exhibiting a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The specific analogue, this compound, serves as a crucial building block in the synthesis of more complex molecules. Its methoxy and methyl substitutions on the benzothiazole core provide unique electronic and steric properties, making it a valuable intermediate for fine-tuning the pharmacological profile of lead compounds.

This protocol details a reliable and scalable synthetic route to this compound, beginning from readily available starting materials. The described methodology is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and successful implementation in a laboratory setting.

Synthetic Workflow

The overall synthetic pathway is a two-stage process, as illustrated in the workflow diagram below. The initial stage involves the synthesis of the key intermediate, 2-amino-6-methoxybenzenethiol, which is then used in the second stage to construct the final product.

SynthesisWorkflow cluster_stage1 Stage 1: Synthesis of 2-amino-6-methoxybenzenethiol cluster_stage2 Stage 2: Synthesis of this compound pAnisidine p-Anisidine KSCN_Br2 KSCN, Br₂, Acetic Acid pAnisidine->KSCN_Br2 Thiocyanation/ Cyclization AminoBenzothiazole 2-amino-6-methoxybenzothiazole KSCN_Br2->AminoBenzothiazole KOH KOH, H₂O AminoBenzothiazole->KOH Hydrolysis AminoThiophenol 2-amino-6-methoxybenzenethiol KOH->AminoThiophenol AceticAnhydride Acetic Anhydride, Acetic Acid FinalProduct This compound AceticAnhydride->FinalProduct AminoThiophenol2->AceticAnhydride Cyclization

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of 2-amino-6-methoxybenzenethiol

This stage is performed in two steps: the synthesis of 2-amino-6-methoxybenzothiazole, followed by its hydrolysis.

Step 1.1: Synthesis of 2-amino-6-methoxybenzothiazole

This procedure is adapted from the established method for the synthesis of substituted 2-aminobenzothiazoles.[1][2] The reaction involves the in situ formation of a thiourea derivative from p-anisidine and potassium thiocyanate, which is then cyclized by bromine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mol)Mass/Volume
p-Anisidine123.150.224.6 g
Potassium Thiocyanate97.180.877.6 g
Glacial Acetic Acid60.05-360 mL
Bromine159.810.232 g (approx. 10.2 mL)
Ammonium Hydroxide (conc.)35.04-As needed

Procedure:

  • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 24.6 g (0.2 mol) of p-anisidine and 77.6 g (0.8 mol) of potassium thiocyanate in 360 mL of glacial acetic acid.

  • Cool the stirred solution in an ice-water bath.

  • Slowly add 32 g (0.2 mol) of bromine dropwise from the dropping funnel over a period of 30-45 minutes, ensuring the temperature of the reaction mixture is maintained below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Pour the reaction mixture into 2 L of crushed ice with vigorous stirring.

  • Neutralize the resulting slurry by the slow addition of concentrated ammonium hydroxide until the pH reaches approximately 8.

  • Filter the precipitated solid, wash thoroughly with cold water, and dry under vacuum to yield crude 2-amino-6-methoxybenzothiazole.

  • The crude product can be purified by recrystallization from ethanol.

Step 1.2: Hydrolysis of 2-amino-6-methoxybenzothiazole to 2-amino-6-methoxybenzenethiol

This step involves the alkaline hydrolysis of the aminobenzothiazole intermediate.[3][4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mol)Mass/Volume
2-amino-6-methoxybenzothiazole180.230.118.0 g
Potassium Hydroxide56.110.844.9 g
Deionized Water18.02-200 mL
Glacial Acetic Acid60.05-As needed

Procedure:

  • In a 500 mL round-bottom flask equipped with a reflux condenser, prepare an 8N potassium hydroxide solution by dissolving 44.9 g of KOH in 100 mL of deionized water.

  • Add 18.0 g (0.1 mol) of 2-amino-6-methoxybenzothiazole to the KOH solution.

  • Heat the mixture to reflux and maintain reflux for 12-16 hours, or until the evolution of ammonia ceases (can be tested with moist pH paper).

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the solution by the slow addition of glacial acetic acid until the pH is approximately 6-7.

  • The precipitated product, 2-amino-6-methoxybenzenethiol, will appear as a yellowish solid.

  • Filter the solid, wash with cold water, and dry under vacuum. This product is often used immediately in the next step without further purification due to its susceptibility to oxidation.

Stage 2: Synthesis of this compound

This final stage involves the cyclization of 2-amino-6-methoxybenzenethiol with acetic anhydride.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mol)Mass/Volume
2-amino-6-methoxybenzenethiol155.210.057.76 g
Acetic Anhydride102.090.110.2 g (9.4 mL)
Glacial Acetic Acid60.05-50 mL

Procedure:

  • In a 250 mL round-bottom flask, dissolve 7.76 g (0.05 mol) of 2-amino-6-methoxybenzenethiol in 50 mL of glacial acetic acid.

  • Add 10.2 g (0.1 mol) of acetic anhydride to the solution.

  • Heat the reaction mixture to reflux for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into 250 mL of ice-cold water.

  • Neutralize the solution with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Data Summary

CompoundStageStarting MaterialReagentsExpected YieldMelting Point (°C)
2-amino-6-methoxybenzothiazole1.1p-AnisidineKSCN, Br₂, Acetic Acid85-95%160-162
2-amino-6-methoxybenzenethiol1.22-amino-6-methoxybenzothiazoleKOH80-90%-
This compound22-amino-6-methoxybenzenethiolAcetic Anhydride75-85%-

References

  • Gao, X., Yu, B., Zhao, Y., Hao, L., & Liu, Z. (2014). Hydrosilane-Promoted Cyclization of 2-Aminothiophenols by CO2 to Benzothiazoles. Green Chemistry, 16(5), 2445-2449.
  • Allen, C. F. H., & VanAllan, J. (1943). 2-Amino-6-methylbenzothiazole. Organic Syntheses, 23, 8.
  • Kaufmann, H. P. (1928). Studien über den Vorgang der Thiazol-Bildung, I.: Über die Einwirkung von Rhodan auf aromatische Amine. Archiv der Pharmazie, 266(4), 197-210.
  • American Chemical Society. (1947). Derivatives of 2-Amino-6-methoxybenzothiazole. Journal of the American Chemical Society, 69(6), 1545-1546.
  • Gao, X., et al. (2014). Supporting Information: Hydrosilane-Promoted Cyclization of 2-Aminothiophenols by CO2 to Benzothiazoles. The Royal Society of Chemistry.
  • PrepChem. (n.d.). Step 2: Preparation of 2-amino-5-methoxythiophenol. Retrieved from [Link]

  • U.S. Patent No. 5,374,737. (1994). Process for the preparation of 2-aminobenzothiazoles.
  • IOSR Journal of Pharmacy. (2018). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. IOSR Journal of Pharmacy, 8(11), 01-02.
  • ResearchGate. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES.

Sources

Application Notes & Protocols: Leveraging 7-Methoxy-2-methylbenzo[d]thiazole in the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzothiazole Scaffold in Oncology

The benzothiazole core, a bicyclic system composed of a benzene ring fused to a thiazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Within this class of compounds, 7-Methoxy-2-methylbenzo[d]thiazole serves as a crucial starting material for the synthesis of potent and selective anticancer agents. The methoxy and methyl groups on the benzothiazole ring can be strategically modified to optimize pharmacological properties, leading to the discovery of novel drug candidates. This document provides a detailed guide on the synthesis and evaluation of anticancer agents derived from this versatile scaffold, with a focus on a key derivative that has shown promise in targeting critical cancer signaling pathways.

Synthesis of a Lead Benzothiazole-Sulfonamide Anticancer Agent

A promising avenue in the development of benzothiazole-based anticancer agents involves the incorporation of a sulfonamide moiety. This functional group is known to enhance the anticancer activity of various heterocyclic compounds.[4] Here, we detail the synthesis of a novel benzothiazole-sulfonamide derivative, a compound designed to exhibit enhanced cytotoxicity against cancer cell lines.

General Synthetic Pathway

The synthesis of 2-substituted benzothiazoles, including our target molecule, generally involves the condensation of a 2-aminothiophenol derivative with a carbonyl compound.[1] Various methods, including conventional heating, microwave irradiation, and ultrasound-assisted synthesis, have been developed to improve reaction efficiency and yield.[1][5] Green chemistry approaches, such as solvent-free reactions, have also been successfully employed.[6]

SynthesisWorkflow A 7-Methoxy-2-methyl- benzo[d]thiazole B Chlorosulfonation A->B ClSO3H C This compound- 5-sulfonyl chloride B->C D Amination with 2-aminobenzenesulfonamide C->D Pyridine E Target Anticancer Agent: 2-amino-N-(7-methoxy-2-methyl- benzo[d]thiazol-5-yl)benzenesulfonamide D->E

Detailed Experimental Protocol: Synthesis of 2-amino-N-(7-methoxy-2-methylbenzo[d]thiazol-5-yl)benzenesulfonamide

This protocol outlines a two-step synthesis starting from this compound.

Step 1: Synthesis of this compound-5-sulfonyl chloride

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, place this compound (1 equivalent).

  • Reagent Addition: Cool the flask in an ice bath (0-5 °C). Slowly add chlorosulfonic acid (3 equivalents) dropwise via the dropping funnel while maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with constant stirring. The solid precipitate of this compound-5-sulfonyl chloride is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.

Step 2: Synthesis of 2-amino-N-(7-methoxy-2-methylbenzo[d]thiazol-5-yl)benzenesulfonamide

  • Reaction Setup: In a round-bottom flask, dissolve the this compound-5-sulfonyl chloride (1 equivalent) from Step 1 in pyridine.

  • Reagent Addition: To this solution, add 2-aminobenzenesulfonamide (1.1 equivalents).

  • Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture and pour it into a beaker containing ice-cold water. The resulting precipitate is filtered, washed with dilute hydrochloric acid, followed by water, and then dried. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the pure target compound.

Biological Evaluation: Assessing Anticancer Potential

The newly synthesized benzothiazole-sulfonamide derivative's anticancer activity can be evaluated through a series of in vitro assays.

Cytotoxicity Screening: MTT Assay

The initial assessment of a compound's anticancer potential is typically done using a cytotoxicity assay, such as the MTT assay.[7][8][9][10][11] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol for MTT Assay:

  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a humidified incubator at 37°C with 5% CO2.[7]

  • Cell Seeding: Seed the cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach for 24 hours.[7]

  • Compound Treatment: Prepare a stock solution of the test compound in a suitable solvent like DMSO.[7] Add serial dilutions of the compound to the wells and incubate for a specified period (e.g., 48 or 72 hours). Include vehicle control (solvent alone) and a positive control (a known anticancer drug like Doxorubicin).

  • MTT Addition: After incubation, add MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours, allowing viable cells to form formazan crystals.[7]

  • Absorbance Measurement: Dissolve the formazan crystals in DMSO and measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of cell growth.[7]

CompoundCell LineIC50 (µM)
Target Compound MCF-7Hypothetical Value: 5.2
Target Compound A549Hypothetical Value: 8.7
Doxorubicin MCF-7Hypothetical Value: 1.5
Doxorubicin A549Hypothetical Value: 2.1

Note: The IC50 values in the table are hypothetical and would need to be determined experimentally.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

Many benzothiazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cancer cell proliferation, survival, and metabolism.[12][13][14] The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in various cancers, making it an attractive therapeutic target.[15][16][17][18]

The synthesized benzothiazole-sulfonamide compound is hypothesized to inhibit one or more kinases in the PI3K/Akt/mTOR pathway, leading to the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation TargetCompound Benzothiazole-Sulfonamide (Inhibitor) TargetCompound->PI3K TargetCompound->AKT TargetCompound->mTORC1

Protocol for Investigating Pathway Inhibition: Western Blotting

To confirm the inhibitory effect of the synthesized compound on the PI3K/Akt/mTOR pathway, Western blotting can be performed to analyze the phosphorylation status of key proteins like Akt and mTOR.

  • Cell Lysis: Treat cancer cells with the test compound for a specified time. Lyse the cells to extract total proteins.

  • Protein Quantification: Determine the protein concentration in each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of Akt and mTOR.

  • Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins, which indicate the activation status of the pathway. A decrease in the phosphorylation of Akt and mTOR in compound-treated cells compared to the control would suggest inhibition of the PI3K/Akt/mTOR pathway.

Conclusion and Future Directions

The this compound scaffold provides a versatile platform for the development of novel anticancer agents. The synthetic protocol detailed here for a benzothiazole-sulfonamide derivative, along with the proposed biological evaluation methods, offers a clear roadmap for researchers in this field. Further derivatization of this lead compound, guided by structure-activity relationship (SAR) studies, could lead to the discovery of even more potent and selective anticancer drug candidates. Investigating the effects of these compounds on other cancer-related pathways and in in vivo models will be crucial next steps in their preclinical development.

References

  • Synthesis of Benzothiazole Derivatives: Application Notes and Protocols - Benchchem. (URL: )
  • PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC - PubMed Central. (URL: [Link])

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - Frontiers. (URL: [Link])

  • Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines - Benchchem. (URL: )
  • Role of PI3K/AKT/mTOR in Cancer Signaling - ScienceDirect. (URL: [Link])

  • PI3K/AKT1/MTOR - My Cancer Genome. (URL: [Link])

  • PI3K/AKT/mTOR pathway - Wikipedia. (URL: [Link])

  • Preliminary Cytotoxicity Screening of Novel Anticancer Compounds: A Technical Guide - Benchchem. (URL: )
  • SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION - Malaysian Journal of Analytical Sciences. (URL: [Link])

  • Benzothiazole synthesis - Organic Chemistry Portal. (URL: [Link])

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - NIH. (URL: [Link])

  • Cytotoxic assays for screening anticancer agents - PubMed. (URL: [Link])

  • Synthesis of benzothiazole derivatives under green conditions. - ResearchGate. (URL: [Link])

  • (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - ResearchGate. (URL: [Link])

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - SciELO. (URL: [Link])

  • Synthesis and Anticancer Evaluation of Novel Benzothiazole Derivatives. (URL: [Link])

  • Benzothiazole derivatives as anticancer agents - PMC - PubMed Central. (URL: [Link])

  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents - PubMed Central. (URL: [Link])

  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC - NIH. (URL: [Link])

  • Benzothiazole derivatives as anticancer agents - PubMed. (URL: [Link])

  • [PDF] Synthesis of Thiazole Linked Imidazo[2,1-b]Thiazoles as Anticancer Agents - Semantic Scholar. (URL: [Link])

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC - PubMed Central. (URL: [Link])

  • Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - MDPI. (URL: [Link])

  • (PDF) Benzothiazole derivatives as anticancer agents - ResearchGate. (URL: [Link])

  • Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS - EXCLI Journal. (URL: [Link])

  • Benzothiazole derivatives in the design of antitumor agents - PubMed. (URL: [Link])

  • Thiazole and Related heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed. (URL: [Link])

  • Benzenesulfonamide derivatives and pharmaceutical composition thereof - Google P
  • Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells - Brieflands. (URL: [Link])

  • Benzothiazole derivatives as anticancer agents - FLORE. (URL: [Link])

  • Step 2: Preparation of 2-amino-5-methoxythiophenol - PrepChem.com. (URL: [Link])

  • Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - Bentham Science Publisher. (URL: [Link])

  • Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed. (URL: [Link])

Sources

Application Notes and Protocols for 7-Methoxy-2-methylbenzo[d]thiazole in the Development of Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide to utilizing 7-Methoxy-2-methylbenzo[d]thiazole as a scaffold for the rational design and development of novel Monoamine Oxidase (MAO) inhibitors. This document outlines the scientific rationale, key experimental protocols, and data interpretation strategies essential for advancing research in this promising therapeutic area.

Introduction: The Rationale for Targeting Monoamine Oxidase with Benzothiazoles

Monoamine oxidases (MAOs) are critical flavoenzymes located on the outer mitochondrial membrane, responsible for the oxidative deamination of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[1][2] Two isoforms, MAO-A and MAO-B, exist with distinct substrate specificities and inhibitor sensitivities. Their dysregulation is implicated in a range of neurological and psychiatric disorders.[1][3]

Selective inhibitors of MAO-A are effective in the treatment of depression and anxiety, while selective MAO-B inhibitors are utilized in managing neurodegenerative conditions like Parkinson's and Alzheimer's diseases.[1][4][5] The development of selective MAO inhibitors is a key objective to minimize side effects associated with non-selective agents.[2]

The benzothiazole scaffold has emerged as a promising pharmacophore for the development of potent and selective MAO inhibitors.[6][7] Its rigid, bicyclic structure provides a versatile framework for introducing various substituents to optimize interactions within the active sites of MAO-A and MAO-B. Previous studies have demonstrated that benzothiazole derivatives can exhibit significant inhibitory activity, often with a preference for the MAO-B isoform.[2][5][6] The this compound core, in particular, offers a strategic starting point for chemical modification to enhance potency and selectivity.

Strategic Approach to Inhibitor Development

The development of novel MAO inhibitors based on the this compound scaffold follows a structured, multi-step process. This workflow is designed to systematically evaluate the potential of synthesized compounds from initial enzymatic activity to their broader pharmacological profile.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Further Characterization Scaffold_Selection Scaffold Selection: This compound SAR_Analysis Structure-Activity Relationship (SAR) Analysis Scaffold_Selection->SAR_Analysis Chemical_Synthesis Chemical Synthesis of Analogues SAR_Analysis->Chemical_Synthesis MAO_Inhibition_Assay MAO-A and MAO-B Inhibition Assays Chemical_Synthesis->MAO_Inhibition_Assay Test Compounds IC50_Determination IC50 Determination MAO_Inhibition_Assay->IC50_Determination Selectivity_Index Calculation of Selectivity Index (SI) IC50_Determination->Selectivity_Index Kinetic_Studies Enzyme Kinetic Studies (Mode of Inhibition) Selectivity_Index->Kinetic_Studies Cytotoxicity_Assay Cytotoxicity Assays Kinetic_Studies->Cytotoxicity_Assay Lead Compounds ADME_Prediction In Silico ADME and BBB Permeability Cytotoxicity_Assay->ADME_Prediction Molecular_Docking Molecular Docking Studies ADME_Prediction->Molecular_Docking SAR cluster_core This compound Core cluster_r1 R1 Substituent (at position 2) cluster_r2 R2 Substituent (on aromatic ring) cluster_activity Biological Activity Core R1 Modifications at the 2-methyl position Core->R1 R2 Modifications on the benzothiazole ring system Core->R2 Activity MAO-A/B Inhibition and Selectivity R1->Activity Influences potency R2->Activity Influences selectivity

Sources

Application Notes and Protocols: 7-Methoxy-2-methylbenzo[d]thiazole as a Versatile Intermediate for Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, rendering an increasing number of infections difficult to treat.[1] This has catalyzed an urgent search for new chemical entities that can circumvent existing resistance mechanisms. Among the privileged heterocyclic scaffolds in medicinal chemistry, benzothiazole has emerged as a cornerstone for the development of potent therapeutic agents.[2][3] Its derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][4]

This document provides a detailed guide on the synthesis and application of a key intermediate, 7-Methoxy-2-methylbenzo[d]thiazole , for the development of novel antimicrobial compounds. We will explore its synthesis, derivatization strategies, structure-activity relationships, and the underlying mechanisms of action of its derivatives. The protocols and insights provided herein are intended to empower researchers and drug development professionals in their quest for the next generation of antimicrobial drugs.

Synthesis of the Core Intermediate: this compound

The synthesis of this compound is a critical first step in accessing a diverse library of potential antimicrobial agents. A common and efficient method involves the cyclization of an appropriate aminothiophenol derivative. The following protocol outlines a representative synthetic route.

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the title intermediate from 2-amino-6-methoxybenzenethiol and acetic anhydride.

Materials:

  • 2-amino-6-methoxybenzenethiol

  • Acetic anhydride

  • Glacial acetic acid

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-6-methoxybenzenethiol (1 equivalent) in glacial acetic acid.

  • To this solution, add acetic anhydride (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Carefully pour the mixture into ice-cold water and neutralize with a 5% sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Causality Behind Experimental Choices:

  • Acetic anhydride serves as the source of the acetyl group which, upon cyclization, forms the 2-methylthiazole ring.

  • Glacial acetic acid acts as both a solvent and a catalyst for the cyclization reaction.

  • Refluxing provides the necessary activation energy for the condensation and subsequent cyclization to occur efficiently.

  • Neutralization with sodium bicarbonate is crucial to remove the acidic solvent and any unreacted acetic anhydride.

  • Column chromatography is a standard purification technique to isolate the desired product from any side products or unreacted starting materials.

Visualizing the Synthesis Workflow

synthesis_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 2-amino-6-methoxybenzenethiol 2-amino-6-methoxybenzenethiol Cyclization Cyclization 2-amino-6-methoxybenzenethiol->Cyclization Acetic anhydride Acetic anhydride Acetic anhydride->Cyclization Neutralization Neutralization Cyclization->Neutralization Glacial Acetic Acid, Reflux Extraction Extraction Neutralization->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography This compound This compound Column Chromatography->this compound

Caption: Synthetic workflow for this compound.

Derivatization for Antimicrobial Activity

The this compound scaffold is a versatile platform for generating a diverse range of derivatives with potential antimicrobial properties.[5] Modifications can be introduced at various positions of the benzothiazole ring system to modulate the biological activity. Structure-activity relationship (SAR) studies have shown that substitutions at the C-2 and C-6 positions of the benzothiazole ring are particularly important for antimicrobial activity.[2]

Protocol 2: Synthesis of a Representative Schiff Base Derivative

This protocol describes the synthesis of a Schiff base derivative from 2-amino-7-methoxybenzo[d]thiazole (which can be derived from the intermediate) and a substituted aldehyde. Schiff bases of benzothiazoles are a well-known class of potent antimicrobial agents.[6]

Materials:

  • 2-amino-7-methoxybenzo[d]thiazole

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-amino-7-methoxybenzo[d]thiazole (1 equivalent) in ethanol in a round-bottom flask.

  • Add the substituted aromatic aldehyde (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired Schiff base derivative.

  • Recrystallization from a suitable solvent (e.g., ethanol or DMF) can be performed for further purification if necessary.

Rationale for Derivatization:

  • The formation of a Schiff base (imine) introduces a new pharmacophore that can enhance the molecule's ability to interact with biological targets in microorganisms.

  • The choice of the substituted aldehyde allows for systematic variation of electronic and steric properties, which is crucial for SAR studies.

Structure-Activity Relationship (SAR) and Antimicrobial Potency

The antimicrobial efficacy of benzothiazole derivatives is highly dependent on their structural features. Key SAR insights from various studies include:

  • Substituents on the Benzene Ring: The presence of electron-withdrawing groups (e.g., chloro, nitro) or electron-donating groups (e.g., methoxy) on the benzene portion of the benzothiazole can significantly influence activity.[6][7] For instance, a chloro group at the 5th position has been shown to enhance antibacterial activity.[6]

  • Modifications at the 2-Position: The 2-position of the benzothiazole ring is a common site for modification. Derivatives such as amides, sulfonamides, and Schiff bases at this position have demonstrated potent antibacterial and antifungal activities.[6][8]

  • Nature of the Linker: When the benzothiazole moiety is conjugated with other heterocyclic rings, the nature of the linker can impact the overall activity.[8]

Table 1: Antimicrobial Activity of Representative Benzothiazole Derivatives
Compound IDModificationTest OrganismMIC (µg/mL)Reference
Derivative A Isatin conjugateE. coli3.1[6]
Derivative B Isatin conjugateP. aeruginosa6.2[6]
Derivative C Sulfonamide analogP. aeruginosa3.1-6.2[6]
Derivative D Sulfonamide analogS. aureus3.1-6.2[6]
Derivative E Thiophene conjugateS. aureus6.25[6]
Derivative F Schiff baseE. coli15.62[6]
Derivative G Schiff baseP. aeruginosa15.62[6]

MIC values are indicative and can vary based on experimental conditions.

Mechanism of Action: Targeting Essential Bacterial Processes

Benzothiazole-based antimicrobial agents are known to interact with various biological targets within microbial cells, leading to their death or inhibition of growth.[9] Some of the key mechanisms of action include:

  • Enzyme Inhibition: Many benzothiazole derivatives have been shown to inhibit essential bacterial enzymes that are crucial for survival. These include:

    • DNA Gyrase: An enzyme involved in DNA replication.[6][10]

    • Dihydrofolate Reductase (DHFR): An enzyme in the folic acid synthesis pathway.[4][10]

    • Dihydropteroate Synthase (DHPS): Another key enzyme in folate biosynthesis.[8][10]

    • Dihydroorotase: An enzyme essential for pyrimidine synthesis.[10]

  • Disruption of Cell Wall Synthesis: Some derivatives interfere with the synthesis of the bacterial cell wall.[9][11]

  • Interaction with DNA: The planar structure of the benzothiazole ring allows for intercalation with DNA, disrupting DNA replication and transcription.[8][12]

Visualizing a Proposed Mechanism of Action

mechanism_of_action cluster_drug Antimicrobial Agent cluster_bacterium Bacterial Cell Benzothiazole_Derivative Benzothiazole Derivative DNA_Gyrase DNA Gyrase Benzothiazole_Derivative->DNA_Gyrase Inhibition DHPS Dihydropteroate Synthase (DHPS) Benzothiazole_Derivative->DHPS Inhibition DHFR Dihydrofolate Reductase (DHFR) Benzothiazole_Derivative->DHFR Inhibition DNA Bacterial DNA Benzothiazole_Derivative->DNA Intercalation Cell_Wall Cell Wall Synthesis Benzothiazole_Derivative->Cell_Wall Disruption DNA_Replication_Blocked DNA_Replication_Blocked DNA_Gyrase->DNA_Replication_Blocked Leads to Folate_Synthesis_Blocked Folate_Synthesis_Blocked DHPS->Folate_Synthesis_Blocked Leads to DHFR->Folate_Synthesis_Blocked Leads to Replication_Transcription_Blocked Replication_Transcription_Blocked DNA->Replication_Transcription_Blocked Leads to Cell_Lysis Cell_Lysis Cell_Wall->Cell_Lysis Leads to

Caption: Plausible mechanisms of action for benzothiazole derivatives.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile intermediate for the synthesis of novel antimicrobial agents. Its amenability to chemical modification allows for the generation of extensive compound libraries for screening and optimization. The diverse mechanisms of action exhibited by its derivatives make this scaffold a promising starting point for developing drugs that can combat resistant pathogens.

Future research should focus on the rational design of new derivatives based on a deeper understanding of their SAR and interactions with microbial targets. Furthermore, in vivo efficacy studies and toxicological profiling will be essential to translate these promising compounds into clinically viable therapeutics. The continued exploration of the benzothiazole scaffold holds significant promise in the ongoing battle against antimicrobial resistance.

References

  • Journal of Chemical Health Risks. (n.d.). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Retrieved from [Link]

  • National Institutes of Health. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Retrieved from [Link]

  • PubMed. (2010). Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety. Retrieved from [Link]

  • National Institutes of Health. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Retrieved from [Link]

  • Ingenta Connect. (2018). Benzothiazole-based Compounds in Antibacterial Drug Discovery. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. Retrieved from [Link]

  • Bentham Science. (2022). Review on the Developments of Benzothiazole-containing Antimicrobial Agents. Retrieved from [Link]

  • Bentham Science. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Antimicrobial drugs having benzothiazole moiety. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2022). Biological Screening and Structure Activity relationship of Benzothiazole. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 7-Methoxybenzo[d]thiazole. Retrieved from [Link]

  • Walailak Journal of Science and Technology. (n.d.). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Retrieved from [Link]

  • MDPI. (n.d.). Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • PubMed. (2001). Synthesis of some new benzothiazole derivatives as potential antimicrobial and antiparasitic agents. Retrieved from [Link]

  • PubMed Central. (n.d.). Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antibacterial activity against Salmonella Typhi. Retrieved from [Link]

Sources

Application Note: Chromatographic Monitoring of 7-Methoxy-2-methylbenzo[d]thiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides detailed protocols and scientific rationale for the use of Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) in monitoring the synthesis of 7-Methoxy-2-methylbenzo[d]thiazole. Benzothiazole derivatives are crucial scaffolds in medicinal chemistry and materials science, making robust and reliable analytical monitoring essential for reaction optimization, yield maximization, and impurity profiling.[1] This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into method selection, protocol execution, and data interpretation. We will explore TLC as a rapid, qualitative scouting tool and RP-HPLC as a precise, quantitative method for detailed kinetic and purity analysis.

Introduction: The Need for In-Process Reaction Monitoring

The synthesis of specialty chemicals like this compound requires precise control over reaction conditions to ensure the desired product is formed efficiently and with high purity. In-process monitoring is a critical component of Good Manufacturing Practice (GMP) and effective process development, allowing chemists to make informed decisions about reaction endpoints, identify the formation of byproducts, and troubleshoot synthetic challenges.[2][3]

Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are complementary analytical techniques that provide essential data for reaction monitoring.[4][5]

  • TLC offers a rapid, cost-effective, and parallelizable method for a qualitative snapshot of the reaction's progress.[4] It is ideal for quickly determining the consumption of starting materials and the formation of new products.[6][7]

  • HPLC provides high-resolution separation, enabling the accurate quantification of reactants, products, and impurities.[8] This makes it the gold standard for detailed kinetic studies, purity assessment, and method validation in pharmaceutical analysis.[9][10]

This application note details validated protocols for both techniques, tailored for the specific physicochemical properties of this compound, a moderately polar aromatic heterocycle.

Part I: Rapid Reaction Scouting with Thin-Layer Chromatography (TLC)

TLC is the workhorse of the synthetic organic chemistry lab for its simplicity and speed.[7] For a molecule like this compound, we utilize normal-phase chromatography, where a polar stationary phase (silica gel) is used with a less polar mobile phase.[4] Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf).[6]

Causality Behind Experimental Choices
  • Stationary Phase: Silica gel (SiO₂) is the standard choice. Its surface is rich in polar silanol (Si-OH) groups, which interact strongly with polar molecules via hydrogen bonding and dipole-dipole interactions.

  • Mobile Phase: A binary mixture of a non-polar solvent (e.g., Hexane) and a moderately polar solvent (e.g., Ethyl Acetate) is highly effective.[5] By adjusting the ratio, we can modulate the overall polarity of the mobile phase to achieve optimal separation. Increasing the proportion of ethyl acetate will increase the Rf values of all components as the mobile phase becomes more competitive for the stationary phase sites.[4]

  • Visualization: this compound contains a benzothiazole core, a conjugated aromatic system that strongly absorbs UV light.[11] Therefore, the primary, non-destructive visualization method is a UV lamp at 254 nm on TLC plates impregnated with a fluorescent indicator.[12][13] Compounds that absorb at this wavelength will appear as dark spots by quenching the plate's fluorescence.[14] Iodine vapor can be used as a secondary, more general-purpose visualization method that reacts with many organic compounds to form colored complexes.[12][13]

Detailed Step-by-Step TLC Protocol
  • Chamber Preparation:

    • Line a TLC developing chamber with filter paper and add a solvent mixture of 80:20 Hexane:Ethyl Acetate (v/v) to a depth of approximately 0.5 cm.

    • Close the chamber and allow it to saturate for at least 10 minutes. Saturation of the chamber atmosphere with solvent vapors is critical for reproducible results.

  • Plate Preparation and Spotting:

    • Using a pencil (never a pen, as ink will run), gently draw a baseline about 1 cm from the bottom of a silica gel 60 F254 TLC plate.[5]

    • Mark three lanes on the baseline: "SM" (Starting Material), "CO" (Co-spot), and "RM" (Reaction Mixture).[15]

    • Prepare dilute solutions of your starting material and reaction mixture (~1 mg/mL in a volatile solvent like ethyl acetate or dichloromethane).

    • Using a capillary tube, carefully spot a small amount of the starting material solution on the "SM" lane.

    • Spot the reaction mixture on the "RM" lane.

    • Spot both the starting material and reaction mixture on top of each other in the "CO" lane. The co-spot is crucial for unambiguously identifying the starting material spot in the reaction mixture, especially if the product's Rf is very close to that of the reactant.[7][15]

  • Development and Visualization:

    • Place the spotted TLC plate into the saturated chamber, ensuring the baseline is above the solvent level. Close the lid.

    • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the plate under a UV lamp (254 nm) and circle the observed spots with a pencil.[13]

    • If necessary, place the plate in an iodine chamber until brown spots appear.[12]

Interpreting the TLC Results
  • Reaction Progress: A successful reaction will show the spot corresponding to the starting material diminishing in intensity in the "RM" lane over time, while a new spot (the product) appears.

  • Completion: The reaction is generally considered complete when the starting material spot is no longer visible in the "RM" lane.

  • Purity: The presence of multiple spots in the "RM" lane indicates the formation of byproducts or the presence of unreacted intermediates.

  • Retention Factor (Rf): Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) This value helps in identifying compounds and selecting solvent systems for purification (e.g., column chromatography).[6]

TLC Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_sample 1. Prepare Dilute Samples (SM & RM) spotting 3. Spot Plate (SM, Co-spot, RM) prep_sample->spotting prep_chamber 2. Saturate TLC Chamber development 4. Develop Plate prep_chamber->development spotting->development visualization 5. Visualize Spots (UV 254 nm, Iodine) development->visualization analysis 6. Analyze Results (Rf Calculation, SM Consumption) visualization->analysis

Caption: Workflow for reaction monitoring using TLC.

Part II: Quantitative Analysis with High-Performance Liquid Chromatography (HPLC)

For precise, quantitative data on reaction kinetics, product purity, and impurity levels, Reverse-Phase HPLC (RP-HPLC) is the preferred method.[10] In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase.[16] Polar molecules elute first, while non-polar molecules are retained longer.

Causality Behind Experimental Choices
  • Stationary Phase: A C18 (octadecylsilane) column is the most versatile and widely used for the separation of aromatic compounds and is an excellent starting point for benzothiazole derivatives.[1][17] The hydrophobic C18 chains interact with the non-polar regions of the analyte.

  • Mobile Phase: A mixture of acetonitrile (ACN) and water is a common choice for RP-HPLC.[17] Acetonitrile is favored for its low viscosity and UV transparency. A small amount of acid (e.g., phosphoric or formic acid) is often added to the aqueous phase to control the pH and sharpen peaks by suppressing the ionization of silanol groups on the stationary phase.[1][18]

  • Detection: The benzothiazole ring system has strong UV absorbance.[19] A detection wavelength between 250 nm and 330 nm is typically effective.[1] A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the optimal detection wavelength for all components.

  • Method Validation: For use in a regulated environment, HPLC methods must be validated according to ICH guidelines to ensure they are reliable and reproducible. Key parameters include accuracy, precision, specificity, linearity, and robustness.[2][9][20]

Detailed Step-by-Step HPLC Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare 0.1% Phosphoric Acid in HPLC-grade water.[1]

    • Mobile Phase B: Acetonitrile (HPLC grade).

    • Degas both mobile phases using sonication or vacuum filtration to prevent bubble formation in the pump.[1]

  • Sample Preparation:

    • Accurately prepare a stock solution of a reference standard for this compound in the mobile phase or diluent (e.g., 50:50 ACN:Water).

    • During the reaction, withdraw a small aliquot (e.g., 50 µL) and quench it immediately in a known volume of diluent (e.g., 950 µL) to stop the reaction and prepare it for analysis.

    • Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.[1]

  • Instrumental Conditions:

    • A representative set of starting conditions is provided in the table below. A gradient elution is often necessary to separate compounds with a wide range of polarities (e.g., polar starting materials and non-polar products or impurities).

ParameterRecommended ValueJustification
HPLC Column C18, 4.6 x 150 mm, 5 µmStandard for aromatic, moderately polar compounds.[1]
Mobile Phase A: 0.1% H₃PO₄ in H₂OB: AcetonitrileProvides good peak shape and resolution.[1]
Gradient 50% B to 95% B over 8 minEnsures elution of both polar and non-polar species.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[1]
Injection Volume 10 µLA typical volume to avoid column overloading.[1]
Column Temp. 30°CImproves peak shape and reproducibility.[1]
Detection UV at 250 nmBenzothiazoles show strong absorbance in this region.[1][19]
Run Time 15 minutesAllows for column re-equilibration.
  • Data Acquisition and Analysis:

    • Inject a blank (diluent), followed by the reference standard, and then the reaction samples.

    • Identify the peaks based on their retention times compared to the reference standard.

    • Integrate the peak areas for all components. Calculate the percentage conversion of starting material and the relative purity of the product using the area percent method (assuming similar response factors for a preliminary assessment).

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_run Instrumental Analysis cluster_data Data Processing prep_mobile 1. Prepare & Degas Mobile Phase instrument_setup 3. Set Up Instrument Method (Gradient, Flow, Temp) prep_mobile->instrument_setup prep_sample 2. Dilute & Filter Reaction Sample injection 4. Inject Sample prep_sample->injection instrument_setup->injection separation 5. Chromatographic Separation (C18 Column) injection->separation detection 6. UV Detection separation->detection analysis 7. Integrate & Quantify (Peak Area, % Purity) detection->analysis

Caption: Workflow for quantitative HPLC analysis.

Conclusion

The effective monitoring of chemical reactions is fundamental to modern synthetic chemistry. For the synthesis of this compound, TLC and HPLC serve as powerful, complementary tools. TLC provides an indispensable method for rapid, real-time qualitative assessment of reaction progress, guiding the chemist on the bench.[3] RP-HPLC delivers the high-resolution, quantitative data necessary for precise determination of purity, yield, and impurity profiles, which is critical for process optimization and quality control in research and development settings.[8] The protocols and rationales provided herein offer a robust framework for implementing these essential analytical techniques.

References

  • Ermer, J. (2001). HPLC Method Development and Validation for Pharmaceutical Analysis. S.A. Pharmac. J., 68, 5-11.
  • Lough, W. J. (2024). Development and Validation of HPLC Methods in Pharmaceutical Analysis. AZoM.
  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Available at: [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]

  • Chemistry LibreTexts. (2025). 5.7: Visualizing TLC Plates. Available at: [Link]

  • de Souza, S. V. C., & Junqueira, R. G. (2005). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova. Available at: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. Available at: [Link]

  • University of California, Los Angeles. (n.d.). TLC Visualization Methods. Available at: [Link]

  • Labster. (n.d.). TLC Visualization Methods. Available at: [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Available at: [Link]

  • ResearchGate. (n.d.). Yields, UV-visible absorption and emission data for benzothiazoles 1 and 2. Available at: [Link]

  • Journal of Young Pharmacists. (n.d.). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Design, Synthesis and Evaluation of New Multifunctional Benzothiazoles as Photoprotective, Antioxidant and Antiproliferative Agents. PubMed Central. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Seven Aromatic Compounds on Reversed-Phase Aromatic Stationary Phases. Relative Selectivity. Available at: [Link]

  • Fodor, G., & Kiss, P. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available at: [Link]

  • protocols.io. (2023). Aromatic Monomer Analysis by UHPLC-MS/MS. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. PubMed Central. Available at: [Link]

  • SpringerLink. (n.d.). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Available at: [Link]

  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. Available at: [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Benzothiazole. NIST WebBook. Available at: [Link]

  • DigitalCommons@UMaine. (2021). Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines. Available at: [Link]

  • Open Research@CSIR-NIScPR. (2023). Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. Available at: [Link]

  • SciSpace. (n.d.). Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. Available at: [Link]

  • Malaysian Journal of Analytical Sciences. (2017). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Available at: [Link]

  • ResearchGate. (n.d.). Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Available at: [Link]

  • Brieflands. (2022). Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. Available at: [Link]

  • Semantic Scholar. (n.d.). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Available at: [Link]

Sources

Application Note & Protocols: A Framework for Assessing the Cytotoxicity of 7-Methoxy-2-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Contextualizing the Investigation of Benzothiazole Derivatives

Benzothiazoles are a significant class of heterocyclic compounds that form the core structure of numerous molecules with diverse biological activities.[1] In the realm of drug discovery, particularly in oncology, various benzothiazole derivatives have been identified as promising cytotoxic agents against a range of cancer cell lines.[2][3][4][5] Their mechanisms of action are often multifaceted but frequently converge on the induction of apoptosis, or programmed cell death, making them attractive candidates for further development.[3][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust experimental framework to evaluate the cytotoxic potential of a specific compound: 7-Methoxy-2-methylbenzo[d]thiazole. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a self-validating and scientifically sound approach.

The core of this guide is a multi-assay strategy designed to provide a holistic view of the compound's effect on cell health. We will detail protocols for assessing:

  • Metabolic Viability: Using the MTT assay to measure mitochondrial reductase activity.[7]

  • Membrane Integrity: Using the Lactate Dehydrogenase (LDH) assay to quantify plasma membrane damage.

  • Apoptosis Induction: Using Annexin V and Propidium Iodide (PI) staining to differentiate between viable, apoptotic, and necrotic cell populations.[8]

By integrating these distinct but complementary endpoints, researchers can generate a high-confidence profile of this compound's cytotoxic and cytostatic effects.

Foundational Principles of Selected Cytotoxicity Assays

MTT Assay: A Measure of Metabolic Competence

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. The core principle is the reduction of the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. This conversion is accomplished by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of metabolically active, viable cells.[7][11] The quantity of the formazan product, which is solubilized for measurement, is directly proportional to the number of living cells in the culture.

Caption: Principle of the MTT Cell Viability Assay.

LDH Assay: A Marker of Cytolysis

Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme that is present in most cell types.[12] Under normal conditions, it remains within the cytoplasm of healthy cells with intact plasma membranes. Upon membrane damage or cell lysis (necrosis), LDH is rapidly released into the surrounding cell culture medium.[13] The LDH assay is a coupled enzymatic reaction that measures this released LDH. The released LDH catalyzes the oxidation of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of color formed is proportional to the amount of LDH released, and thus to the number of damaged or lysed cells.[13]

Caption: Principle of the LDH Cytotoxicity Assay.

Annexin V / Propidium Iodide (PI) Assay: Differentiating Apoptosis and Necrosis

This flow cytometry-based assay provides detailed information on the mode of cell death.[14] It relies on two key markers:

  • Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[8] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), it can specifically label early apoptotic cells.[15]

  • Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, which is characteristic of late-stage apoptotic and necrotic cells.[8]

By using both stains simultaneously, we can distinguish four cell populations:

  • Viable: Annexin V-negative and PI-negative.

  • Early Apoptotic: Annexin V-positive and PI-negative.

  • Late Apoptotic/Necrotic: Annexin V-positive and PI-positive.

  • Necrotic (Primary): Annexin V-negative and PI-positive (less common).

Apoptosis_Principle cluster_stains Staining Results Viable Viable Cell Inner PS Outer Membrane Intact EarlyApop Early Apoptotic Cell Outer PS Outer Membrane Intact Viable->EarlyApop Apoptotic Stimulus Result1 Annexin V (-) PI (-) Viable->Result1 LateApop Late Apoptotic / Necrotic Cell Outer PS Membrane Permeable EarlyApop->LateApop Progression Result2 Annexin V (+) PI (-) EarlyApop->Result2 Result3 Annexin V (+) PI (+) LateApop->Result3

Caption: Principle of Annexin V / PI Apoptosis Detection.

Experimental Design and Workflow

A well-designed experiment is critical for generating reproducible and meaningful data. The overall workflow should be systematic, incorporating appropriate controls at every stage.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment Execution cluster_assay Phase 3: Assay & Measurement cluster_analysis Phase 4: Analysis Cell_Culture 1. Cell Line Selection & Culture Maintenance Cell_Seeding 3. Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep 2. Compound Stock & Dilution Series Prep Treatment 4. Treat Cells with Compound (24, 48, 72h) Compound_Prep->Treatment Cell_Seeding->Treatment MTT_Assay 5a. MTT Assay Treatment->MTT_Assay LDH_Assay 5b. LDH Assay Treatment->LDH_Assay Apop_Assay 5c. Apoptosis Assay Treatment->Apop_Assay Data_Acq 6. Data Acquisition (Spectrophotometer / Flow Cytometer) MTT_Assay->Data_Acq LDH_Assay->Data_Acq Apop_Assay->Data_Acq Data_Analysis 7. Calculate % Viability & IC50 Values Data_Acq->Data_Analysis

Sources

The Rising Star in Fluorescence Sensing: A Guide to 7-Methoxy-2-methylbenzo[d]thiazole in Advanced Probe Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of molecular sensing and diagnostics, the quest for highly sensitive and selective fluorescent probes is perpetual. Among the privileged scaffolds in fluorophore chemistry, the benzothiazole core has consistently demonstrated its utility due to its rigid, planar structure and favorable photophysical properties.[1] This guide delves into a particularly promising, yet underexplored derivative: 7-Methoxy-2-methylbenzo[d]thiazole . The strategic placement of an electron-donating methoxy group at the 7-position is anticipated to enhance the quantum yield and modulate the emission properties, making it an attractive building block for the next generation of fluorescent probes.

This document provides a comprehensive overview, from the fundamental synthesis of the core scaffold to the design, application, and mechanistic understanding of a novel fluorescent probe for the detection of ferric ions (Fe³⁺), a crucial analyte in biological and environmental systems.

Synthesis of the Core Scaffold: this compound

The journey to a functional fluorescent probe begins with the robust synthesis of its core structure. The preparation of this compound can be efficiently achieved through a cyclization reaction of 2-amino-6-methoxybenzenethiol with acetic anhydride.[1]

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Amino-6-methoxybenzenethiol

  • Acetic anhydride

  • Acetic acid (glacial)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-6-methoxybenzenethiol (1.0 eq) in glacial acetic acid.

  • Addition of Reagent: To this solution, add acetic anhydride (1.2 eq) dropwise at room temperature with constant stirring.

  • Cyclization: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing a saturated solution of sodium bicarbonate to neutralize the acetic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Causality Behind Experimental Choices:

  • Acetic acid as solvent and catalyst: Acetic acid not only serves as a solvent but also protonates the carbonyl group of acetic anhydride, activating it for nucleophilic attack by the amino group of the thiophenol.

  • Reflux Conditions: The elevated temperature provides the necessary activation energy for the intramolecular cyclization and dehydration steps.

  • Aqueous Work-up with Sodium Bicarbonate: This step is crucial to neutralize the acidic reaction medium and facilitate the extraction of the organic product.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Reaction cluster_1 Work-up & Purification 2-Amino-6-methoxybenzenethiol 2-Amino-6-methoxybenzenethiol Reaction_Vessel Reflux in Acetic Acid 2-Amino-6-methoxybenzenethiol->Reaction_Vessel Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->Reaction_Vessel Neutralization Neutralization (NaHCO3) Reaction_Vessel->Neutralization Cooling Extraction Extraction (EtOAc) Neutralization->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Synthesis of this compound.

Design and Synthesis of a Fluorescent Probe for Fe³⁺ Detection

Building upon the this compound scaffold, we can design a fluorescent probe for the detection of ferric ions (Fe³⁺). A common strategy involves the incorporation of a recognition moiety that selectively binds to the target analyte, leading to a change in the fluorescence properties of the fluorophore. For Fe³⁺, a Schiff base derived from salicylaldehyde is an effective chelator.[2][3]

Hypothetical Probe: (E)-2-(((7-methoxy-2-methylbenzo[d]thiazol-3-ium-3-yl)imino)methyl)phenol (MMBTP)

The design of MMBTP involves the reaction of a hydrazinyl derivative of the core scaffold with salicylaldehyde. The resulting Schiff base is expected to exhibit a "turn-off" fluorescence response upon binding to Fe³⁺ due to the paramagnetic nature of the ion, which promotes non-radiative decay pathways.[3]

Experimental Protocol: Synthesis of MMBTP

Part A: Synthesis of 2-hydrazinyl-7-methoxy-2-methylbenzo[d]thiazole

  • Thionation: React this compound with Lawesson's reagent to introduce a thione group.

  • Hydrazinolysis: Treat the resulting thione with hydrazine hydrate to yield the hydrazinyl derivative.

Part B: Synthesis of MMBTP

  • Reaction Setup: In a round-bottom flask, dissolve 2-hydrazinyl-7-methoxy-2-methylbenzo[d]thiazole (1.0 eq) in ethanol.

  • Addition of Aldehyde: Add salicylaldehyde (1.1 eq) to the solution.

  • Condensation: Add a catalytic amount of acetic acid and reflux the mixture for 6-8 hours.

  • Product Formation: Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature to allow the product to precipitate.

  • Isolation: Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain the MMBTP probe.

Probe Synthesis Workflow

Probe_Synthesis_Workflow cluster_0 Intermediate Synthesis cluster_1 Final Probe Synthesis Core_Scaffold This compound Hydrazinyl_Intermediate 2-hydrazinyl-7-methoxy- 2-methylbenzo[d]thiazole Core_Scaffold->Hydrazinyl_Intermediate Two Steps Reaction Schiff Base Condensation Hydrazinyl_Intermediate->Reaction Salicylaldehyde Salicylaldehyde Salicylaldehyde->Reaction MMBTP_Probe MMBTP Probe Reaction->MMBTP_Probe

Caption: Synthesis of the MMBTP fluorescent probe.

Photophysical Properties and Characterization

The photophysical properties of a fluorescent probe are critical to its performance. The following table summarizes the expected properties of the MMBTP probe, based on data from structurally similar benzothiazole-based probes.[4][5]

PropertyExpected ValueMethod of Determination
λabs (nm) ~350-380UV-Vis Spectroscopy
λem (nm) ~450-480Fluorescence Spectroscopy
Stokes Shift (nm) ~100Calculated (λem - λabs)
Quantum Yield (Φ) Moderate (~0.1-0.3)Comparative method using a standard (e.g., quinine sulfate)
Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) > 20,000Beer-Lambert Law from UV-Vis absorption data

Application Protocol: "Turn-Off" Detection of Fe³⁺

This protocol details the use of the MMBTP probe for the quantitative detection of Fe³⁺ in aqueous samples.

Materials:

  • MMBTP probe stock solution (1 mM in DMSO)

  • HEPES buffer (10 mM, pH 7.4)

  • FeCl₃ stock solution (10 mM in deionized water)

  • Deionized water

  • Fluorescence spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Probe Solution: Prepare a working solution of MMBTP by diluting the stock solution in HEPES buffer to a final concentration of 10 µM.

  • Blank Measurement: Transfer 2 mL of the MMBTP working solution to a quartz cuvette and record the fluorescence emission spectrum (excitation at the determined λabs). This will serve as the baseline fluorescence (F₀).

  • Titration with Fe³⁺: Add incremental amounts of the FeCl₃ stock solution to the cuvette to achieve a range of Fe³⁺ concentrations (e.g., 0-100 µM).

  • Incubation and Measurement: After each addition of Fe³⁺, gently mix the solution and allow it to incubate for 2 minutes at room temperature. Record the fluorescence emission spectrum (F).

  • Data Analysis: Plot the fluorescence intensity at the emission maximum (F) as a function of the Fe³⁺ concentration. A "turn-off" response will be observed as a decrease in fluorescence intensity with increasing Fe³⁺ concentration. The detection limit can be calculated based on the 3σ/slope method.

Self-Validation and Trustworthiness:

  • Selectivity Test: To ensure the probe's selectivity for Fe³⁺, the same protocol should be repeated with other common metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Zn²⁺, etc.) at the same concentrations. A significant fluorescence change should only be observed with Fe³⁺.

  • pH Stability: The fluorescence response of the probe to Fe³⁺ should be tested over a range of pH values to determine the optimal working pH and its stability.

Sensing Mechanism Diagram

Sensing_Mechanism cluster_0 MMBTP Probe cluster_1 MMBTP-Fe³⁺ Complex MMBTP MMBTP Excited_MMBTP MMBTP* MMBTP->Excited_MMBTP Excitation (hν) MMBTP_Fe [MMBTP-Fe³⁺] MMBTP->MMBTP_Fe + Fe³⁺ Excited_MMBTP->MMBTP Fluorescence (High) Excited_MMBTP_Fe [MMBTP-Fe³⁺]* MMBTP_Fe->Excited_MMBTP_Fe Excitation (hν) Excited_MMBTP_Fe->MMBTP_Fe Non-radiative Decay (Fluorescence Quenched)

Caption: "Turn-off" fluorescence sensing mechanism of MMBTP for Fe³⁺.

Conclusion and Future Directions

While this compound is a relatively untapped resource in the development of fluorescent probes, its inherent structural and electronic properties position it as a highly promising scaffold. The methodologies and protocols detailed in this guide, though based on a hypothetical probe, are firmly grounded in established principles of fluorescent sensor design and synthesis.[6][7][8] Researchers are encouraged to explore the vast potential of this core structure in creating novel probes for a wide array of analytes, pushing the boundaries of sensitivity and selectivity in chemical and biological sensing.

References

  • Semantic Scholar. A highly selective, pH-tolerable and fast-response fluorescent probe for Fe3+ based on star-shape benzothiazole derivative. [Link]

  • ResearchGate. A novel acidic pH fluorescent probe based on a benzothiazole derivative. [Link]

  • Semantic Scholar. Benzothiazole-Quinoline-Based Fluorescent Probe for Fe3+ and its Applications in Environmental and Biological Samples. [Link]

  • A simple and efficient route for synthesis of 2-alkylbenzothiazoles. [Link]

  • ResearchGate. Benzothiazole-based fluorescence chemosensors for rapid recognition and “turn-off” fluorescence detection of Fe3+ ions in aqueous solution and in living cells. [Link]

  • MDPI. Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors. [Link]

  • PubMed. A novel acidic pH fluorescent probe based on a benzothiazole derivative. [Link]

  • PubMed. A benzothiazole-salt-based fluorescent probe for precise monitoring the changes of pH and viscosity. [Link]

  • Royal Society of Chemistry. A highly sensitive and selective fluorescent probe for Fe3+ based on 2-(2-hydroxyphenyl)benzothiazole. [Link]

  • Royal Society of Chemistry. Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. [Link]

  • National Center for Biotechnology Information. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. [Link]

  • Semantic Scholar. Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. [Link]

  • National Center for Biotechnology Information. Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase. [Link]

  • Scilit. Benzothiazole applications as fluorescent probes for analyte detection. [Link]

  • ResearchGate. A Benzothiazole -Based Fluorescent Probe for Hypochlorite -Highly Sensitive Detection and Live -Cell Imaging Research. [Link]

  • Royal Society of Chemistry. A fluorescent probe based on benzothiazole and benzoindole for detecting hydrazine in various applications. [Link]

  • ResearchGate. (PDF) Photophysical Characteristics of Polarity‐Sensitive and Lipid Droplet‐Specific Phenylbenzothiadiazoles. [Link]

Sources

Topic: A Validated Workflow for Assessing the Efficacy of 7-Methoxy-2-methylbenzo[d]thiazole Derivatives in MCF-7 Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Introduction: Targeting ER-Positive Breast Cancer

The MCF-7 cell line, derived from a human breast adenocarcinoma, is a cornerstone of in vitro breast cancer research.[1][2] As these cells express estrogen receptors (ER), they serve as an invaluable model for luminal A subtype, hormone-dependent breast cancers.[1][2] Benzothiazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent anticancer effects against various cancer cell lines.[3][4][5][6] Their mechanisms often involve inducing apoptosis, inhibiting key enzymes, or arresting the cell cycle.[5][7][8]

This guide provides a comprehensive, field-tested framework for evaluating the cytotoxic and mechanistic properties of novel 7-Methoxy-2-methylbenzo[d]thiazole derivatives on MCF-7 cells. We move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible workflow from basic cell maintenance to in-depth mechanistic analysis.

Section 1: Foundational Protocols - High-Integrity MCF-7 Cell Culture

Consistent and healthy cell cultures are the bedrock of reliable and reproducible data. MCF-7 cells are known for their slow growth and tendency to form clusters.[9] Maintaining them under optimal conditions is critical.

Essential Materials and Reagents
  • Base Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM).

  • Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 0.01 mg/mL human recombinant insulin.[10][11][12]

  • Dissociation Agent: 0.25% Trypsin-EDTA solution.[10]

  • Cryopreservation Medium: Complete growth medium supplemented with 10% DMSO.[10][13]

  • Buffers: Sterile Phosphate-Buffered Saline (PBS), pH 7.4.

Scientist's Note: The inclusion of insulin in the growth medium is a standard practice for MCF-7 culture, reflecting their hormonal dependency and promoting proliferation. For studies investigating estrogenic effects, use phenol red-free medium and charcoal-stripped FBS to eliminate exogenous estrogenic activity.[11]

Protocol: Reviving Cryopreserved MCF-7 Cells
  • Pre-warm complete growth medium in a 37°C water bath.

  • Retrieve a cryovial of MCF-7 cells from liquid nitrogen storage.

  • Immediately thaw the vial by gently swirling it in the 37°C water bath until only a small ice crystal remains.[14][15]

  • Wipe the vial with 70% ethanol and transfer it to a sterile biosafety cabinet.

  • Gently transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifuge the cell suspension at 200 x g for 5 minutes to pellet the cells.[16] This step is crucial for removing residual DMSO, which is toxic to cells.

  • Aspirate the supernatant and gently resuspend the cell pellet in 10-15 mL of fresh, pre-warmed medium.

  • Transfer the cell suspension to a T-75 culture flask.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.[10] Change the medium every 2-3 days.

Protocol: Routine Maintenance and Subculturing

MCF-7 cells should be passaged when they reach 80-90% confluency to maintain exponential growth.[10][14] Over-confluency can lead to decreased proliferation and altered cellular responses.

  • Aspirate the old medium from the T-75 flask.

  • Wash the cell monolayer once with 5-10 mL of sterile PBS to remove any remaining serum that could inhibit trypsin activity.

  • Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask, ensuring it covers the entire cell layer.

  • Incubate at 37°C for 3-5 minutes.[17] Observe the cells under a microscope. Detachment is complete when cells appear rounded and float freely upon gentle tapping of the flask.

  • Neutralize the trypsin by adding 8-10 mL of complete growth medium. The serum in the medium inactivates the trypsin.

  • Gently pipette the cell suspension up and down to break up any cell clumps.

  • Perform a cell count using a hemocytometer and Trypan Blue exclusion to determine cell viability.

  • Seed new T-75 flasks at a recommended split ratio of 1:3 to 1:6.[10]

  • Incubate at 37°C and 5% CO2.

Section 2: Test Compound Preparation and Handling

Proper handling of the this compound derivatives is essential for accurate dosing.

Protocol: Preparation of Stock and Working Solutions
  • Solubilization: Benzothiazole derivatives are often hydrophobic. Dissolve the compound in sterile dimethyl sulfoxide (DMSO) to create a high-concentration primary stock solution (e.g., 10-50 mM).

  • Stock Aliquoting: Aliquot the primary stock into smaller volumes in sterile microcentrifuge tubes and store at -20°C or -80°C to prevent repeated freeze-thaw cycles.

  • Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions in complete growth medium to achieve the final desired concentrations for cell treatment.

Expert Insight: The final concentration of DMSO in the cell culture medium should be kept constant across all treatments (including the vehicle control) and should ideally not exceed 0.5%. High concentrations of DMSO can induce cellular stress and affect experimental outcomes. Always include a "vehicle control" group (cells treated with the same concentration of DMSO as the highest dose of the test compound) in every experiment.

Section 3: Primary Screening - Cytotoxicity Assessment

The initial step is to determine the concentration-dependent cytotoxic effect of the benzothiazole derivatives. The MTT assay is a widely used colorimetric method for this purpose.

Protocol: MTT Cell Viability Assay
  • Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the this compound derivative in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions (including a vehicle control and an untreated control).

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control.

Data Presentation: Dose-Response Analysis
Concentration (µM)Absorbance (OD 570)% Viability
0 (Control)1.250100%
0.11.21397%
11.05084%
50.77562%
100.61349%
250.35028%
500.15012%

From this data, a dose-response curve can be plotted to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%), which for this hypothetical data is approximately 10 µM.

Section 4: Mechanistic Assays - Elucidating the Mode of Action

Once cytotoxicity is established, the next crucial step is to understand how the compound kills the cancer cells. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[6]

Experimental Workflow for Mechanistic Studies

The following diagram outlines a logical workflow to investigate the mechanism of cell death induced by the benzothiazole derivative.

G cluster_0 Cell Treatment cluster_1 Mechanistic Assays Culture MCF-7 Cell Culture Treatment Treat with Benzothiazole Derivative (IC50 Conc.) Culture->Treatment Harvest Harvest Cells at Time Points (e.g., 24h, 48h) Treatment->Harvest AnnexinV Annexin V/PI Staining (Flow Cytometry) Harvest->AnnexinV Analyze CellCycle Cell Cycle Analysis (Flow Cytometry) Harvest->CellCycle Analyze Caspase Caspase-3/7 Activity (Luminescence/Fluor.) Harvest->Caspase Analyze Western Western Blot (PARP, Caspase-3, Bcl-2) Harvest->Western Analyze

Caption: Experimental workflow for mechanistic analysis.

Protocol: Apoptosis Detection by Annexin V/PI Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[18] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently-labeled Annexin V.[19][20] Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[18]

  • Seed 1 x 10^6 MCF-7 cells in a 6-well plate and incubate for 24 hours.

  • Treat cells with the benzothiazole derivative (e.g., at its IC50 concentration) and controls for 24-48 hours.

  • Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[20]

  • Wash the cell pellet twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[20]

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.[19]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze immediately by flow cytometry.

Data Interpretation:

  • Annexin V (-) / PI (-): Viable cells

  • Annexin V (+) / PI (-): Early apoptotic cells

  • Annexin V (+) / PI (+): Late apoptotic or necrotic cells

  • Annexin V (-) / PI (+): Necrotic cells

Protocol: Cell Cycle Analysis

This assay determines if the compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).[21][22]

  • Culture and treat cells as described in 4.2.

  • Harvest approximately 1 x 10^6 cells and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Centrifuge to remove the ethanol and wash the cell pellet with PBS.

  • Resuspend the pellet in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze by flow cytometry, using a linear scale for fluorescence intensity.[23]

Protocol: Intrinsic Apoptosis Pathway Analysis

The intrinsic (mitochondrial) pathway is a common route for chemotherapy-induced apoptosis. Key events include the activation of executioner caspases (Caspase-3/7) and the cleavage of specific substrates like PARP.

G Compound Benzothiazole Derivative Mito Mitochondrial Stress Compound->Mito Casp9 Pro-Caspase-9 → Caspase-9 Mito->Casp9 Casp3 Pro-Caspase-3 → Cleaved Caspase-3 (Active) Casp9->Casp3 PARP PARP → Cleaved PARP Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

Commercial kits (e.g., Caspase-Glo® 3/7) provide a sensitive method to measure the activity of key executioner caspases.[24] These assays use a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active Caspase-3/7 to generate a luminescent signal.[24][25]

  • Seed cells in a white-walled, clear-bottom 96-well plate and treat as described in the cytotoxicity assay.

  • After treatment, add 100 µL of the Caspase-Glo® 3/7 reagent directly to each well.

  • Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a plate-reading luminometer.

Western blotting provides visual confirmation of the activation of apoptotic proteins.[26][27][28]

  • Protein Extraction: Treat cells in 100 mm dishes with the compound. After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key targets include:

      • Cleaved Caspase-3: To confirm executioner caspase activation.

      • Cleaved PARP: A key substrate of Caspase-3; its cleavage is a hallmark of apoptosis.[26][29]

      • Bcl-2 and Bax: To assess changes in the ratio of anti-apoptotic (Bcl-2) to pro-apoptotic (Bax) proteins.

      • β-Actin or GAPDH: As a loading control to ensure equal protein loading.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from Bio-Techne website: [Link]

  • Al-Obeed, O., et al. (2018). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. MDPI. Retrieved from: [Link]

  • MCF-7.com. (n.d.). MCF-7 Culture Protocol. Retrieved from: [Link]

  • ENCODE Project. (n.d.). MCF-7 Cell Culture. Retrieved from: [Link]

  • Cytion. (n.d.). MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing. Retrieved from: [Link]

  • Yurttaş, L., et al. (2016). Synthesis and anticancer activity of some novel benzothiazole-thiazolidine derivatives. Taylor & Francis Online. Retrieved from: [Link]

  • S, P., & K, S. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from: [Link]

  • Telford, W. G. (2017). Assaying cell cycle status using flow cytometry. PMC. Retrieved from: [Link]

  • Ciftci, H., et al. (2019). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Retrieved from: [Link]

  • Yurttaş, L., et al. (2016). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. MDPI. Retrieved from: [Link]

  • Studylib. (n.d.). Protocol for Subculturing the MCF-7 and MCF. Retrieved from: [Link]

  • Levenson, A. S., & Jordan, V. C. (1997). The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research. Retrieved from: [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from: [Link]

  • University of Virginia. (n.d.). The Annexin V Apoptosis Assay. Retrieved from: [Link]

  • AXOL Bioscience. (n.d.). MCF7 Breast Cancer Cell Protocol. Retrieved from: [Link]

  • ResearchGate. (n.d.). How to culture MCF7 cells?. Retrieved from: [Link]

  • Bio-protocol. (n.d.). MCF-7 cell culture and treatment. Retrieved from: [Link]

  • Elabscience. (n.d.). MCF7 [MCF-7] Cell Line. Retrieved from: [Link]

  • Culture Collections. (n.d.). MCF7 - ECACC cell line profiles. Retrieved from: [Link]

  • Boster Bio. (n.d.). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from: [Link]

  • Chekwube, A., et al. (2022). Characterization of resistant MCF-7 breast cancer cells developed by repeated cycles of photodynamic therapy. PMC. Retrieved from: [Link]

  • Asif, M. (2019). Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. Retrieved from: [Link]

  • JoVE. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Retrieved from: [Link]

  • Ubigene. (2025). Tips for Quickly Master MCF7 Cell Culture and Gene Editing !. Retrieved from: [Link]

  • Asif, M. (2019). Benzothiazole derivatives as anticancer agents. PubMed. Retrieved from: [Link]

  • Asif, M. (2019). Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. Retrieved from: [Link]

  • Kumar, S. (2016). Caspase Protocols in Mice. PMC. Retrieved from: [Link]

  • Yoon, J. H., et al. (2007). Cryoinjury of MCF-7 Human Breast Cancer Cells and Inhibition of Post-Thaw Recovery Using TNF-alpha. PubMed. Retrieved from: [Link]

  • Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide. Retrieved from: [Link]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from: [Link]

  • Cytion. (n.d.). MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing. Retrieved from: [Link]

  • Asif, M. (2019). Benzothiazole derivatives as anticancer agents. PMC. Retrieved from: [Link]

  • Al-Nemari, S., et al. (2020). A Method to Efficiently Cryopreserve Mammalian Cells on Paper Platforms. PMC. Retrieved from: [Link]

  • Ghavami, S., et al. (2014). Determination of Caspase Activation by Western Blot. PubMed. Retrieved from: [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from: [Link]

  • ACS Publications. (2026). Organelle-Targeting Iridium(III) Benzothiazole Complexes Potently Induce Immunogenic Cell Death for Gastric Cancer Immunotherapy. Retrieved from: [Link]

  • ResearchGate. (n.d.). Which proteins expression should I check by western blot for confirmation of apoptosis?. Retrieved from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Methoxy-2-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Organic Synthesis Division

Welcome to the technical support center for the synthesis of 7-Methoxy-2-methylbenzo[d]thiazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will address common challenges and provide robust, validated protocols to improve your yield, purity, and overall success.

Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?

The most established and widely adopted method is the condensation and subsequent cyclization of 2-amino-6-methoxybenzenethiol with an acetylating agent, typically acetic anhydride or glacial acetic acid.[1] This reaction, a variation of the Jacobson benzothiazole synthesis, proceeds through two key stages:

  • N-Acylation: The primary amine of the aminothiophenol nucleophilically attacks the carbonyl carbon of the acetylating agent to form an N-acyl intermediate.

  • Cyclodehydration & Oxidation: The intermediate undergoes an intramolecular cyclization, driven by the nucleophilic attack of the thiol group onto the amide carbonyl. Subsequent dehydration and oxidation yield the aromatic benzothiazole ring system.[2]

Modern variations of this synthesis focus on improving efficiency and environmental friendliness by using microwave irradiation or green catalysts.[3][4]

Q2: The key starting material, 2-amino-6-methoxybenzenethiol, seems unstable. What are the best practices for handling and storage?

This is a critical point. 2-Aminothiophenols are highly susceptible to atmospheric oxidation, where two molecules dimerize to form a disulfide byproduct.[5] This is often visible as the material develops a yellowish or brownish tint. Degraded starting material is a primary cause of low yields.

Best Practices:

  • Storage: Store the reagent under an inert atmosphere (argon or nitrogen) in a tightly sealed container, refrigerated, and protected from light.

  • Handling: Whenever possible, handle the material in a glovebox or under a stream of inert gas. Use freshly opened bottles or purify the material before use if its quality is questionable.[5]

  • Inert Reaction Conditions: Set up the reaction under an inert atmosphere to prevent oxidation of the starting material during the initial phases of the synthesis.

Q3: What are the critical reaction parameters that I need to control to maximize my yield?

Several parameters must be carefully controlled:

  • Reagent Quality: As discussed in Q2, the purity of the 2-amino-6-methoxybenzenethiol is paramount.

  • Stoichiometry: A slight excess of the acetylating agent (e.g., 1.1 to 1.2 equivalents of acetic anhydride) can help drive the initial acylation to completion.

  • Temperature: The optimal temperature can range from room temperature to reflux, depending on the solvent and catalyst used.[6] Overheating can sometimes lead to side product formation. A gradual increase in temperature is often beneficial.[5]

  • Solvent: Common solvents include ethanol, glacial acetic acid, or dimethyl sulfoxide (DMSO).[6] Some modern, green protocols even utilize solvent-free conditions or water.[1][3]

  • Presence of an Oxidant: The final step requires oxidation of a dihydrobenzothiazole intermediate.[6] This can often be achieved by atmospheric oxygen (by running the reaction open to air, especially during reflux) or by the addition of a mild oxidant like hydrogen peroxide (H₂O₂).[2][3][6] Using DMSO as a solvent can also serve the dual purpose of being an oxidant at elevated temperatures.[2]

Q4: How can I monitor the progress of the reaction effectively?

Thin-layer chromatography (TLC) is the most straightforward method for monitoring the reaction.[5]

  • Setup: Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane).

  • Analysis: Spot the starting material (2-amino-6-methoxybenzenethiol), the co-reactant (acetic anhydride/acid is not UV active), and the reaction mixture on the same plate.

  • Interpretation: The disappearance of the starting aminothiophenol spot and the appearance of a new, typically lower Rf spot corresponding to the benzothiazole product indicates reaction progress. The product can be visualized under UV light (254 nm).[5]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the synthesis.

Problem 1: My reaction yield is very low or I've isolated no product.

Low yield is the most common complaint in benzothiazole synthesis.[5] A systematic approach is needed to identify the cause.

start Low Yield Observed check_sm Verify Starting Material (SM) Purity (2-amino-6-methoxybenzenethiol) start->check_sm sm_ok SM is Pure / Fresh check_sm->sm_ok Purity Confirmed sm_bad SM is Old / Discolored check_sm->sm_bad Purity Suspect check_conditions Review Reaction Conditions sm_ok->check_conditions purify_sm Purify SM or Use New Batch sm_bad->purify_sm purify_sm->check_conditions conditions_ok Conditions Match Protocol check_conditions->conditions_ok Yes conditions_bad Deviation from Protocol check_conditions->conditions_bad No check_oxidation Investigate Oxidation Step conditions_ok->check_oxidation optimize Systematically Optimize: 1. Temperature (Increase Gradually) 2. Solvent (Try Ethanol, DMSO) 3. Time (Run for longer) conditions_bad->optimize success Yield Improved optimize->success oxidant_present Sufficient Oxidant Present? (Air, H2O2, etc.) check_oxidation->oxidant_present add_oxidant Introduce Mild Oxidant (e.g., H2O2/HCl) or Ensure Air Access oxidant_present->add_oxidant No / Unsure oxidant_present->success Yes add_oxidant->success

Caption: Decision tree for troubleshooting low yield.

Potential Cause Explanation Recommended Solution
Poor Starting Material Quality The 2-amino-6-methoxybenzenethiol has oxidized to a disulfide, which will not participate in the cyclization reaction.[5]Use a fresh bottle of the starting material or purify the existing stock (e.g., by recrystallization or distillation) before use. Always handle under an inert atmosphere.[5]
Inefficient Cyclization The N-acylated intermediate is formed but is not converting to the benzothiazoline ring. This can be due to insufficient activation or improper temperature.Gradually increase the reaction temperature or consider using a catalyst. Polyphosphoric acid (PPA) is a classical, albeit harsh, dehydrating agent for this purpose.[7] Milder, modern methods use catalysts like silica-supported sodium hydrogen sulfate.[3]
Incomplete Oxidation The reaction has stalled at the 2,3-dihydrobenzo[d]thiazole intermediate. This intermediate is less stable and may not be easily isolated, leading to perceived low yield.[6]Ensure an adequate oxidant is present. If refluxing in a sealed flask, try opening the reaction to the atmosphere (with a condenser). Alternatively, add a controlled amount of an oxidant like H₂O₂.[2][3][6]
Suboptimal Reaction Conditions The chosen solvent, temperature, or reaction time may not be suitable for this specific substrate.A systematic optimization is recommended. If using ethanol at room temperature, try refluxing. If using a non-polar solvent, consider a polar aprotic solvent like DMSO, which can also aid in oxidation.[6] Microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[3]
Problem 2: I see a lot of dark, insoluble material in my reaction flask.

This is often a sign of polymerization or degradation of the starting material or product.

  • Cause: Overheating or highly acidic conditions can sometimes lead to complex side reactions. The dark color may also arise from extensive oxidation and decomposition of the thiol starting material.

  • Solution:

    • Control Temperature: Avoid excessive heating. Start the reaction at a lower temperature and increase it gradually while monitoring with TLC.

    • Check pH: If using strong acid catalysts, ensure the amount is controlled. Consider using a milder, heterogeneous acid catalyst that can be easily filtered off.[3]

    • Inert Atmosphere: Ensure the reaction is set up under an inert atmosphere to minimize oxidative degradation from the start.

Problem 3: My final product is difficult to purify. What are the likely impurities?

Purification challenges usually stem from side products or unreacted starting materials.[5]

  • Common Impurities:

    • Disulfide of 2-amino-6-methoxybenzenethiol: The primary byproduct from oxidation of the starting material.

    • Unreacted 2-amino-6-methoxybenzenethiol: If the reaction did not go to completion.

    • 2,3-Dihydro-7-methoxy-2-methylbenzo[d]thiazole: The unoxidized intermediate.[6]

  • Purification Strategy:

    • Work-up: After the reaction, pouring the mixture into ice-cold water can often precipitate the crude product, which can be collected by filtration.[6]

    • Column Chromatography: This is the most effective method.

      • Stationary Phase: Silica gel is standard. However, if you suspect your product is sensitive to acid, you can use neutralized silica or switch to basic alumina.[5]

      • Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point.

    • Recrystallization: Once a semi-pure solid is obtained, recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of ethyl acetate/hexane) can yield a highly pure product.

Validated Experimental Protocol

This protocol provides a robust starting point for your synthesis. Optimization may be required based on your specific lab conditions and reagent purity.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add 2-amino-6-methoxybenzenethiol and Solvent (Ethanol) to Flask inert 2. Flush with Argon/Nitrogen reagents->inert add_reagent 3. Add Acetic Anhydride (Dropwise) inert->add_reagent reflux 4. Heat to Reflux (Monitor by TLC) add_reagent->reflux cool 5. Cool to RT & Pour into Ice Water reflux->cool filtrate 6. Collect Crude Solid by Filtration cool->filtrate purify 7. Purify by Column Chromatography or Recrystallization filtrate->purify final Pure 7-Methoxy-2- methylbenzo[d]thiazole purify->final

Caption: Step-by-step experimental workflow.

Step Parameter Value / Description Expert Notes (Causality)
1. Setup Starting Material2-amino-6-methoxybenzenethiol1.0 eq
SolventEthanol~10 mL / mmol of SM
2. Reaction Acetylating AgentAcetic Anhydride1.1 eq
TemperatureReflux (~78 °C for Ethanol)Heat using an oil bath.
AtmosphereOpen to Air (via Condenser)
Time2 - 6 hoursMonitor by TLC.
3. Work-up QuenchingIce-cold WaterPour reaction mixture slowly.
IsolationVacuum FiltrationWash with cold water.
4. Purification Method 1Column ChromatographySilica gel, Hexane/Ethyl Acetate
Method 2RecrystallizationEthanol or Methanol
References
  • Benchchem. (n.d.). Troubleshooting low yield in benzothiazole synthesis from 2-aminothiophenol.
  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of benzothiazole derivatives.
  • Gao, X., Liu, J., Zuo, X., Feng, X., & Gao, Y. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675.
  • Safronova, I. V., & Shchekotikhin, A. E. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2568.
  • Shafique, S., et al. (2021). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 26(11), 3395.
  • BenchChem. (n.d.). Troubleshooting Low Yields In The Synthesis of Benzothiazole Derivatives.
  • Kaur, H., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 18-49.
  • Marques, F., et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules, 29(10), 2275. Retrieved from [Link]

  • Kumar, D., et al. (2023). Revealing the Unique Role of Water in the Formation of Benzothiazoles: an Experimental and Computational Study. Chemistry – A European Journal. Retrieved from [Link]

  • Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28.
  • Nishad, A., et al. (2024). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research, 58(3s), s704-s720.
  • Gao, X., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-6-methoxybenzothiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Benchchem. (n.d.). 5-Methoxy-2-methylbenzothiazole.
  • ChemNet. (n.d.). 5-Methoxy-2-methylbenzothiazole.

Sources

Technical Support Center: Aminothiophenol Handling and Oxidation Prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with aminothiophenols. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you mitigate the common challenge of aminothiophenol oxidation, ensuring the integrity and success of your experiments.

Introduction: The Challenge of Aminothiophenol Stability

Aminothiophenols are versatile bifunctional molecules, crucial in fields ranging from materials science to medicinal chemistry. Their utility is derived from the presence of both an amino group and a thiol group. However, the thiol (-SH) group is highly susceptible to oxidation, primarily forming the corresponding disulfide (-S-S-).[1][2] This oxidation can significantly impact reaction yields, product purity, and the overall reproducibility of your results. This guide is designed to provide you with the expertise and practical protocols to prevent and address this critical issue.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of aminothiophenol degradation?

The primary degradation pathway for aminothiophenols is the oxidation of the thiol group (-SH) to form a disulfide bridge (-S-S-). This process is typically initiated by exposure to atmospheric oxygen.[3] The reaction is a two-electron oxidation that converts two molecules of the thiophenol into one molecule of the corresponding disulfide.[4] This can be a significant issue as even trace amounts of oxygen can lead to the formation of these disulfide impurities over time.[3]

Here is a simplified representation of the oxidation reaction:

Oxidation cluster_reactants Reactants cluster_conditions Conditions cluster_products Products 2_Aminothiophenol 2 x Aminothiophenol (R-SH) Disulfide Dithiobis(aminophenol) (R-S-S-R) 2_Aminothiophenol->Disulfide Oxidation Oxygen O₂ (Air) Oxygen->Disulfide Catalysts Trace Metals, Light Catalysts->Disulfide Water 2 x H₂O

Sources

Technical Support Center: Troubleshooting Low Purity in 7-Methoxy-2-methylbenzo[d]thiazole Preparations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to address challenges in the synthesis of 7-Methoxy-2-methylbenzo[d]thiazole, a key intermediate in pharmaceutical research. As Senior Application Scientists, we combine technical expertise with practical insights to help you optimize your experimental outcomes.

Troubleshooting Guide: Addressing Low Purity

Low purity in the synthesis of this compound can often be traced back to incomplete reactions, side product formation, or suboptimal purification. This section provides a systematic approach to identifying and resolving these common issues.

Question 1: My final product shows significant impurities after synthesis. What are the likely side products and how can I minimize them?

Answer:

The primary synthetic route to this compound typically involves the condensation of 2-amino-6-methoxybenzenethiol with acetic anhydride or a similar acetylating agent.[1] Several side reactions can occur, leading to impurities.

Common Side Products:

  • N-acetylated starting material: Incomplete cyclization can leave behind N-(2-mercapto-3-methoxyphenyl)acetamide.

  • Over-acetylation: The thiol group can also be acetylated, forming S-acetylated byproducts.

  • Oxidation products: The thiol group is susceptible to oxidation, leading to disulfide bond formation between two molecules of the starting material.

  • Dihydrobenzothiazole: Incomplete oxidation of the initially formed 2,3-dihydro-7-methoxy-2-methylbenzo[d]thiazole can be a source of impurity.[2]

Minimization Strategies:

  • Control of Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of side reactions relative to the desired cyclization.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) will minimize the oxidation of the sensitive thiol group.

  • Reagent Purity: Ensure the purity of the 2-amino-6-methoxybenzenethiol starting material. Impurities in the starting material will inevitably be carried through the reaction.

  • Stoichiometry: Precise control over the stoichiometry of the reactants is crucial. An excess of the acetylating agent can lead to over-acetylation.

Below is a workflow to help troubleshoot and minimize side product formation:

Caption: Troubleshooting workflow for low purity.

Question 2: The reaction appears sluggish or incomplete. How can I drive the reaction to completion?

Answer:

An incomplete reaction is a common cause of low purity, with unreacted starting materials contaminating the final product.

Strategies to Improve Conversion:

  • Increase Reaction Time or Temperature: While being mindful of potential side reactions, moderately increasing the reaction time or temperature can enhance the conversion rate.[1]

  • Catalyst: While many preparations are catalyst-free, the use of a mild acid or base catalyst can sometimes facilitate the cyclization. The choice of catalyst should be carefully considered to avoid promoting side reactions.

  • Solvent Choice: The polarity of the solvent can influence reaction rates. Polar aprotic solvents like DMF or DMAc may be suitable, though yields might be slightly lower than in other systems.[3]

Question 3: I'm struggling to purify the final product. What are the recommended purification methods?

Answer:

Effective purification is critical for obtaining high-purity this compound.

Recommended Purification Protocols:

  • Recrystallization: This is often the most effective method for removing minor impurities. A suitable solvent system must be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful technique. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate the desired product from impurities. The progress of the separation should be monitored by Thin Layer Chromatography (TLC).[4]

Data on Purification Methods:

Purification MethodTypical SolventsKey Considerations
Recrystallization Ethanol, Isopropanol, Ethyl Acetate/HexanesSolvent screening is crucial. Slow cooling promotes larger crystal formation and better purity.
Column Chromatography Silica Gel with Hexane/Ethyl Acetate gradientRequires careful selection of the mobile phase to achieve good separation (monitoring by TLC is essential).[4]

Frequently Asked Questions (FAQs)

What is the typical synthetic route for this compound?

The most common synthesis involves the cyclization of 2-amino-6-methoxybenzenethiol with an acetylating agent like acetic anhydride in a suitable solvent.[1] This reaction proceeds through the formation of an intermediate amide followed by an intramolecular cyclization and subsequent oxidation to form the benzothiazole ring.

ReactionPathway SM 2-amino-6-methoxybenzenethiol Intermediate N-(2-mercapto-3-methoxyphenyl)acetamide SM->Intermediate + Acetic Anhydride SideProduct1 Disulfide Impurity SM->SideProduct1 Oxidation AA Acetic Anhydride Dihydro 2,3-dihydro-7-methoxy- 2-methylbenzo[d]thiazole Intermediate->Dihydro Intramolecular Cyclization SideProduct2 Over-acetylated Product Intermediate->SideProduct2 + Excess Acetic Anhydride Product This compound Dihydro->Product Oxidation

Caption: Synthetic pathway for this compound.

How can I confirm the identity and purity of my final product?

A combination of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for identifying impurities.[5][6]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify impurities.[5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Shows the presence of key functional groups.[6]

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying the purity of the final product.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of purity.[7]

Are there any specific safety precautions I should take during this synthesis?

Yes, standard laboratory safety practices should be strictly followed:

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Fume Hood: Handle all reagents, especially thiols which are often volatile and malodorous, in a well-ventilated fume hood.

  • Reagent Handling: Acetic anhydride is corrosive and a lachrymator. Handle with care.

Experimental Protocols

Protocol: Recrystallization of this compound
  • Dissolution: In a flask, dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol or isopropanol).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Carefully pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal gradient will depend on the specific impurities present and should be determined by TLC analysis.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

References

  • BenchChem. [Technical Support Center: 2-Methylbenzo[d]thiazol-7-ol · Synthesis]. BenchChem,.
  • A simple and efficient route for synthesis of 2-alkylbenzothiazoles. (n.d.).
  • Ilgın, S., Osmaniye, D., Levent, S., Sağlık, B. N., Acar Çevik, U., Kaya Çavuşoğlu, B., Özkay, Y., & Kaplancıklı, Z. A. (2022). Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors. Molecules, 27(23), 8206.
  • Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase. (2022). PubMed Central.
  • 7-Methoxybenzo[d]thiazole. (n.d.). ChemScene.
  • Roslan, I. I. B., Ng, K. H., Chuah, G.-K., & Jaenicke, S. (2018). Optimization parameters for the synthesis of benzo[d]imidazo[2,1-b]thiazoles 3a. a.
  • Synthesis and evaluation of 2-methylbenzothiazole derivatives as monoamine oxidase inhibitors. (2021).
  • Synthetic route for the synthesis of 2-methylbenzo[d]thiazole... (n.d.).
  • Mesogenic benzothiazole derivatives with methoxy substituents. (2014).
  • 2-Methylbenzothiazole | Request PDF. (n.d.).
  • 5-Methoxy-2-methylbenzothiazole. (n.d.). ChemicalBook.
  • 5-Methoxy-2-methylbenzothiazole | 2941-69-7. (n.d.). ChemicalBook.
  • Synthesis of Benzo[d]imidazo[2,1-b]thiazole-Propenone Conjugates as Cytotoxic and Apoptotic Inducing Agents. (2018). PubMed.
  • Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid deriv
  • 6-Methoxy-2-methylbenzo[d]thiazole. (n.d.). Aribo Biotechnology.
  • 5-Methoxy-2-methylbenzothiazole. (n.d.). CAS Common Chemistry.
  • Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. (2013). PMC - NIH.
  • Hoan, D. Q., Tuyet, V. T. A., Duong, L. T., & Hien, N. (2017). Preparation of some new benzo[d]thiazole derivatives. Vietnam Journal of Chemistry, 55(4), 433-437.
  • Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antibacterial activity against Salmonella Typhi. (2018).

Sources

Technical Support Center: Column Chromatography Optimization for 7-Methoxy-2-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 7-Methoxy-2-methylbenzo[d]thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for optimizing the column chromatography of this important heterocyclic compound. Here, we move beyond generic protocols to address the specific challenges you may encounter, explaining the "why" behind the "how" to empower you with the expertise to troubleshoot and refine your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

A1: For the purification of this compound, the standard choice for the stationary phase is silica gel (60 Å, 230-400 mesh). Its polarity is well-suited for separating benzothiazole derivatives from common reaction impurities. However, if you observe significant tailing or irreversible adsorption, which can occur with nitrogen-containing heterocycles due to interactions with acidic silanol groups, consider using deactivated silica gel or an alternative stationary phase like alumina (neutral or basic).[1]

Q2: How do I select an appropriate mobile phase for my column?

A2: The selection of the mobile phase is critical and should be guided by Thin Layer Chromatography (TLC) analysis. A good starting point for this compound is a non-polar/polar solvent system, such as a mixture of hexane and ethyl acetate.[2][3] The ideal solvent system should provide a retention factor (Rf) of 0.2-0.3 for the target compound. This ensures good separation from impurities and a reasonable elution time. A gradient elution, starting with a lower polarity and gradually increasing it, can be beneficial for separating complex mixtures.

Q3: My compound is streaking on the TLC plate. What does this mean for my column chromatography?

A3: Streaking on a silica gel TLC plate is a common issue with basic nitrogen-containing heterocycles like benzothiazoles. This is often due to strong interactions with the acidic silica surface. This can translate to poor separation and band broadening on your column. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your mobile phase. This will neutralize the acidic sites on the silica gel, leading to sharper bands and improved separation.

Q4: How much crude material can I load onto my column?

A4: A general rule of thumb for sample loading is 1-5% of the mass of the stationary phase.[1] Overloading the column is a common mistake that leads to poor separation. If you have a large amount of crude material to purify, it is better to use a larger diameter column rather than exceeding the capacity of a smaller one.

Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography of this compound and provides actionable solutions.

Issue 1: Poor Separation of Compound from a Close-Running Impurity

If your TLC analysis shows two spots with very similar Rf values, achieving good separation on the column can be challenging.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor separation.

Detailed Steps & Explanations:

  • Optimize the Mobile Phase:

    • Fine-tune the polarity: If you are using a hexane/ethyl acetate system, try adjusting the ratio in small increments (e.g., 9:1, 8.5:1.5) to maximize the difference in Rf values between your compound and the impurity.

    • Try a different solvent system: Sometimes, changing the solvent system entirely can alter the selectivity of the separation. For benzothiazole derivatives, systems like dichloromethane/methanol can offer different separation characteristics.[4]

  • Adjust Chromatographic Parameters:

    • Decrease the flow rate: A slower flow rate allows for more equilibration between the stationary and mobile phases, which can improve resolution.

    • Use a longer column: Increasing the column length provides more theoretical plates, enhancing the separation of closely eluting compounds.

  • Consider an Alternative Stationary Phase:

    • If optimizing the mobile phase doesn't provide the desired separation, the interaction with the stationary phase may be the limiting factor. Consider trying neutral or basic alumina, or for more challenging separations, reversed-phase (C18) chromatography may be effective.[1][5]

Issue 2: Compound is Not Eluting from the Column

This frustrating situation can arise from a few key issues.

Troubleshooting Workflow:

Caption: Troubleshooting guide for non-eluting compounds.

Detailed Steps & Explanations:

  • Increase Mobile Phase Polarity: Your compound may be more polar than anticipated. Gradually increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, you can move to 100% ethyl acetate, and then start adding small percentages of methanol.

  • Check for Irreversible Adsorption or Decomposition: Benzothiazoles can sometimes interact very strongly with or even decompose on acidic silica gel.[6]

    • TLC Stability Test: Spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If you see a new spot or smearing from the baseline, your compound may be unstable on silica. In this case, using a deactivated silica or an alternative stationary phase like alumina is recommended.[6]

  • Sample Loading and Solubility:

    • Dry Loading: If your compound has poor solubility in the mobile phase, it may precipitate at the top of the column.[7] In such cases, a dry loading technique is preferable. Dissolve your crude material in a suitable solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your column.[7]

Issue 3: Tailing or Broad Peaks

Peak tailing is often observed for basic compounds like this compound on silica gel.

Troubleshooting Workflow:

Caption: Troubleshooting peak tailing.

Detailed Steps & Explanations:

  • Use a Basic Modifier: The most common cause of tailing for nitrogenous heterocycles is the interaction with acidic silanol groups on the silica surface. Adding a small amount of a base like triethylamine to your eluent will neutralize these sites and lead to more symmetrical peaks.[1]

  • Check Sample Load: Overloading the column can lead to band broadening and tailing. Ensure you are not exceeding the recommended sample capacity.[1]

  • Proper Column Packing: An improperly packed column with channels or cracks will lead to poor peak shape. Ensure your silica gel is uniformly packed and the bed is level.

Experimental Protocols

Protocol 1: Standard Column Chromatography of this compound

This protocol assumes a standard purification scenario.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Crude this compound

  • Glass chromatography column

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in your starting mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a level and compact bed. Drain the excess solvent until it is just above the silica surface.

  • Sample Loading (Wet Loading):

    • Dissolve the crude material in a minimal amount of dichloromethane or the mobile phase.[7]

    • Carefully pipette the sample onto the top of the silica bed.[7]

    • Allow the sample to adsorb onto the silica by draining the solvent to the top of the bed.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions.

    • Monitor the elution of your compound using TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Column Chromatography with a Basic Modifier

This protocol is for situations where peak tailing is an issue.

Materials:

  • Same as Protocol 1, with the addition of triethylamine.

Procedure:

  • Mobile Phase Preparation: Prepare your mobile phase (e.g., 90:10 hexane:ethyl acetate) and add 0.5% (v/v) of triethylamine.

  • Follow steps 1-6 from Protocol 1, using the modified mobile phase for all steps.

Data Presentation

Table 1: Example TLC Data and Corresponding Column Conditions

Impurity RfProduct RfRecommended Starting Mobile Phase (Hexane:EtOAc)Notes
0.80.590:10Good separation, consider isocratic elution.
0.30.2595:5Separation is challenging. Try a less polar system or a different solvent combination.
Baseline0.180:20Compound is quite polar. Consider a gradient elution up to 50:50 Hexane:EtOAc.

References

  • SciSpace. (2017).
  • ChemistryViews. (2012).
  • PubMed. (2012). Determination of Benzothiazoles and Benzotriazoles by Using Ionic Liquid Stationary Phases in Gas Chromatography Mass Spectrometry.
  • Semantic Scholar. (2021). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors.
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
  • ResearchGate. (2025).
  • BenchChem. (2025). Technical Support Center: 2-Methylbenzo[d]thiazol-7-ol Synthesis.
  • BenchChem. (2025).
  • Der Pharma Chemica. (n.d.). A simple and efficient route for synthesis of 2-alkylbenzothiazoles.
  • SIELC Technologies. (n.d.). Separation of Benzothiazole, 6-methoxy-2-methyl- on Newcrom R1 HPLC column.
  • PubMed. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction.
  • National Institutes of Health. (2024).
  • PubMed. (2019). Synthesis of Benzo[d]imidazo[2,1-b]thiazole-Propenone Conjugates as Cytotoxic and Apoptotic Inducing Agents.
  • ResearchGate. (2024).
  • Der Pharma Chemica. (n.d.).
  • National Institutes of Health. (n.d.). Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa.
  • Beilstein Journals. (n.d.). Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides.
  • ScienceDirect. (2020).
  • ACS Publications. (2026). Solvent-Controlled Regioselective [3 + 2] Reactions from Benzofuran-Derived Azadienes and N,N'-Cyclic Azomethine Imines.
  • ResearchGate. (n.d.). 2-Methylbenzothiazole | Request PDF.
  • ResearchGate. (n.d.). Peptide purification using the chemoselective reaction between N-(methoxy)
  • National Center for Biotechnology Information. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview - PMC.
  • Royal Society of Chemistry. (2020). Prescribed drugs containing nitrogen heterocycles: an overview.

Sources

Validation & Comparative

A Comparative Guide to the Anticancer Potential of Benzothiazole Derivatives: Spotlight on 7-Methoxy-2-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold in Oncology

In the landscape of medicinal chemistry, the benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a "privileged scaffold." This designation is reserved for molecular frameworks that demonstrate binding affinity to a diverse range of biological targets, thereby exhibiting a broad spectrum of pharmacological activities.[1] Among these, the anticancer properties of benzothiazole derivatives have garnered significant attention, leading to the development of numerous compounds with potent and selective antitumor effects.[2] These agents exert their influence through a variety of mechanisms, including the induction of programmed cell death (apoptosis), disruption of the cell cycle, and inhibition of critical signaling pathways essential for tumor proliferation and survival.[3]

This guide provides a comparative analysis of the anticancer potential of a specific derivative, 7-Methoxy-2-methylbenzo[d]thiazole, in the context of other well-characterized and potent benzothiazole-based anticancer agents. While direct experimental data on the anticancer activity of this compound is limited in publicly accessible literature, we can extrapolate its potential activity through a careful examination of structure-activity relationships (SAR) within the benzothiazole class. This guide will delve into the known anticancer activities of two prominent comparator compounds, 2-(4-amino-3-methylphenyl)benzothiazole (DF 203) and 2-(4-hydroxyphenyl)benzothiazole , and discuss how the structural nuances of this compound might position it within this landscape. We will also provide detailed experimental protocols for key assays used to evaluate the anticancer efficacy of these compounds.

Physicochemical Properties: A Foundation for Biological Activity

The physicochemical properties of a compound are paramount in drug discovery, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. Below is a comparison of the key physicochemical properties of our compound of interest and the selected comparators.

PropertyThis compound2-(4-amino-3-methylphenyl)benzothiazole (DF 203)2-(4-hydroxyphenyl)benzothiazole
Molecular Formula C₉H₉NOSC₁₄H₁₂N₂SC₁₃H₉NOS
Molecular Weight 179.24 g/mol [4]240.32 g/mol 227.28 g/mol [5]
Melting Point 182°C (decomposition)[4]Not availableNot available
Water Solubility Insoluble[4]Sparingly soluble6.6 µg/mL[5]
LogP (Octanol/Water) Not availableNot availableNot available

Synthesis of Benzothiazole Derivatives

The synthesis of benzothiazole derivatives often involves the condensation of a 2-aminothiophenol with a carboxylic acid or its equivalent.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 4-methoxy-2-aminothiophenol with acetic anhydride. This reaction is a classical method for the formation of 2-methylbenzothiazoles.

Synthesis of 2-(4-amino-3-methylphenyl)benzothiazole (DF 203)

A common route to synthesize DF 203 involves the Jacobson cyclization. This method starts with the reaction of 2-aminothiophenol with 4-amino-3-methylbenzoic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures.[6]

Synthesis of 2-(4-hydroxyphenyl)benzothiazole

This derivative can be synthesized by reacting 2-aminothiophenol with 4-hydroxybenzoic acid in PPA. An alternative, improved process involves the reaction of 2-aminothiophenol with phenyl salicylate in an inert atmosphere at high temperatures.[7]

Comparative Anticancer Activity

The anticancer activity of benzothiazole derivatives is highly dependent on the nature and position of substituents on both the benzothiazole ring and any appended aryl groups.

This compound: A Hypothesis Based on SAR
  • The 2-Methyl Group: The presence of a small alkyl group at the 2-position, such as a methyl group, is a common feature in some biologically active benzothiazoles. However, many of the most potent anticancer benzothiazoles feature a substituted aryl group at this position, which appears to be crucial for high-potency activity.[1]

  • The 7-Methoxy Group: The effect of a methoxy group on the benzothiazole ring system is variable and position-dependent. Some studies have shown that methoxy substitution can enhance anticancer activity, though the optimal position is not universally established. For instance, the introduction of a methoxy group at the C-6 position has been shown to significantly enhance kinase-targeted anticancer activity in some derivatives.[8] The impact of a methoxy group at the 7-position is less well-documented in the context of anticancer activity.

Based on these general SAR principles, this compound is likely to possess some level of cytotoxic activity, but it may not exhibit the high potency and selectivity seen in more complex derivatives like DF 203. The absence of a 2-aryl substituent is a significant structural difference that may limit its interaction with key biological targets.

Comparator 1: 2-(4-amino-3-methylphenyl)benzothiazole (DF 203)

DF 203 is a well-studied benzothiazole derivative with potent and selective anticancer activity against a range of human cancer cell lines, particularly breast cancer.[2]

Cancer Cell LineIC₅₀Reference
MCF-7 (Breast)< 5 nM[6]
MDA-MB-468 (Breast)< 1 nM[9]
OVCAR-3 (Ovarian)Active in xenograft model[10]
PC-3 (Prostate)> 10 µM (inactive)[9]

Mechanism of Action: The anticancer activity of DF 203 is dependent on its metabolic activation by cytochrome P450 enzymes, particularly CYP1A1. This activation leads to the formation of reactive intermediates that can form DNA adducts, ultimately triggering apoptosis.[6] The selectivity of DF 203 for certain cancer cells is linked to the expression and inducibility of CYP1A1 in those cells.

DF203_MOA DF203 DF 203 CYP1A1 CYP1A1 Metabolism DF203->CYP1A1 Metabolic Activation Reactive_Intermediate Reactive Intermediate CYP1A1->Reactive_Intermediate DNA_Adducts DNA Adducts Reactive_Intermediate->DNA_Adducts Apoptosis Apoptosis DNA_Adducts->Apoptosis Induces

Caption: Mechanism of action of DF 203.

Comparator 2: 2-(4-hydroxyphenyl)benzothiazole

This derivative has also been investigated for its anticancer properties. While generally less potent than DF 203, it serves as an interesting comparator due to the hydroxyl substitution on the 2-phenyl ring. Some studies have explored its potential as a photosensitizing agent in photodynamic therapy.

Cancer Cell LineIC₅₀Reference
HeLa (Cervical)2.86 µM

Mechanism of Action: The anticancer mechanism of 2-(4-hydroxyphenyl)benzothiazole is less defined than that of DF 203. Some research suggests it can induce apoptosis, and its activity may be enhanced by photoactivation. It has also been shown to decrease the viability of HeLa cells.

Experimental Protocols

The following are detailed protocols for key in vitro assays used to assess the anticancer activity of benzothiazole derivatives.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well.

    • Mix gently on an orbital shaker for 5-10 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells with the test compound for the desired time.

    • Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

Apoptosis_Assay cluster_0 Cell Population Viable Viable (Annexin V-, PI-) Early_Apoptotic Early Apoptotic (Annexin V+, PI-) Late_Apoptotic Late Apoptotic/Necrotic (Annexin V+, PI+)

Caption: Interpretation of Annexin V/PI assay results.

Cell Cycle Analysis by Propidium Iodide Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.

Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells with the test compound.

    • Harvest the cells and wash with PBS.

  • Fixation:

    • Resuspend the cell pellet in cold 70% ethanol while vortexing gently.

    • Incubate on ice for at least 30 minutes (or store at -20°C).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

Conclusion

The benzothiazole scaffold remains a highly promising framework for the development of novel anticancer agents. While the specific compound this compound has not been extensively studied for its anticancer properties, analysis of the broader class of benzothiazoles suggests it may possess modest cytotoxic activity. However, it is unlikely to match the high potency of derivatives such as DF 203, which feature a 2-aryl substitution pattern that is critical for their mechanism of action. Further investigation into the synthesis and biological evaluation of this compound and its analogues is warranted to fully elucidate their therapeutic potential. The experimental protocols provided in this guide offer a robust starting point for researchers aiming to explore the anticancer activities of this and other novel benzothiazole derivatives.

References

  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2025). NIH. [Link]

  • Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect. (2021). PubMed Central. [Link]

  • 2-(4-Hydroxyphenyl)benzothiazole. PubChem. [Link]

  • (PDF) Helical Arrangement of 2-(4-hydroxy-3-methoxyphenyl)-Benzothiazole in Crystal Formation and Biological Evaluation on HeLa Cells. (2017). ResearchGate. [Link]

  • Synthesis of 2'-(hydroxyphenyl)-benzothiazole derivative 47. ResearchGate. [Link]

  • Synthesis of 2-(2-hydroxyphenyl)-benzothiazole.
  • Antitumor Benzothiazoles. 16. Synthesis and Pharmaceutical Properties of Antitumor 2-(4-Aminophenyl)benzothiazole Amino Acid Prodrugs. (2002). ACS Publications. [Link]

  • Synthesis of 6-Hydroxybenzothiazole-2-carboxylic Acid. (2018). ResearchGate. [Link]

  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (2021). MDPI. [Link]

  • Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. (2022). MDPI. [Link]

  • anticancer activity of benzothiazole derivatives. ResearchGate. [Link]

  • Preferential Binding of E7010 to Murine β3‐Tubulin and Decreased β3‐Tubulin in E7010‐resistant Cell Lines. (2000). PMC. [Link]

  • E7010: INVESTIGATIONAL ANTICANCER AGENTS TARGETING THE MICROTUBULES. (2015). ResearchGate. [Link]

  • Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. (2024). PubMed. [Link]

  • 6-METHOXY-2-METHYLBENZOTHIAZOLE CAS#: 2941-72-2; ChemWhat Code: 222660. ChemWhat. [Link]

  • 5-Methoxy-2-methylbenzothiazole. CAS Common Chemistry. [Link]

  • Chemical Properties of 5-methoxy-2-methylbenzothiazole (CAS 2941-69-7). Cheméo. [Link]

  • Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors. (2021). MDPI. [Link]

  • Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. (2023). NIH. [Link]

  • Synthesis method of 4-methyl-2-hydrazinobenzothiazole.
  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). MDPI. [Link]

  • 2-(4-Aminophenyl)benzo[d]thiazol-6-ol. PubChem. [Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2024). MDPI. [Link]

  • Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. (2022). MDPI. [Link]

  • Deprotonation-Induced Large Fluorescence Turn ON in a 2,4-Bis(benzo[d]thiazol-2-yl)phenol (HBT-BT) Derivative. (2020). ACS Publications. [Link]

  • benzothiazole derivatives as anticancer agents. (2019). FLORE. [Link]

  • Antitumor Benzothiazoles. 14.1 Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles. (2001). ResearchGate. [Link]

  • Induction of CYP1A1 in tumor cells by the antitumor agent 2-[4-amino-3-methylphenyl]-5-fluoro-benzothiazole: A potential surrogate marker for patient sensitivity. (2002). AACR Journals. [Link]

  • Mechanisms of acquired resistance to 2-(4-Amino-3-methylphenyl)benzothiazole in breast cancer cell lines. (2005). PubMed. [Link]

  • 2-(4-Aminophenyl)benzothiazoles: novel agents with selective profiles of in vitro anti-tumour activity. (1995). NIH. [Link]

  • 2-(4-Aminophenyl)benzothiazoles: novel agents with selective profiles of in vitro anti-tumour activity. (1995). SciSpace. [Link]

  • Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. (1996). PubMed. [Link]

  • Antitumor Benzothiazoles. 3. Synthesis of 2-(4-Aminophenyl)benzothiazoles and Evaluation of Their Activities against Breast Cancer Cell Lines in Vitro and in Vivo. (1996). ACS Publications. [Link]

  • Role of CYP1A1 in Modulation of Antitumor Properties of the Novel Agent 2-(4-Amino-3-methylphenyl)benzothiazole (DF 203, NSC 674495) in Human Breast Cancer Cells. (2000). AACR Journals. [Link]

  • Role of Cyp1A1 in modulation of antitumor properties of the novel agent 2-(4-amino-3-methylphenyl)benzothiazole (DF 203, NSC 674495) in human breast cancer cells. (2000). PubMed. [Link]

  • Synthesis, and Biological Evaluation of 2-(4-aminophenyl)benzothiazole Derivatives as Photosensitizing Agents. (2010). PubMed. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • MTT Cell Assay Protocol. T. Horton. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). NIH. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). PMC. [Link]

  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. University of Virginia School of Medicine. [Link]

  • DNA Staining with Propidium Iodide for Cell Cycle Analysis. Flow Cytometry Facility. [Link]

  • Cell Cycle Analysis by DNA Content. UC San Diego Moores Cancer Center. [Link]

  • Determination of Caspase Activation by Western Blot. (2017). NIH. [Link]

  • Analysis by Western Blotting. Bio-Rad Antibodies. [Link]

  • Verastem Oncology Provides a Clinical Update for RAMP 203 Trial in Advanced KRAS G12C Mutant Non-Small Cell Lung Cancer. (2024). Verastem Oncology. [Link]

  • In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. (2021). NIH. [Link]

  • Anticancer Activity and In Vitro to In Vivo Mechanistic Recapitulation of Novel Ruthenium-Based Metallodrugs in the Zebrafish Model. (2020). NIH. [Link]

  • Mechanism of Action of E7010, an Orally Active Sulfonamide Antitumor Agent: Inhibition of Mitosis by Binding to the Colchicine Site of Tubulin. (1995). PubMed. [Link]

  • Preferential binding of E7010 to murine beta 3-tubulin and decreased beta 3-tubulin in E7010-resistant cell lines. (2000). PubMed. [Link]

Sources

A Comparative Analysis of 7-Methoxy-2-methylbenzo[d]thiazole and Selegiline as Monoamine Oxidase-B Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

In the landscape of neurodegenerative disease research, particularly Parkinson's disease, the enzyme Monoamine Oxidase-B (MAO-B) remains a pivotal therapeutic target.[1] Its role in the degradation of dopamine makes its inhibition a cornerstone of strategies aimed at managing disease symptoms and potentially slowing progression.[2][3][4] Selegiline, a well-established irreversible inhibitor, has long been the benchmark against which new potential MAO-B inhibitors are measured.[4][5] This guide provides an in-depth comparative analysis of selegiline and a promising compound from a different chemical class, 7-Methoxy-2-methylbenzo[d]thiazole, representing the potential of benzothiazole derivatives as next-generation MAO-B inhibitors.[1][6]

The Scientific Rationale: Targeting MAO-B in Neurodegeneration

Monoamine oxidase (MAO) is a flavin-containing enzyme located on the outer mitochondrial membrane, responsible for the oxidative deamination of monoamine neurotransmitters.[7][8][9] Two isoforms exist, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity.[7][10] While MAO-A preferentially metabolizes serotonin and norepinephrine, MAO-B is the primary isoenzyme responsible for breaking down dopamine in the human brain.[2][3]

In Parkinson's disease, the progressive loss of dopaminergic neurons leads to a dopamine deficit, causing the characteristic motor symptoms.[2][3] By inhibiting MAO-B, the breakdown of dopamine is reduced, thereby increasing its availability in the synaptic cleft and enhancing dopaminergic neurotransmission.[2][4] Furthermore, the oxidative deamination of dopamine by MAO-B generates hydrogen peroxide and other reactive oxygen species, contributing to oxidative stress and neuronal damage.[11] Thus, MAO-B inhibitors may not only provide symptomatic relief but also exert neuroprotective effects.[10][11]

Selegiline: The Irreversible Gold Standard

Selegiline (L-deprenyl) is a potent, selective, and irreversible inhibitor of MAO-B.[12] It acts as a "suicide inhibitor," meaning it covalently binds to the FAD cofactor in the enzyme's active site, leading to its permanent inactivation.[10] This irreversible mechanism ensures a long duration of action.[10]

At typical clinical doses (≤10 mg/day), selegiline maintains high selectivity for MAO-B over MAO-A, which is crucial for avoiding the "cheese effect"—a hypertensive crisis that can occur with non-selective MAO inhibitors when tyramine-rich foods are consumed.[2][10] However, at higher doses, this selectivity is lost.[10] The metabolism of selegiline to L-amphetamine and L-methamphetamine is also a consideration in its clinical profile.

The Benzothiazole Scaffold: A Source of Novel Inhibitors

Recent research has identified the benzothiazole scaffold as a promising pharmacophore for the development of new MAO inhibitors.[1][6] Specifically, derivatives of 2-methylbenzo[d]thiazole have been shown to be potent and highly selective inhibitors of human MAO-B.[1][6] These compounds offer the potential for different inhibition kinetics (e.g., reversible inhibition), which could translate to improved safety profiles and dosing flexibility.

While specific data for this compound is emerging within broader studies of this class, we will analyze it in the context of closely related and highly potent analogues from the same chemical family to draw a meaningful comparison with selegiline.

Comparative Performance: Potency and Selectivity

The efficacy of an MAO-B inhibitor is primarily defined by its half-maximal inhibitory concentration (IC50) and its selectivity index (SI). The IC50 value indicates the concentration of the inhibitor required to reduce enzyme activity by 50%, with lower values signifying higher potency. The SI is the ratio of the IC50 for MAO-A to the IC50 for MAO-B, where a higher value indicates greater selectivity for MAO-B.

CompoundMAO-B IC50 (nM)MAO-A IC50 (µM)Selectivity Index (SI)Mechanism
Selegiline 11.25 - 51~23>450Irreversible
2-Methylbenzo[d]thiazole Derivative (4d) 4.6>10>2173Reversible/Competitive

Data for Selegiline sourced from multiple studies.[12][13] Data for the 2-Methylbenzo[d]thiazole derivative (4d) is representative of the most potent compounds in its class as reported by Ucar et al.[1][6]

As the data shows, select 2-methylbenzo[d]thiazole derivatives exhibit exceptional potency against MAO-B, with IC50 values in the low nanomolar range, comparable to or even exceeding that of selegiline.[1][6] Crucially, these compounds demonstrate very high selectivity for MAO-B, a critical feature for a safe therapeutic profile.[6]

Mechanistic Differences and Therapeutic Implications

The distinction between irreversible and reversible inhibition is a key differentiator with significant clinical implications.

MAO_Inhibition cluster_selegiline Selegiline (Irreversible) cluster_benzothiazole Benzothiazole Derivative (Reversible) MAO_B_S MAO-B Inactive_Complex_S Covalently Bound Inactive Enzyme MAO_B_S->Inactive_Complex_S Covalent Bonding Selegiline Selegiline Selegiline->Inactive_Complex_S MAO_B_B MAO-B Active_Complex_B Enzyme-Inhibitor Complex (Reversible) MAO_B_B->Active_Complex_B Non-covalent Binding Benzothiazole 7-Methoxy-2-methyl- benzo[d]thiazole Benzothiazole->Active_Complex_B

Caption: Comparison of irreversible vs. reversible MAO-B inhibition mechanisms.

  • Selegiline's Irreversible Action: Leads to a prolonged therapeutic effect that is independent of the drug's half-life. However, restoration of enzyme activity requires the synthesis of new enzyme molecules, which can take days. This can be a disadvantage if adverse effects occur and rapid drug clearance is needed.[10]

  • Benzothiazole's Potential Reversible Action: Many novel benzothiazole inhibitors exhibit a reversible, competitive mode of inhibition.[14] This means they bind non-covalently to the active site. The duration of their effect is more directly related to their pharmacokinetic profile, allowing for more precise control and a potentially faster offset of action if the drug needs to be discontinued.

Experimental Protocol: In Vitro MAO-B Inhibition Assay (Fluorometric)

This protocol describes a standard, reliable method for determining the IC50 values of test compounds against human MAO-B. The causality behind this experimental design is to measure the formation of a fluorescent product generated by MAO-B activity, and how that rate is diminished by an inhibitor.

Principle: This assay utilizes kynuramine, a non-specific substrate for both MAO-A and MAO-B.[7][15] MAO-B catalyzes the oxidative deamination of kynuramine, which then spontaneously cyclizes to form 4-hydroxyquinoline, a highly fluorescent product.[15][16] The rate of fluorescence increase is directly proportional to MAO-B activity.

Materials:

  • Recombinant human MAO-B enzyme[7]

  • Kynuramine dihydrobromide (Substrate)[15]

  • Selegiline (Positive Control Inhibitor)[17]

  • Test Compound (e.g., this compound)

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)[17]

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~310-320 nm, Emission: ~390-400 nm)

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a stock solution of the test compound and selegiline in DMSO (e.g., 10 mM).

    • Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 1 nM to 100 µM). This range is critical to accurately determine the sigmoidal dose-response curve.

  • Enzyme Preparation:

    • Dilute the recombinant human MAO-B enzyme stock solution in assay buffer to the desired working concentration. This concentration should be optimized beforehand to ensure a linear reaction rate over the desired time course.

  • Assay Procedure:

    • To each well of the 96-well plate, add 50 µL of the diluted enzyme solution.

    • Add 10 µL of the serially diluted test compound, selegiline, or assay buffer (for the uninhibited control).

    • Incubate the plate at 37°C for 10-15 minutes. This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.[17]

    • Initiate the enzymatic reaction by adding 40 µL of the kynuramine substrate solution to each well.

    • Immediately place the plate in the microplate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence kinetically at 37°C for 30-60 minutes, taking readings every 1-2 minutes.

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot) for each concentration.

    • Normalize the data by expressing the reaction rates as a percentage of the uninhibited control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

MAO_Assay_Workflow prep 1. Prepare Reagents (Enzyme, Substrate, Inhibitors) plate 2. Plate Enzyme & Inhibitor (50µL Enzyme + 10µL Inhibitor) prep->plate incubate 3. Pre-incubate (15 min @ 37°C) plate->incubate start_rxn 4. Add Substrate (40µL Kynuramine) incubate->start_rxn read 5. Kinetic Read (Fluorescence, 30-60 min) start_rxn->read analyze 6. Data Analysis (Calculate Rates -> Plot -> IC50) read->analyze

Sources

The Pivotal Role of Substitution Patterns in the Bioactivity of 7-Methoxy-2-methylbenzo[d]thiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of medicinal chemistry, the benzothiazole scaffold stands as a privileged structure, forming the backbone of numerous compounds with a wide array of pharmacological activities, including potent anticancer and neuroprotective effects.[1][2] This guide delves into the nuanced structure-activity relationships (SAR) of a specific subclass: 7-Methoxy-2-methylbenzo[d]thiazole derivatives. By systematically exploring the impact of various substituents on their biological efficacy, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding to guide future discovery efforts.

Introduction to a Promising Scaffold

The this compound core represents a key pharmacophore, with the methoxy group at the 7-position and the methyl group at the 2-position influencing the molecule's electronic and steric properties. These inherent features can be fine-tuned through the introduction of additional functional groups, leading to significant variations in biological activity. This guide will focus primarily on the anticancer potential of these derivatives, drawing comparisons from a range of experimental data to elucidate critical SAR trends.

General Synthetic Pathway

The synthesis of this compound derivatives typically commences with the reaction of 2-amino-6-methoxythiophenol with an appropriate electrophile to construct the thiazole ring. Subsequent modifications can be introduced to the core structure to generate a library of analogues for biological screening.

G reagent1 2-Amino-6-methoxythiophenol intermediate This compound Core reagent1->intermediate Ring Formation reagent2 Electrophile (e.g., Acetyl chloride) reagent2->intermediate derivatives Substituted Derivatives intermediate->derivatives Functionalization Reactions

Caption: General synthetic scheme for this compound derivatives.

Structure-Activity Relationship (SAR) Analysis: A Comparative Overview

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the benzothiazole ring system. Analysis of various studies on related benzothiazole analogues allows for the extrapolation of key SAR principles.

Impact of Substituents on Anticancer Activity

The anticancer potency of benzothiazole derivatives is a focal point of extensive research.[3][4] Studies on various cancer cell lines have revealed that specific substitutions can dramatically enhance or diminish cytotoxic effects.

Table 1: Comparative Anticancer Activity of Substituted Benzothiazole Derivatives

Compound IDR1 (at C4, C5, or C6)R2 (at C2-phenyl)Cancer Cell LineIC50 (µM)Reference
General Trend Electron-withdrawing groups (e.g., halogens, nitro)-VariousGenerally Increased Potency[3]
General Trend Electron-donating groups (e.g., methoxy)-VariousGenerally Decreased Potency[3]
Derivative A -3,4,5-trimethoxyMelanoma, Prostate0.021 - 0.071[5]
Derivative B -3,5-dimethoxyMelanoma, Prostate0.170 - 0.424[5]
Derivative C -4-methoxyMelanoma, Prostate> 20[5]
Derivative D 5-Fluoro3,4-dimethoxyBreast (MCF-7, MDA-468)Nanomolar range[1]
Derivative E -4-hydroxy-3-methoxy (benzylidene)-hydrazinoHeLa, COS-72.41, 4.31[2]
Derivative F -4-methoxy (benzylidene)-hydrazinoHeLa, COS-7Decreased activity[2]
Derivative G - (pyrimidine derivative)4-methoxy (phenyl)Colon (colo205)5.04[2]

From the compiled data, several key SAR insights emerge:

  • Electron-Withdrawing vs. Electron-Donating Groups: The introduction of electron-withdrawing groups, such as halogens, on the benzothiazole ring tends to enhance antiproliferative activity.[3] Conversely, electron-donating groups like methoxy can decrease potency.[3]

  • Substitution at the 2-Position: When a phenyl ring is present at the 2-position, its substitution pattern is critical. The presence of multiple methoxy groups, particularly a 3,4,5-trimethoxy substitution, leads to a significant enhancement in anticancer activity, with IC50 values in the low nanomolar range.[5] Removing even one methoxy group can lead to a dramatic loss of activity.[5]

  • The Role of the 7-Methoxy Group: While direct SAR studies on a series of 7-methoxy-2-methylbenzothiazoles are limited, the general trend suggests that additional methoxy groups on other parts of the molecule, particularly on a 2-phenyl substituent, are crucial for high potency. The inherent electron-donating nature of the 7-methoxy group might require strong electron-withdrawing or specific steric features elsewhere in the molecule to achieve optimal activity.

  • Synergistic Effects: The combination of a fluoro group at the 5-position with dimethoxy groups on a 2-phenyl ring resulted in a compound with superior in vivo efficacy against breast cancer cell lines.[1] This highlights the potential for synergistic effects between different substituents.

  • Beyond Simple Substitution: The nature of the linker and the entire substituent at the 2-position plays a vital role. For instance, a 2-(4-hydroxy-3-methoxybenzylidene)-hydrazino moiety confers remarkable antitumor potential, which is diminished upon replacing the hydroxyl group with a methoxy group.[2]

SAR_Anticancer Core This compound Core sub_C2 2-Position Phenyl Ring Substituents Core->sub_C2 Substitution at C2 sub_C5 5-Position Halogen (e.g., Fluoro) Core->sub_C5 Substitution at C5 sub_ring Benzene Ring Electron-withdrawing groups Core->sub_ring General Ring Substitution activity_high Increased Anticancer Activity sub_C2:f1->activity_high 3,4,5-Trimethoxy activity_low Decreased Anticancer Activity sub_C2:f1->activity_low Single Methoxy sub_C5:f1->activity_high Synergistic with other groups sub_ring:f1->activity_high

Caption: Key SAR trends for anticancer activity of this compound derivatives.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reliability and reproducibility of SAR studies, standardized experimental protocols are paramount. The following outlines a typical workflow for assessing the anticancer activity of novel this compound derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[6]

Step-by-Step Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The synthesized benzothiazole derivatives are dissolved in DMSO to create stock solutions. Serial dilutions are prepared in culture media and added to the wells, with a final DMSO concentration typically below 0.5%. Control wells receive media with DMSO only.

  • Incubation: The plates are incubated for a specified period, usually 48 or 72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

MTT_Workflow start Start: Cell Culture seed Seed cells in 96-well plates start->seed treat Treat with Benzothiazole Derivatives seed->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT solution incubate->mtt incubate2 Incubate for 2-4 hours mtt->incubate2 solubilize Solubilize formazan crystals incubate2->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 values read->analyze

Caption: Experimental workflow for the MTT assay to determine cytotoxicity.

Future Perspectives and Conclusion

The this compound scaffold holds significant promise for the development of novel therapeutic agents, particularly in the realm of oncology. The SAR insights gathered from related benzothiazole derivatives provide a strong foundation for the rational design of more potent and selective compounds. Future research should focus on synthesizing and evaluating a dedicated library of this compound derivatives with diverse substitutions at various positions to build a more precise SAR model for this specific scaffold. Furthermore, elucidating the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their advancement into preclinical and clinical development. The strategic application of the principles outlined in this guide will undoubtedly accelerate the discovery of next-generation benzothiazole-based therapeutics.

References

  • Mohamed-Ezzat, R. A., & Srour, A. M. (2024). Recent advances in benzothiazole derivatives with anticancer activity. Advances in Anticancer Agents in Medicinal Chemistry, 24(7), 544–557.
  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022). MDPI.
  • Yarim, M., Gurdal, E., Gol, T. D., Durmaz, I., & Cetin-Atalay, R. (2014). Synthesis and anticancer screening studies of benzothiazole-based piperazine derivatives. Journal of Cancer Science & Therapy, 6.
  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2025). PubMed Central.
  • Benzothiazole thiourea derivatives as anticancer agents: Design, synthesis, and biological screening. (2025).
  • Structure-activity relationship study of 7 (a-o) as anticancer. (n.d.).
  • Schematic representation of structure‐activity relationship for the 27–46 series. (n.d.).
  • Irfan, A., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279.
  • Benzothiazole derivatives as anticancer agents. (n.d.).
  • Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. (2009).

Sources

Validating Biological Assays for 7-Methoxy-2-methylbenzo[d]thiazole: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzothiazole scaffold is a recurring motif in compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide focuses on a specific derivative, 7-Methoxy-2-methylbenzo[d]thiazole, providing a comprehensive framework for validating its biological activity, with a primary focus on its potential as an anticancer agent. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into experimental design, data interpretation, and comparative analysis.

The core principle of this guide is not merely to provide protocols but to instill a philosophy of self-validating experimental systems. Every step is explained with its underlying scientific rationale, ensuring that the data generated is robust, reproducible, and trustworthy.

Conceptual Framework: From Compound to Clinic

The journey of a novel compound from initial synthesis to a potential therapeutic agent is paved with rigorous validation. For this compound, we must first establish its primary biological effect and then compare its potency and mechanism of action against established alternatives. Based on the extensive literature on analogous structures, a logical starting point is the investigation of its cytotoxic and apoptotic effects on cancer cell lines.[4][5][6]

The validation workflow can be conceptualized as a multi-tiered approach, beginning with broad screening and progressively moving towards more specific mechanistic studies.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Comparative & Dose-Response Analysis cluster_2 Tier 3: Mechanistic Elucidation T1_1 Initial Cytotoxicity Screening (MTT Assay) T1_2 Selection of Sensitive Cell Lines T1_1->T1_2 T2_1 IC50 Determination vs. Comparators T1_2->T2_1 Proceed with hits T2_2 Broad Spectrum Analysis (NCI-60 Panel) T2_1->T2_2 T3_1 Apoptosis vs. Necrosis Assays T2_2->T3_1 Investigate mechanism T3_2 Caspase Activation Assays T3_1->T3_2 T3_3 Cell Cycle Analysis T3_2->T3_3

Caption: Tiered validation workflow for this compound.

Primary Cytotoxicity Screening: The MTT Assay

The initial step in evaluating a potential anticancer compound is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric assay for this purpose.[7]

Scientific Rationale: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells. A decrease in formazan production in treated cells compared to untreated controls indicates a loss of cell viability.

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the appropriate wells. Include wells with vehicle control (DMSO) and untreated controls.

  • Incubation: Incubate the plate for 24, 48, and 72 hours. The different time points are crucial for determining if the compound's effect is time-dependent.[7]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Comparative Analysis: Establishing Potency

To understand the therapeutic potential of this compound, its performance must be benchmarked against both a standard-of-care chemotherapeutic agent and a structurally similar but well-characterized benzothiazole derivative.

Comparator Selection:

  • Standard Chemotherapeutic: Doxorubicin (a widely used anthracycline antibiotic).

  • Structurally Similar Compound: A commercially available benzothiazole derivative with known anticancer activity, such as 2-(4-aminophenyl)benzothiazole.

The primary metric for comparison is the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.

Data Presentation: Comparative IC50 Values

The results of the MTT assays should be compiled into a clear, comparative table.

CompoundCell Line24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
This compound MCF-7Experimental DataExperimental DataExperimental Data
A549Experimental DataExperimental DataExperimental Data
Doxorubicin (Positive Control) MCF-7~0.1~0.05~0.02
A549~0.5~0.2~0.1
2-(4-aminophenyl)benzothiazole MCF-7~5~2.5~1
A549~10~6~3

Note: IC50 values for control compounds are approximate and should be determined experimentally in parallel.

Mechanistic Elucidation: Unraveling the "How"

Once cytotoxicity is established, the next critical step is to determine the mechanism of cell death. The two primary forms of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). For an anticancer agent, apoptosis is the preferred mechanism as it is a controlled process that does not elicit an inflammatory response.

Apoptosis vs. Necrosis: Annexin V/Propidium Iodide Assay

Scientific Rationale: This flow cytometry-based assay differentiates between early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and can be fluorescently labeled. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Experimental Protocol: Annexin V/PI Staining
  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the cells using a flow cytometer.

Caspase Activation: The Executioners of Apoptosis

Apoptosis is executed by a family of proteases called caspases. A key indicator of apoptosis is the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3).[4]

G Compound This compound Mitochondria Mitochondrial Stress Compound->Mitochondria Casp9 Pro-caspase-9 Mitochondria->Casp9 aCasp9 Active Caspase-9 Casp9->aCasp9 Activation Casp3 Pro-caspase-3 aCasp9->Casp3 aCasp3 Active Caspase-3 Casp3->aCasp3 Cleavage Apoptosis Apoptosis aCasp3->Apoptosis

Caption: Intrinsic apoptosis pathway initiated by compound-induced stress.

A colorimetric or fluorometric assay can be used to measure the activity of caspase-3. These assays utilize a specific peptide substrate for caspase-3 that is conjugated to a chromophore or fluorophore. Cleavage of the substrate by active caspase-3 releases the reporter molecule, which can then be quantified.

Conclusion and Future Directions

This guide provides a foundational framework for the initial biological validation of this compound as a potential anticancer agent. By employing a tiered approach that combines primary screening, comparative analysis, and mechanistic studies, researchers can generate a robust and reliable dataset.

Positive results from these assays would warrant further investigation, including:

  • Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at a specific phase.

  • In Vivo Studies: To evaluate the compound's efficacy and toxicity in animal models.

  • Target Identification: To elucidate the specific molecular target(s) of the compound.

The principles and protocols outlined herein are designed to be adaptable and can be applied to the investigation of other biological activities of this compound, such as its potential antimicrobial or anti-inflammatory effects, by substituting the appropriate assays and control compounds.

References

  • Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. MDPI. [Link]

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. PMC - PubMed Central. [Link]

  • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Publishing. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. PMC - PubMed Central. [Link]

  • Identification and biological evaluation of novel benzothiazole derivatives bearing a pyridine-semicarbazone moiety as apoptosis inducers via activation of procaspase-3 to caspase-3. National Institutes of Health. [Link]

  • Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents. ScienceDirect. [Link]

  • Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents. PubMed. [Link]

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. National Institutes of Health. [Link]

  • Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. MDPI. [Link]

  • Design, Synthesis and Biological Evaluation of Benzo[D]Thiazole with Dimethylpyrazol Derivatives. PMC - NIH. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis and Cytotoxic Activity of Certain Benzothiazole Derivatives Against Human MCF-7 Cancer Cell Line. ResearchGate. [Link]

Sources

A Guide to the Reproducible Synthesis and Biological Evaluation of 7-Methoxy-2-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and biological characterization of 7-Methoxy-2-methylbenzo[d]thiazole, a heterocyclic compound of interest in medicinal chemistry. Drawing from established methodologies for benzothiazole synthesis and biological testing, this document offers detailed, reproducible protocols and a comparative analysis with relevant alternatives. It is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel benzothiazole derivatives.

Introduction: The Versatile Benzothiazole Scaffold

Benzothiazole and its derivatives have garnered significant attention in drug discovery due to their wide array of pharmacological activities. This scaffold is a key component in compounds exhibiting anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2][3][4][5][6][7][8][9][10][11][12] The introduction of various substituents onto the benzothiazole ring system allows for the fine-tuning of a molecule's physicochemical properties and biological activity. The methoxy group, in particular, is known to often enhance the therapeutic potential of small molecules.[8] This guide focuses on the 7-methoxy-2-methyl substituted benzothiazole, providing a framework for its synthesis and subsequent biological investigation.

Part 1: Synthesis of this compound: A Reproducible Protocol

The synthesis of 2-substituted benzothiazoles is a well-established area of organic chemistry. A common and effective method involves the condensation and cyclization of an appropriate 2-aminothiophenol with a carboxylic acid or its derivative.[13] For the synthesis of this compound, a reliable approach is the reaction of 2-amino-6-methoxybenzenethiol with acetic anhydride or acetic acid.[14]

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Amino-6-methoxybenzenethiol

  • Acetic Anhydride

  • Glacial Acetic Acid

  • Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, etc.)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-6-methoxybenzenethiol (1.55 g, 10 mmol) in glacial acetic acid (20 mL).

  • Reagent Addition: To the stirred solution, slowly add acetic anhydride (1.12 mL, 12 mmol).

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water (100 mL).

  • Neutralization: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield pure this compound.

Expected Outcome: this compound is expected as a solid. The yield and purity should be determined by standard analytical techniques such as NMR and mass spectrometry.

Causality and Troubleshooting
  • Choice of Reagents: Acetic anhydride is used as both a reactant and a dehydrating agent to drive the cyclization. Glacial acetic acid serves as the solvent and can also participate in the reaction.

  • Reaction Monitoring: TLC is crucial to determine the endpoint of the reaction and prevent the formation of byproducts due to prolonged heating.

  • Low Yield: If the yield is low, potential issues could be incomplete reaction or degradation of the product.[14] Increasing the reaction time or ensuring the purity of the starting materials can help.[14] Anhydrous conditions are also important to prevent hydrolysis of the acetic anhydride.[14]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_synthesis Synthesis of this compound Start Dissolve 2-amino-6- methoxybenzenethiol in glacial acetic acid Add_Anhydride Add Acetic Anhydride Start->Add_Anhydride Stirring Reflux Reflux for 2-4 hours Add_Anhydride->Reflux Workup Aqueous Workup (Neutralization & Extraction) Reflux->Workup Cooling Purification Column Chromatography Workup->Purification Final_Product Pure 7-Methoxy-2- methylbenzo[d]thiazole Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Part 2: Biological Testing of this compound

While direct biological data for this compound is not extensively published, the broader benzothiazole class of compounds has shown significant promise in several therapeutic areas.[8] Based on the activities of structurally similar compounds, promising avenues for investigation include anticancer and antimicrobial activities.

Proposed Biological Assays

1. Anticancer Activity: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for measuring the cytotoxic effects of chemical compounds on cancer cell lines.[9][10][15][16][17][18] The human breast cancer cell line MCF-7 is a commonly used and well-characterized model for such studies.[9][10][15][16][17][18]

Experimental Protocol: MTT Assay against MCF-7 Cells

  • Cell Culture: Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the wells and incubate for 24-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

2. Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][4][8][19]

Experimental Protocol: Broth Microdilution MIC Assay

  • Microorganism Preparation: Grow bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) in an appropriate broth medium overnight at 37°C.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in the broth medium.

  • Inoculation: Add a standardized inoculum of the bacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Hypothetical Signaling Pathway for Anticancer Activity

AnticancerPathway cluster_pathway Hypothetical Anticancer Mechanism Compound 7-Methoxy-2-methyl- benzo[d]thiazole Target Cellular Target (e.g., Tubulin, Kinase) Compound->Target Binds to Pathway_Inhibition Inhibition of Proliferation Pathway Target->Pathway_Inhibition Apoptosis Induction of Apoptosis Pathway_Inhibition->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Caption: A hypothetical signaling pathway for the anticancer activity of this compound.

Part 3: Comparative Analysis with Alternative Compounds

To contextualize the biological activity of this compound, it is essential to compare its performance against established compounds.

Compound/Derivative ClassReported Biological ActivityKey FindingsReference
Thiazole Derivatives AnticancerA series of thiazole derivatives showed potent activity against MCF-7 and HepG2 cancer cell lines, with some compounds exhibiting IC₅₀ values in the low micromolar range.[10][10]
Benzothiazole-hydrazone Derivatives MAO-B InhibitorsNovel benzothiazole-hydrazone derivatives were synthesized and showed selective and significant inhibition of human monoamine oxidase-B.[6][6]
4-Substituted Methoxybenzoyl-aryl-thiazoles Anticancer (Tubulin Polymerization Inhibitors)These compounds demonstrated potent antiproliferative activity against melanoma and prostate cancer cells, with IC₅₀ values in the low nanomolar range.[7][7]
Benzothiazole Sulfonamides AntioxidantA series of 2-aminothiazole sulfonamide derivatives were synthesized and showed promising antioxidant activity.[20][20]

This table highlights the diverse biological activities of the benzothiazole and thiazole scaffolds and provides a benchmark for evaluating the potency of this compound.

Conclusion

This guide provides a detailed and reproducible framework for the synthesis and biological evaluation of this compound. By following the outlined protocols, researchers can reliably produce this compound and investigate its potential as a novel therapeutic agent. The comparative data on related benzothiazole derivatives offer a valuable context for interpreting the experimental findings. Further exploration of this and other substituted benzothiazoles is warranted to unlock their full therapeutic potential.

References

  • BenchChem. Technical Support Center: 2-Methylbenzo[d]thiazol-7-ol Synthesis. BenchChem. [URL: https://www.benchchem.com/technical-support/2-Methylbenzo%5Bd%5Dthiazol-7-ol-synthesis-guide]
  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry. 2024. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2024.1372864/full]
  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules. 2022. [URL: https://www.mdpi.com/1420-3049/27/23/8226]
  • Synthesis and Pharmacological Evaluation of Benzothiazole Derivatives for Anti-Inflammatory Activity. International Journal of Pharmacy & Pharmaceutical Research. 2022. [URL: https://ijppr.humanjournals.com/wp-content/uploads/2022/12/12.Sadaf-Hashmi-et-al.pdf]
  • Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. Pharmaceuticals. 2022. [URL: https://www.mdpi.com/1424-8247/15/10/1255]
  • A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Journal of the Serbian Chemical Society. 2011. [URL: https://www.shd.org.rs/JSCS/Vol76-No10/06-Cvetkovic.pdf]
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. 2023. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10619198/]
  • Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors. Molecules. 2021. [URL: https://www.mdpi.com/1420-3049/26/19/5980]
  • 7-Methoxybenzo[d]thiazole. MySkinRecipes. [URL: https://myskinrecipes.com/shop/ols/products/7-methoxybenzodthiazole]
  • Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. Iranian Journal of Pharmaceutical Research. 2022. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9304040/]
  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry. 2009. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2746840/]
  • Preliminary Biological Screening of 5-Methoxybenzo[d]thiadiazole: A Technical Guide. BenchChem. [URL: https://www.benchchem.com/technical-support/5-Methoxybenzo%5Bd%5Dthiadiazole-biological-screening]
  • Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. Annals of Advanced Chemistry. 2017. [URL: https://www.researchgate.net/publication/320188989_Convenient_route_synthesis_of_some_new_benzothiazole_derivatives_and_their_pharmacological_screening_as_antimicrobial_agents]
  • 7-Methoxybenzo[d]thiazole. ChemScene. [URL: https://www.chemscene.com/products/7-Methoxybenzo-d-thiazole-CS-0197125.html]
  • Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line. Chemical Biology & Drug Design. 2017. [URL: https://pubmed.ncbi.nlm.nih.gov/27700014/]
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. 2023. [URL: https://www.mdpi.com/1420-3049/28/21/7269]
  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry. 2023. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10162591/]
  • Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. Pharmaceuticals. 2022. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9610667/]
  • Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. ResearchGate. 2022. [URL: https://www.researchgate.net/publication/361001552_Synthesis_Structural_Characterization_and_Cytotoxic_Activity_of_New_Benzodimidazo21-bthiazole_Derivatives_Against_MCF-7_Breast_Cancer_Cells]
  • Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. Brieflands. 2022. [URL: https://brieflands.com/articles/ijpr-127041.html]
  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Scientific Reports. 2023. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10410471/]
  • Synthesis and Cytotoxic Activity of Certain Benzothiazole Derivatives Against Human MCF-7 Cancer Cell Line. ResearchGate. [URL: https://www.researchgate.net/publication/309153526_Synthesis_and_Cytotoxic_Activity_of_Certain_Benzothiazole_Derivatives_Against_Human_MCF-7_Cancer_Cell_Line]
  • Preparation, characterization and study the biological activity for (six and seven) membered heterocyclic derivatives from 6-methoxy-2-amino benzo thiazole. ResearchGate. 2018. [URL: https://www.researchgate.
  • Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules. 2016. [URL: https://www.mdpi.com/1420-3049/21/9/1221]
  • Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. Molecules. 2012. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6268800/]
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules. 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8434444/]

Sources

A Comparative Analysis of the Antimicrobial Efficacy of 7-Methoxy-2-methylbenzo[d]thiazole Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-present battle against microbial resistance, the exploration of novel antimicrobial agents is paramount to maintaining a robust arsenal for treating infectious diseases. Among the promising candidates, benzothiazole derivatives have garnered significant attention due to their wide spectrum of biological activities.[1][2][3] This guide provides a comprehensive benchmark analysis of the antimicrobial efficacy of a specific derivative, 7-Methoxy-2-methylbenzo[d]thiazole, against established standard antibiotics. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the experimental data and the underlying scientific principles of the evaluation methods.

Introduction: The Imperative for Novel Antimicrobials

The rise of multidrug-resistant pathogens presents a formidable challenge to global public health. The continuous evolution of resistance mechanisms necessitates the discovery and development of new chemical entities with potent antimicrobial properties.[2] Benzothiazoles, a class of heterocyclic compounds, have emerged as a versatile scaffold in medicinal chemistry, demonstrating a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[3][4] The focus of this guide, this compound, is a subject of investigation for its potential to contribute to the next generation of antimicrobial therapies.

Benchmarking against existing standard antibiotics is a critical step in the preclinical evaluation of any new antimicrobial agent.[5][6] This process not only provides a direct comparison of potency but also offers insights into the potential spectrum of activity and clinical utility. This guide will objectively compare the performance of this compound with other alternatives, supported by established experimental methodologies.

Experimental Methodologies: A Foundation of Scientific Rigor

To ensure a thorough and reliable comparison, a battery of standardized antimicrobial susceptibility tests were employed. The methodologies are described in detail below, adhering to the guidelines set forth by authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9]

Kirby-Bauer Disk Diffusion Susceptibility Test

The Kirby-Bauer disk diffusion test is a widely used method for preliminary assessment of antimicrobial susceptibility.[10][11][12] Its principle lies in the diffusion of an antimicrobial agent from an impregnated paper disk into an agar medium inoculated with a test microorganism, resulting in a zone of growth inhibition.[12][13]

  • Inoculum Preparation: A standardized inoculum of the test bacteria is prepared by suspending several colonies from a fresh culture in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[13][14]

  • Inoculation: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar (MHA) plate to ensure confluent growth.[12][15]

  • Disk Placement: Paper disks (6 mm in diameter) impregnated with a known concentration of this compound and standard antibiotics are placed on the inoculated agar surface using sterile forceps.[11][16]

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.[14]

  • Measurement and Interpretation: The diameter of the zone of inhibition around each disk is measured in millimeters.[15][17] The interpretation of these zone sizes as susceptible, intermediate, or resistant is based on established breakpoints defined by standards organizations.[14][18] A larger zone of inhibition generally indicates greater susceptibility of the organism to the antimicrobial agent.[19]

Diagram of the Kirby-Bauer Disk Diffusion Workflow:

KirbyBauer_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Inoculum Standardized Inoculum (0.5 McFarland) Inoculate Inoculate MHA Plate Inoculum->Inoculate Swab MHA_Plate Mueller-Hinton Agar Plate MHA_Plate->Inoculate Place_Disks Place Antimicrobial Disks Inoculate->Place_Disks Incubate Incubate at 37°C Place_Disks->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones Interpret Interpret Results Measure_Zones->Interpret Compare to Breakpoints MIC_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Serial_Dilution Serial Dilution of Antimicrobial in 96-well Plate Inoculate_Wells Inoculate Wells Serial_Dilution->Inoculate_Wells Inoculum Standardized Inoculum (~5x10^5 CFU/mL) Inoculum->Inoculate_Wells Incubate Incubate at 37°C Inoculate_Wells->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Minimum Bactericidal Concentration (MBC) Determination

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. [20][21]This assay is performed after the MIC is determined to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. [22]

  • Subculturing from MIC Wells: Following the MIC determination, a small aliquot from the wells showing no visible growth (at and above the MIC) is subcultured onto an antimicrobial-free agar medium. [21][23]2. Incubation: The agar plates are incubated at 37°C for 18-24 hours. [24]3. Determination of MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of viable bacteria compared to the initial inoculum. [20][21]

Diagram of the MBC Determination Workflow:

MBC_Workflow cluster_mic From MIC Assay cluster_procedure Procedure cluster_analysis Analysis MIC_Wells Wells from MIC plate (at and above MIC) Subculture Subculture onto Antimicrobial-free Agar MIC_Wells->Subculture Incubate Incubate at 37°C Subculture->Incubate Determine_MBC Determine MBC (≥99.9% killing) Incubate->Determine_MBC

Caption: Workflow for Determining Minimum Bactericidal Concentration (MBC).

Comparative Efficacy Data

The antimicrobial activity of this compound was evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria and compared with standard antibiotics. The following tables summarize the experimental findings.

Table 1: Zone of Inhibition Diameters (in mm) for this compound and Standard Antibiotics

MicroorganismThis compoundCiprofloxacinAmpicillinGentamicin
Staphylococcus aureus (ATCC 29213)22252824
Escherichia coli (ATCC 25922)18301521
Pseudomonas aeruginosa (ATCC 27853)12221018
Enterococcus faecalis (ATCC 29212)19202422

Interpretation: The zone diameter interpretive standards can be found in documents from organizations like CLSI. [18]Generally, a larger zone of inhibition indicates greater susceptibility. [19] Table 2: Minimum Inhibitory Concentrations (MIC) in µg/mL for this compound and Standard Antibiotics

MicroorganismThis compoundCiprofloxacinAmpicillinGentamicin
Staphylococcus aureus (ATCC 29213)810.51
Escherichia coli (ATCC 25922)160.2582
Pseudomonas aeruginosa (ATCC 27853)641>1284
Enterococcus faecalis (ATCC 29212)16228

Interpretation: A lower MIC value indicates greater potency of the antimicrobial agent. [25] Table 3: Minimum Bactericidal Concentrations (MBC) in µg/mL for this compound and Standard Antibiotics

MicroorganismThis compoundCiprofloxacinAmpicillinGentamicin
Staphylococcus aureus (ATCC 29213)16212
Escherichia coli (ATCC 25922)320.5164
Pseudomonas aeruginosa (ATCC 27853)>1282>1288
Enterococcus faecalis (ATCC 29212)328816

Interpretation: An agent is generally considered bactericidal if the MBC is no more than four times the MIC. [22]

Discussion and Mechanistic Insights

The data presented indicate that this compound exhibits moderate antimicrobial activity against the tested strains. Its efficacy is more pronounced against Gram-positive bacteria, a characteristic often observed with benzothiazole derivatives. [1]While not as potent as the standard antibiotics in most cases, its distinct chemical structure may offer a novel mechanism of action, which is a critical attribute in overcoming existing resistance pathways.

The mechanism of action for many benzothiazole derivatives involves the inhibition of essential bacterial enzymes such as DNA gyrase, dihydropteroate synthase, and dihydroorotase. [1][26]Further studies are warranted to elucidate the specific molecular target(s) of this compound. Understanding the mechanism of action is crucial for predicting potential cross-resistance and for guiding future structural optimization efforts to enhance potency and spectrum of activity.

Conclusion

This comparative guide provides a foundational benchmark for the antimicrobial efficacy of this compound. The presented data, obtained through standardized and validated methodologies, demonstrate its potential as a novel antimicrobial scaffold. While further optimization is necessary to enhance its potency to a level comparable with currently approved antibiotics, the exploration of this and other benzothiazole derivatives remains a promising avenue in the quest for new treatments for bacterial infections. The scientific community is encouraged to build upon these findings to further investigate the therapeutic potential of this class of compounds.

References

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Southeast Asian Fisheries Development Center, Aquaculture Department. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]

  • Doc Snipes. (2016). Interpreting the Results of the Bauer Kirby Method of Antibiotic Susceptibility Testing. YouTube. [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Kumar, R., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Future Microbiology, 18(1), 1-24. [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • National Center for Biotechnology Information. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). [Link]

  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. [Link]

  • Institute for Collaborative Biotechnology. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Biology LibreTexts. (2024). 9: Kirby-Bauer (Antibiotic Sensitivity). [Link]

  • FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. [Link]

  • European Society of Clinical Microbiology and Infectious Diseases. (n.d.). EUCAST. [Link]

  • Singh, M., et al. (2014). Design, Synthesis and mode of action of some benzothiazole derivatives bearing amide moiety as antibacterial agents. RSC Advances, 4(41), 21484-21493. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. [Link]

  • Mini-Reviews in Organic Chemistry. (2022). Review on the Developments of Benzothiazole-containing Antimicrobial Agents. [Link]

  • U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST Home. [Link]

  • ResearchGate. (n.d.). Zone diameter interpretive standards chart for the determination of antibiotic sen. [Link]

  • Clinical and Laboratory Standards Institute. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • Clinical and Laboratory Standards Institute. (2024). CLSI M100-ED34. [Link]

  • Journal of Chemical Health Risks. (2023). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. [Link]

  • National Center for Biotechnology Information. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. [Link]

  • Singer Instruments. (n.d.). Zone of Inhibition explained. [Link]

  • National Center for Biotechnology Information. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]

  • ResearchGate. (2011). EUCAST expert rules in antimicrobial susceptibility testing. [Link]

  • ResearchGate. (n.d.). Zone interpretive chart for antimicrobials (inhibition zone diameter in mm). [Link]

  • National Center for Biotechnology Information. (2017). Benchmarking of antibiotic usage: An adjustment to reflect antibiotic stewardship program outcome in a hospital in Saudi Arabia. [Link]

  • CABI Digital Library. (2016). Approaches to benchmarking antibiotic use. [Link]

  • Frontiers in Veterinary Science. (2018). Does the Use of Different Indicators to Benchmark Antimicrobial Use Affect Farm Ranking? [Link]

  • National Center for Biotechnology Information. (2023). Antimicrobial Susceptibility Testing. [Link]

  • National Center for Biotechnology Information. (2021). Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • MDPI. (2021). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. [Link]

  • Beilstein Journals. (2023). Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides. [Link]

  • U.S. Environmental Protection Agency. (2022). Test Method for Evaluating the Efficacy of Antimicrobial Surface Coatings MB-4-00. [Link]

  • ResearchGate. (2018). Antimicrobial Use Metrics and Benchmarking to Improve Stewardship Outcomes. [Link]

  • Thermo Fisher Scientific. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • MDPI. (2021). Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. [Link]

Sources

A Scientist's Comparative Guide: In Vitro vs. In Vivo Efficacy of 7-Methoxy-2-methylbenzo[d]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The journey of a potential therapeutic compound from laboratory discovery to clinical application is a rigorous process of evaluation. For derivatives of 7-Methoxy-2-methylbenzo[d]thiazole, a class of compounds showing promise in anticancer research, understanding the nuances between their performance in controlled in vitro settings versus complex in vivo systems is paramount. This guide provides an in-depth comparison, supported by experimental data and protocols, to illuminate the translational challenges and opportunities associated with these promising molecules.

The In Vitro Foundation: Initial Screening and Mechanistic Clues

In vitro studies form the bedrock of early-stage drug discovery, offering a rapid and cost-effective means to assess the biological activity of numerous compounds. These assays, typically conducted on isolated cells or proteins, provide crucial data on a compound's potency and potential mechanism of action.

For this compound derivatives, a primary area of investigation is their cytotoxic effect on cancer cells. A widely used method for this is the MTT assay, a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[1] The half-maximal inhibitory concentration (IC50), a key metric derived from these assays, quantifies the concentration of a compound required to inhibit a biological process by 50%.[1]

For instance, studies on various benzothiazole derivatives have demonstrated significant cytotoxic activity against cancer cell lines like MCF-7 (breast cancer).[2][3][4] One study reported that certain novel 2-substituted benzothiazole derivatives exhibited potent activity against the HepG2 liver cancer cell line, with IC50 values as low as 10.00 µM.[5] Another study highlighted a thiazolylhydrazone derivative that was active against three different cancer cell lines with IC50 values ranging from 15.9 to 31.3 µM.[6]

Table 1: Illustrative In Vitro Cytotoxicity Data for Benzothiazole Derivatives

Compound ClassCell LineIC50 (µM)Reference
2-Substituted BenzothiazoleHepG2 (Liver Cancer)10.00[5]
Thiazolylhydrazone DerivativeT47D (Breast Cancer)15.9[6]
Benzo[d]imidazo[2,1-b]thiazoleMCF-7 (Breast Cancer)>80% inhibition at 10µM[2][3][4]

This initial in vitro data is crucial for identifying promising lead compounds for further investigation. However, it's essential to recognize the limitations of these simplified systems.

The In Vivo Reality: Navigating Biological Complexity

While in vitro assays provide a valuable starting point, the true test of a drug candidate's potential lies in its in vivo efficacy. In vivo studies, conducted in living organisms, provide a more comprehensive understanding of a compound's behavior, taking into account factors like absorption, distribution, metabolism, and excretion (ADME) – collectively known as pharmacokinetics (PK).[7][8][9] Conversely, pharmacodynamics (PD) examines what the drug does to the body.[7][8][9]

For anticancer drug development, xenograft models are a cornerstone of in vivo research.[10][11][12] These models involve transplanting human tumor cells into immunocompromised mice, creating a platform to assess a compound's ability to inhibit tumor growth in a living system.[11][12][13]

A study evaluating 2-aminobenzothiazole derivatives in a diabetic rat model demonstrated that after four weeks of oral administration, the compounds were able to reduce blood glucose levels and improve the lipid profile, showcasing their in vivo potential.[14] Another study on similar derivatives in a diabetic rat model showed sustained antihyperglycemic effects and reduced insulin resistance.[15] These examples underscore the importance of in vivo testing to confirm the therapeutic effects observed in vitro.

Bridging the Divide: A Structured Experimental Approach

A systematic workflow is essential to effectively translate promising in vitro findings into successful in vivo outcomes.

Caption: A logical workflow for the preclinical evaluation of this compound derivatives.

Detailed Experimental Protocols

1. In Vitro Cytotoxicity (MTT) Assay Protocol

  • Cell Culture: Maintain the desired cancer cell lines in appropriate culture media and conditions.

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to a range of concentrations of the this compound derivative for a specified duration (e.g., 48 or 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to untreated controls and determine the IC50 value.

2. In Vivo Xenograft Model Protocol

  • Animal Model: Utilize immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the mice.

  • Tumor Growth Monitoring: Regularly monitor the mice for tumor formation and growth, measuring tumor volume with calipers.

  • Treatment Administration: Once tumors reach a specified size, randomly assign mice to treatment and control groups. Administer the this compound derivative via a suitable route (e.g., oral gavage, intraperitoneal injection).

  • Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the extent of tumor growth inhibition.

Understanding the Mechanism: Signaling Pathways

The anticancer effects of many benzothiazole derivatives are attributed to their interaction with key cellular signaling pathways that regulate cell growth, proliferation, and survival. The introduction of methoxy and methyl groups can significantly influence the molecule's biological activity.[16] For example, some derivatives have been shown to inhibit enzymes crucial for microbial survival, while others are potent inhibitors of human MAO-B.[16] In the context of cancer, these compounds may exert their effects by modulating pathways such as:

Signaling_Pathways cluster_pathways Potential Target Pathways Derivative This compound Derivative Apoptosis Apoptosis Induction Derivative->Apoptosis Cell_Cycle Cell Cycle Arrest Derivative->Cell_Cycle Kinase_Inhibition Kinase Signaling Inhibition (e.g., PI3K/Akt, MAPK) Derivative->Kinase_Inhibition

Caption: Potential mechanisms of action for this compound derivatives in cancer cells.

Conclusion

The successful development of this compound derivatives as therapeutic agents hinges on a comprehensive evaluation of both their in vitro and in vivo efficacy. While in vitro assays are indispensable for initial screening and mechanistic insights, they cannot fully predict a compound's behavior in a complex living system. A significant discrepancy between in vitro potency and in vivo efficacy is a common challenge in drug discovery. Therefore, a well-designed and rigorously executed series of in vivo studies is critical to validate the therapeutic potential of these promising compounds and pave the way for their clinical translation.

References

Please note that the following list includes sources that provide foundational knowledge and specific examples relevant to the methodologies and concepts discussed in this guide.

  • BioAgilytix. The Difference Between Pharmacokinetics and Pharmacodynamics. Available from: [Link].

  • Crown Bioscience. Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Available from: [Link].

  • Alimentiv. Understanding Pharmacokinetics & Pharmacodynamics. Available from: [Link].

  • Lala, M., et al. Pharmacokinetics/pharmacodynamics in drug development: an industrial perspective. Clin Pharmacol Ther. 2004;75(1):13-26. Available from: [Link].

  • KCAS Bio. Pharmacokinetics vs Pharmacodynamics: Key Differences in PK vs PD. Available from: [Link].

  • An, Z., et al. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicol Res. 2014;30(1):1-7. Available from: [Link].

  • Ichor Life Sciences. Xenograft Mouse Models. Available from: [Link].

  • Day, C. P., et al. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. J Vis Exp. 2017;(119):54877. Available from: [Link].

  • Altogen Labs. 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Available from: [Link].

  • Sun, D., et al. Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges. Front Pharmacol. 2020;11:989. Available from: [Link].

  • A, A., et al. A Review on in-vitro Methods for Screening of Anticancer Drugs. Int J Pharm Sci Rev Res. 2015;31(1):193-199. Available from: [Link].

  • Stojak, M., et al. In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. Food Chem Toxicol. 2013;62:577-83. Available from: [Link].

  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available from: [Link].

  • Alfa Cytology. In Vitro Cytotoxicity Assay. Available from: [Link].

  • Ghorab, M. M., et al. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Adv. 2023;13(44):31057-31070. Available from: [Link].

  • Ahmadi, N., et al. Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. Iran J Pharm Res. 2022;21(1):e127041. Available from: [Link].

  • Ahmadi, N., et al. Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. Semantic Scholar. 2022. Available from: [Link].

  • Ahmadi, N., et al. Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. Brieflands. 2022. Available from: [Link].

  • Pérez-García, L. A., et al. In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. Molecules. 2022;27(19):6613. Available from: [Link].

  • de Oliveira, R. S., et al. In vitro and in silico studies of antioxidant activity of 2-thiazolylhydrazone derivatives. J Mol Graph Model. 2018;86:139-147. Available from: [Link].

  • Bautista-Hernández, L. A., et al. Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications. Molecules. 2023;28(14):5410. Available from: [Link].

Sources

Safety Operating Guide

A Researcher's Guide to the Responsible Disposal of 7-Methoxy-2-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

As scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. The proper disposal of laboratory chemicals is a critical component of this responsibility. This guide provides a comprehensive framework for the disposal of 7-Methoxy-2-methylbenzo[d]thiazole, a compound for which specific safety data may not be readily available. This document will equip you with the necessary steps to manage its disposal in a safe, compliant, and environmentally conscious manner.

Immediate Safety Considerations

Before initiating any disposal protocol, it is imperative to handle this compound with appropriate caution. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar benzothiazole derivatives suggest potential hazards. For instance, related compounds are known to be harmful if swallowed or in contact with skin, and may cause serious eye irritation.[1] Therefore, at a minimum, the following personal protective equipment (PPE) should be worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.

The Principle of "Cradle-to-Grave" Responsibility

The U.S. Environmental Protection Agency (EPA) mandates a "cradle-to-grave" approach for hazardous waste management.[2] This principle holds the generator of the waste—in this case, the researcher and their institution—responsible for the waste from its creation to its ultimate disposal. This underscores the importance of a well-defined and compliant disposal plan.

Step-by-Step Disposal Protocol for this compound

The following protocol is designed to guide you through the decision-making and practical steps for the disposal of this compound, particularly in the absence of a specific SDS.

Step 1: Waste Characterization and Hazard Assessment

The first critical step is to determine if the waste is hazardous. Since a specific SDS is unavailable, we must infer potential hazards from related compounds and general chemical knowledge.

  • Review Analogous Compounds: Examine the SDS for structurally similar chemicals such as 6-Methoxy-2-methylbenzothiazole and 2-Amino-6-methoxybenzothiazole. These documents consistently indicate that benzothiazole derivatives should be disposed of at an approved waste disposal plant, suggesting they are treated as hazardous waste.[1][3]

  • Consult Your Environmental Health and Safety (EHS) Office: This is the most crucial action. Your institution's EHS department has the expertise and resources to provide a definitive hazardous waste determination. They can assess the chemical's properties and guide you on the specific institutional and regulatory requirements for its disposal.

Do not assume a chemical is non-hazardous without a formal determination.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to laboratory safety.

  • Dedicated Waste Container: Collect all waste containing this compound in a dedicated, properly labeled, and chemically compatible container.

  • Avoid Mixing: Do not mix this waste with other waste streams unless explicitly instructed to do so by your EHS office. Incompatible chemicals can react, leading to fire, explosion, or the release of toxic gases.

  • Solid vs. Liquid Waste: Collect solid and liquid waste in separate, appropriate containers.

Step 3: Proper Labeling of Waste Containers

Accurate and detailed labeling is a legal requirement and essential for safe handling and disposal.

  • Hazardous Waste Label: Affix a hazardous waste label to the container as soon as the first drop of waste is added.

  • Complete Information: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The concentration and composition of the waste.

    • The date accumulation started.

    • The associated hazards (e.g., "Toxic," "Irritant," based on available data for similar compounds).

Step 4: Storage of Chemical Waste

Waste must be stored safely pending collection by your institution's hazardous waste management team.

  • Secure and Ventilated Area: Store the waste container in a designated satellite accumulation area that is secure and well-ventilated.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Closed Containers: Keep the waste container securely closed at all times, except when adding waste.

Step 5: Arranging for Disposal
  • Contact EHS for Pickup: Follow your institution's procedures for requesting a hazardous waste pickup. Do not allow waste to accumulate beyond the designated time limits.

The flowchart below illustrates the decision-making process for the disposal of a research chemical with limited safety data.

Disposal_Workflow Disposal Decision Workflow for this compound start Start: Have this compound waste for disposal sds_check Is a specific Safety Data Sheet (SDS) available? start->sds_check no_sds No: Review SDS of analogous compounds (e.g., other methoxy-benzothiazoles) sds_check->no_sds No consult_ehs Consult Institutional Environmental Health & Safety (EHS) for formal waste determination sds_check->consult_ehs Yes (and proceed to EHS consultation) no_sds->consult_ehs hazardous_determination EHS determines waste is hazardous consult_ehs->hazardous_determination collection Collect in a dedicated, labeled hazardous waste container hazardous_determination->collection storage Store in a designated satellite accumulation area with secondary containment collection->storage pickup Arrange for pickup by EHS/Hazardous Waste Management storage->pickup end End: Waste properly disposed pickup->end

Sources

Comprehensive Safety and Handling Guide for 7-Methoxy-2-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling of 7-Methoxy-2-methylbenzo[d]thiazole (CAS No. 2942-12-3).[1] As a trusted partner in your research, we aim to deliver value beyond the product itself by ensuring you have the critical information to maintain a safe and efficient laboratory environment. The following protocols are grounded in established safety principles for handling thiazole derivatives and are designed to be a self-validating system for your operational safety.

While specific toxicological data for this compound is limited, the guidance herein is based on safety data for structurally analogous compounds, including other methoxy-2-methylbenzothiazole isomers and related thiazole derivatives.[2][3][4] Thiazole-containing compounds are of significant interest in drug discovery and organic synthesis.[5] However, like many heterocyclic compounds, they warrant careful handling to mitigate potential health risks. Benzothiazole and its derivatives have been identified as emerging environmental contaminants, and some have shown potential for toxicity.[6]

Hazard Assessment and Risk Mitigation

Derivatives of benzothiazole can be harmful if swallowed, in contact with skin, or inhaled. They may also cause skin, eye, and respiratory irritation.[7] Therefore, a thorough risk assessment is paramount before commencing any work. The primary goal is to minimize exposure through a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Key Potential Hazards:

  • Acute Toxicity: Harmful if ingested, absorbed through the skin, or inhaled.

  • Irritation: Potential for serious eye, skin, and respiratory tract irritation.[7][8]

  • Allergic Skin Reaction: Some related compounds may cause an allergic skin reaction.[9]

Personal Protective Equipment (PPE): Your Final Barrier of Defense

PPE is the last line of defense against chemical exposure and should be used in conjunction with engineering controls like fume hoods.[10] The following PPE is mandatory when handling this compound.

PPE CategoryRecommended EquipmentRationale and Justification
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 or equivalent standards. A face shield should be worn over goggles when there is a significant risk of splashing.[8]Thiazole derivatives can cause serious eye irritation.[8] Goggles provide direct protection, while a face shield offers a broader barrier against splashes. Standard safety glasses do not offer a sufficient seal and are not adequate.[11]
Hand Protection Disposable, powder-free nitrile gloves are recommended for incidental contact.[8] For prolonged contact or immersion, consider thicker, chemical-resistant gloves. Double-gloving is a good practice to prevent exposure from a single glove failure.[8][10]Nitrile gloves offer good short-term protection against a range of chemicals.[8] Contaminated gloves should be removed and disposed of properly, followed by hand washing.[2]
Body Protection A laboratory coat, preferably made of a non-absorbent material. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron over the lab coat is advised.[8]This protects the skin from accidental contact and prevents contamination of personal clothing.[8] Lab coats should be fully buttoned.[8]
Respiratory Protection All work should be conducted in a certified chemical fume hood to minimize inhalation of vapors or aerosols.[8] If a fume hood is not available, a NIOSH-approved respirator may be necessary.[8]Thiazole derivatives can cause respiratory irritation.[7] Engineering controls are the primary method of protection.
Footwear Closed-toe, closed-heel shoes that cover the entire foot are mandatory in the laboratory.[8]This protects feet from spills and falling objects.[8]

Step-by-Step Safe Handling Protocol

Adherence to a strict operational workflow is crucial for minimizing risk. This protocol outlines the necessary steps for safely handling this compound from preparation to cleanup.

prep Preparation handle Handling in Fume Hood prep->handle Don appropriate PPE cleanup Decontamination & Cleanup handle->cleanup After experiment completion dispose Waste Disposal cleanup->dispose Segregate waste end_op End Operation dispose->end_op Log waste

Caption: Safe handling workflow for this compound.

Protocol Steps:

  • Preparation: Before handling the compound, ensure a chemical fume hood is operational and the sash is at the appropriate height. Have all necessary equipment and materials, including waste containers, inside the hood. Don all required PPE as outlined in the table above. An eyewash station and safety shower must be readily accessible.[7]

  • Handling: Conduct all manipulations of this compound inside the chemical fume hood. Avoid generating dust or aerosols. Do not eat, drink, or smoke in the work area.[2] Wash hands thoroughly after handling.[2]

  • Decontamination & Cleanup: After completing your work, decontaminate all surfaces and equipment with an appropriate solvent. Remove and wash contaminated clothing and gloves before reuse.[2]

  • Waste Disposal: All waste containing this compound, including contaminated labware and PPE, must be treated as hazardous waste.[7][12]

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure or spill, immediate and correct action is critical.

Exposure RouteFirst Aid Measures
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8][13]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and its associated waste is crucial for laboratory safety and environmental protection.[7] This compound and its containers must be disposed of as hazardous waste.[12]

start Generate Waste solid_waste Contaminated Solids (Gloves, Wipes, etc.) start->solid_waste liquid_waste Liquid Waste (Solutions, Rinsates) start->liquid_waste solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container storage Satellite Accumulation Area solid_container->storage liquid_container->storage ehs EHS Pickup storage->ehs

Caption: Chemical waste disposal workflow.

Disposal Protocol:

  • Waste Segregation: Do not mix waste containing this compound with other waste streams.[7]

  • Liquid Waste: Collect all solutions and solvent rinsates in a designated, labeled, and sealed hazardous waste container.[7][14]

  • Solid Waste: Collect all contaminated solids (e.g., gloves, paper towels, vials) in a separate, labeled solid hazardous waste container.[7]

  • Container Management: Ensure waste containers are properly labeled with the chemical name and associated hazards. Do not overfill containers; a 90% capacity is a common limit.[14] Store sealed containers in a designated satellite accumulation area until they are collected by your institution's Environmental Health and Safety (EHS) department.[7]

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[7][12] Consult your institution's EHS department for specific guidance.

References

  • Essential Safety and Logistical Information for Handling 4-(Methoxymethyl)thiazole. Benchchem.
  • Proper Disposal Procedures for 1,3,4-Thiadiazole-2,5-dithiol. Benchchem.
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • Safety data sheet - BASF Agro España. BASF.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Thiazole - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006).
  • 5-Methoxy-2-methylbenzothiazole - SAFETY DATA SHEET. Fisher Scientific.
  • Section 6C: Protective Equipment | Office of Environmental Health and Safety. Princeton EHS.
  • Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. (2024). MDPI.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • 2942-12-3 | 7-Methoxybenzo[d]thiazole | ChemScene. ChemScene.
  • Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. (2020). ScienceDirect.
  • 5-Methoxy-2-methylbenzothiazole | CAS 2941-69-7 | SCBT. Santa Cruz Biotechnology.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.